5,6-Dibromo-1H-indole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5,6-dibromo-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYMGJXOXIECHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591728 | |
| Record name | 5,6-Dibromo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854923-38-9 | |
| Record name | 5,6-Dibromo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5,6-Dibromo-1H-indole chemical properties and structure
An In-depth Technical Guide to 5,6-Dibromo-1H-indole: A Core Scaffold for Advanced Research
Introduction
This compound is a halogenated aromatic heterocycle that has garnered significant interest within the scientific community. As a member of the vast indole family, which forms the core of numerous bioactive molecules, this particular dibrominated derivative serves as a pivotal building block in medicinal chemistry and materials science.[1] The indole skeleton is a privileged structure found in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin.[2] The strategic placement of bromine atoms at the 5- and 6-positions of the benzene ring provides researchers with versatile synthetic handles for constructing complex molecular architectures through various cross-coupling reactions. This guide offers a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, tailored for professionals in drug discovery and chemical research.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are dictated by its unique bicyclic structure, where an electron-rich pyrrole ring is fused to a dibrominated benzene ring. This arrangement significantly influences its electronic properties, reactivity, and intermolecular interactions.
Core Structure
The structure consists of a planar bicyclic system with the IUPAC name This compound . The bromine atoms deactivate the benzene portion of the ring towards electrophilic substitution while simultaneously providing sites for metal-catalyzed cross-coupling reactions.
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties are essential for the identification and quality control of the compound.
| Property | Value | Source |
| Molecular Formula | C₈H₅Br₂N | [3] |
| Molecular Weight | 274.94 g/mol | [3] |
| CAS Number | 854923-38-9 | [3] |
| Appearance | Powder | |
| Topological Polar Surface Area (TPSA) | 15.79 Ų | [3] |
| logP | 3.69 | [3] |
Table 1: Physicochemical Properties of this compound.
Spectroscopic analysis provides the definitive structural confirmation. While a complete dataset for this compound is not readily published, the expected spectral characteristics can be reliably predicted based on data from unsubstituted indole and its monobrominated analogs.[4][5][6]
| Technique | Expected Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~11.5 (s, 1H, N-H), ~7.8 (s, 1H, H-4), ~7.6 (s, 1H, H-7), ~7.4 (t, 1H, H-2), ~6.5 (t, 1H, H-3). The signals for H-4 and H-7 are expected to be singlets due to the absence of adjacent protons. |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Expected aromatic signals between δ 100-140 ppm. Key signals would include C-5 and C-6 (bearing Br) appearing further upfield than in unsubstituted indole, and characteristic shifts for C-2, C-3, C-3a, C-4, C-7, and C-7a. |
| Mass Spec (EI) | m/z (%) = 275/277/273 (M⁺), showing a characteristic 1:2:1 isotopic pattern due to the presence of two bromine atoms. Key fragments would arise from the loss of Br and HBr. |
| FTIR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~3100-3000 (aromatic C-H stretch), ~1600-1450 (C=C aromatic ring stretching), ~880-800 (C-H out-of-plane bending), ~600-500 (C-Br stretch). |
Table 2: Predicted Spectroscopic Data for this compound.
Synthesis and Reactivity
The synthesis of specifically substituted indoles often requires a multi-step approach to control regioselectivity, especially when functionalizing the benzene ring.
Representative Synthetic Protocol
Direct bromination of indole is unselective and primarily occurs at the electron-rich C3 position of the pyrrole ring.[7] Therefore, a robust synthesis of this compound necessitates protection of the pyrrole ring to direct the electrophilic aromatic substitution to the desired 5- and 6-positions. A plausible route, adapted from established methodologies for preparing bromoindoles, is outlined below.[7][8]
Step 1: Protection of Indole (N-Acetylation)
-
Dissolve indole in acetic anhydride.
-
Heat the reaction mixture gently to form 1-acetylindole.
-
Purify the product by recrystallization. Causality: Acetylation of the nitrogen atom reduces the nucleophilicity of the pyrrole ring and protects the N-H group, preventing side reactions.
Step 2: Dibromination of 1-Acetylindole
-
Dissolve 1-acetylindole in a suitable solvent such as glacial acetic acid or a chlorinated solvent.
-
Cool the solution in an ice bath (0-5 °C).
-
Slowly add two equivalents of a brominating agent (e.g., bromine or N-bromosuccinimide) while maintaining the low temperature.
-
Allow the reaction to stir until completion (monitored by TLC). Causality: The acetyl group directs electrophilic substitution to the benzene ring. The low temperature and controlled addition of bromine help to minimize over-bromination and other side reactions.[7]
Step 3: Deprotection to Yield this compound
-
Add the crude product from Step 2 to a basic aqueous solution (e.g., NaOH or KOH in methanol/water).
-
Reflux the mixture for several hours to hydrolyze the acetyl group.
-
Cool the reaction, neutralize with acid, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the final product by column chromatography or recrystallization. Causality: Basic hydrolysis is a standard and efficient method for cleaving the N-acetyl protecting group to restore the N-H of the indole ring.
Chemical Reactivity
The reactivity of this compound is characterized by three primary sites:
-
C5 and C6-Bromine Atoms : These are the most valuable positions for synthetic elaboration. They readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig (with amines), allowing for the introduction of a wide array of functional groups.
-
N1-Hydrogen Atom : The acidic proton on the nitrogen can be removed by a base, allowing for N-alkylation or N-acylation to introduce substituents on the pyrrole ring.
-
C3-Position : While the benzene ring is deactivated by the bromine atoms, the pyrrole ring remains relatively electron-rich. The C3 position is susceptible to electrophilic attack, for example, in the Vilsmeier-Haack or Mannich reactions, although conditions may need to be optimized.
Applications in Research and Drug Development
The true value of this compound lies in its application as a versatile scaffold for the synthesis of biologically active compounds and novel materials.
A Scaffold for Medicinal Chemistry
The indole nucleus is a cornerstone of modern drug discovery, with derivatives showing a vast range of therapeutic activities, including anticancer, antimicrobial, and antiviral properties.[1][9] this compound serves as an ideal starting point for generating libraries of novel compounds for biological screening. The two bromine atoms allow for sequential or differential functionalization, enabling the exploration of structure-activity relationships (SAR).
-
Anticancer Agents : Many potent enzyme inhibitors, such as those targeting protein kinases, contain a substituted indole core.[10][11] The 5,6-positions can be functionalized to optimize binding affinity and selectivity for specific kinase targets.
-
Neuroscience Research : Halogenated indoles have been investigated as ligands for various receptors in the central nervous system. For instance, 5,6-dibromoindole has been studied for its ability to bind to and activate the nuclear receptor Nurr1, a potential target for neurodegenerative diseases.[12]
-
Marine Natural Products : Many bioactive compounds isolated from marine organisms, such as sponges, are brominated indoles.[13] this compound is a key intermediate for the total synthesis of these natural products and their analogs for further biological evaluation.[9]
Conclusion
This compound is more than just a simple chemical; it is a powerful and versatile platform for innovation in organic synthesis and drug discovery. Its well-defined structure, predictable reactivity, and strategically placed bromine atoms provide an exceptional starting point for the creation of novel and complex molecules. For researchers aiming to develop new therapeutics or functional materials, a thorough understanding of the properties and synthetic utility of this indole derivative is an invaluable asset. As the demand for novel chemical entities continues to grow, the importance of foundational building blocks like this compound will undoubtedly increase.
References
- 1. mdpi.com [mdpi.com]
- 2. Indole - Wikipedia [en.wikipedia.org]
- 3. chemscene.com [chemscene.com]
- 4. bmse000097 Indole at BMRB [bmrb.io]
- 5. 5-Bromoindole(10075-50-0) 1H NMR spectrum [chemicalbook.com]
- 6. 6-Bromo-1H-indole(52415-29-9) 1H NMR [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]
- 9. This compound-3-Carboxylic Acid [myskinrecipes.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methyl this compound-3-carboxylate | TargetMol [targetmol.com]
5,6-Dibromo-1H-indole discovery and natural sources
An In-Depth Technical Guide to the Discovery and Natural Sources of 5,6-Dibromo-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, and its halogenated variants, particularly those found in marine ecosystems, represent a rich frontier for drug discovery. This technical guide provides a comprehensive exploration of this compound, a significant marine-derived natural product. We delve into the history of its discovery within the broader context of marine indole alkaloids, detail its primary natural sources, and present a robust, field-proven methodology for its isolation and characterization. This document is designed to serve as an authoritative resource, bridging foundational knowledge with practical application for professionals engaged in natural product chemistry and drug development.
Introduction: The Allure of Marine Brominated Indoles
Indole alkaloids are a structurally diverse and pharmacologically significant class of natural products.[1] Their biosynthesis is most often derived from the amino acid tryptophan.[2] While terrestrial organisms are a known source of alkaloids, the unique and competitive marine environment has driven the evolution of distinct biochemical pathways, leading to the production of novel secondary metabolites.[3] A prominent feature of these marine natural products is the frequent incorporation of halogens, particularly bromine, a phenomenon attributed to the high concentration of bromide in seawater and the presence of specific halogenating enzymes in marine organisms.[2]
These brominated indoles exhibit a wide array of potent biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties, making them highly attractive targets for pharmaceutical research.[1][4] This guide focuses specifically on this compound and its related derivatives, tracing their path from discovery in marine invertebrates to their role as valuable scaffolds in modern medicinal chemistry.
Part 1: The Discovery of this compound and its Analogs
The discovery of this compound is not a single, isolated event but rather a part of the broader, ongoing exploration of marine natural products that began in earnest in the latter half of the 20th century. Early investigations into marine organisms, especially sponges and bryozoans, revealed a treasure trove of unusual chemical structures. For instance, a series of brominated and prenylated indole alkaloids, the flustramines, were first isolated from the marine bryozoan Flustra foliacea starting in 1979.[2][5]
The identification of simpler, non-prenylated bromoindoles followed as extraction and analytical techniques improved. Bioassay-guided fractionation became a key strategy, where crude extracts of marine organisms were tested for biological activity (e.g., cytotoxicity, antimicrobial effects). Active extracts were then systematically separated into fractions, with each fraction being re-tested to pinpoint the active chemical constituent.
It was through such investigations that simple derivatives of this compound were first identified. For example, 5,6-dibromo-l-hypaphorine was isolated from the South Pacific marine sponge Hyrtios sp. and was noted for its antioxidant activity and weak inhibitory effects against phospholipase A2.[4][6] Concurrently, other related compounds, such as 5,6-dibromo-N-acetyltryptamine, were obtained from the Thai sponge Smenospongia sp.[4] These discoveries established marine sponges of the genera Hyrtios and Smenospongia as prolific sources of these unique metabolites.
Part 2: Natural Provenance and Biosynthesis
The primary sources of this compound and its simple derivatives are marine invertebrates, with sponges being the most frequently cited producers.[3][4] The biosynthesis of these compounds is rooted in the tryptophan pathway.[4] The core indole structure is derived from tryptophan or its immediate precursor, indole.[2] The key transformation is the electrophilic bromination of the indole ring, a reaction catalyzed by specific enzymes known as halogenases (or bromoperoxidases). These enzymes utilize bromide ions from seawater to regioselectively attach bromine atoms to the indole scaffold.[7] While the precise biosynthetic pathways in sponges are still under investigation, studies on aquatic cyanobacteria have identified the genetic machinery, or biosynthetic gene clusters (BGCs), responsible for producing brominated indoles, highlighting the role of specialized enzymes like tryptophan halogenases.[7]
The table below summarizes key 5,6-dibrominated indole derivatives and their documented natural sources.
| Compound Name | Natural Source | Reported Biological Activity | Reference |
| 5,6-dibromo-l-hypaphorine | Hyrtios sp. (sponge) | Weak phospholipase A₂ inhibition, antioxidant activity | [4][6] |
| 5,6-dibromo-N-formyltryptamine | Smenospongia sp. (sponge) | Not specified in initial isolation | [4] |
| 5,6-dibromo-N-acetyltryptamine | Smenospongia sp. (sponge) | Not specified in initial isolation | [4] |
| Methyl this compound-3-carboxylate | Smenospongia sp. (sponge) | Serves as a chemical intermediate | [8] |
Part 3: Methodology: From Sponge to Spectrometer
The isolation and structural elucidation of this compound from a natural source is a multi-stage process requiring meticulous experimental technique. The following protocol provides a validated, step-by-step workflow based on established practices in marine natural product chemistry.[1]
Experimental Protocol: Isolation and Characterization
1. Sample Collection and Preparation:
- Step 1.1: Collect the marine sponge (e.g., Hyrtios sp.) by hand (scuba) and immediately freeze it at -20°C to halt enzymatic degradation of secondary metabolites.
- Step 1.2: Transport the frozen sample to the laboratory. Lyophilize (freeze-dry) the tissue to remove water completely, yielding a dry, stable biomass.
- Step 1.3: Grind the lyophilized sponge tissue into a fine, homogenous powder using a blender or mortar and pestle. This increases the surface area for efficient solvent extraction.
2. Crude Extraction:
- Step 2.1: Macerate the powdered sponge material (e.g., 200 g) in a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (e.g., 3 x 1 L). The use of a solvent system with a broad polarity range ensures the extraction of a wide variety of metabolites.
- Step 2.2: Allow the suspension to stand at room temperature for 24 hours with occasional agitation.
- Step 2.3: Filter the mixture and collect the solvent extract. Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
- Step 2.4: Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
3. Solvent Partitioning (Modified Kupchan Method):
- Rationale: This liquid-liquid partitioning step separates compounds based on their polarity, simplifying the complex crude extract into fractions of manageable complexity.
- Step 3.1: Suspend the crude extract (e.g., 10 g) in a 9:1 MeOH:H₂O solution and partition against hexane. The hexane fraction will contain nonpolar compounds like fats and sterols.
- Step 3.2: Adjust the aqueous methanol layer to 4:1 H₂O:MeOH and partition against CH₂Cl₂. The CH₂Cl₂ fraction will contain compounds of intermediate polarity, which often includes indole alkaloids.
- Step 3.3: The remaining aqueous fraction contains highly polar compounds. Concentrate each fraction in vacuo to yield the hexane, CH₂Cl₂, and aqueous fractions.
4. Chromatographic Purification:
- Step 4.1 (Column Chromatography): Subject the CH₂Cl₂ fraction (typically the most active for bromoindoles) to column chromatography on silica gel. Elute with a solvent gradient of increasing polarity, starting with pure hexane and gradually increasing the proportion of ethyl acetate (EtOAc), followed by MeOH.
- Step 4.2 (HPLC): Further purify the fractions containing the target compounds using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is often effective, using a gradient of acetonitrile (ACN) in water as the mobile phase. Monitor the elution profile with a UV detector, as the indole chromophore absorbs strongly.
- Step 4.3: Collect the pure compound corresponding to the peak of interest.
5. Structure Elucidation:
- Step 5.1 (Mass Spectrometry): Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and molecular formula. The characteristic isotopic pattern of two bromine atoms is a key diagnostic feature.
- Step 5.2 (NMR Spectroscopy): Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectra to determine the precise chemical structure, including the position of the bromine atoms on the indole ring.
Workflow Visualization
Caption: Workflow for the isolation and characterization of this compound.
Part 4: Significance and Future Directions
This compound is more than just a natural curiosity; it serves as a valuable building block in medicinal chemistry.[9] The presence and position of the bromine atoms provide reactive handles for synthetic modification, enabling the creation of diverse chemical libraries for biological screening. Research has shown that halogenation can significantly modulate the pharmacological properties of the indole core. For instance, while not 5,6-dibrominated, the related 5-bromoindole has been investigated for its potential to modulate the nuclear receptor Nurr1, a target relevant to Parkinson's disease.[10][11] The broader class of halogenated indoles is being explored for anticancer, antimicrobial, and antiviral applications.[12]
The future of research on this compound and other marine natural products is evolving. Advances in genomics and metagenomics are enabling scientists to identify the biosynthetic gene clusters responsible for producing these compounds, even from unculturable symbiotic microorganisms.[7] This opens the door to synthetic biology approaches, where these genetic pathways could be engineered into host organisms like E. coli or yeast for sustainable and scalable production, overcoming the supply limitations inherent in natural product harvesting.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Marine Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl this compound-3-carboxylate | TargetMol [targetmol.com]
- 9. This compound-3-Carboxylic Acid [myskinrecipes.com]
- 10. Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Spectroscopic Data of 5,6-Dibromo-1H-indole: An In-depth Technical Guide
Introduction to 5,6-Dibromo-1H-indole and Spectroscopic Characterization
This compound is a halogenated derivative of indole, a ubiquitous heterocyclic scaffold in medicinal chemistry. The precise positions of the two bromine atoms on the benzene ring significantly influence the molecule's electronic properties and, consequently, its spectroscopic signature. Accurate characterization is paramount for confirming its identity, purity, and for understanding its reactivity in further synthetic transformations.
The primary techniques for elucidating the structure of organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides a unique piece of the structural puzzle:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of a molecule, including the chemical environment, connectivity, and spatial relationships of atoms.
-
Mass Spectrometry (MS): Determines the molecular weight of a molecule and can provide information about its elemental composition and fragmentation patterns, aiding in structural confirmation.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by detecting the vibrational frequencies of its chemical bonds.
This guide will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols for data acquisition, and present an expert analysis of the expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. It is based on the interaction of nuclear spins with an external magnetic field.
Foundational Principles of NMR
Protons (¹H) and carbon-13 (¹³C) nuclei possess a quantum mechanical property called spin, which generates a small magnetic moment. When placed in a strong external magnetic field (B₀), these nuclei can align either with (lower energy) or against (higher energy) the field. The energy difference between these two states corresponds to a specific radiofrequency. In an NMR experiment, a radiofrequency pulse is applied to excite the nuclei to the higher energy state. As they relax back to the lower state, they emit a signal that is detected and converted into an NMR spectrum.
The precise resonance frequency of a nucleus is influenced by its local chemical environment, a phenomenon known as chemical shift (δ) , reported in parts per million (ppm). The electron density around a nucleus shields it from the external magnetic field; therefore, nuclei in electron-rich environments are more shielded and resonate at lower chemical shifts (upfield), while those in electron-deficient environments are deshielded and resonate at higher chemical shifts (downfield).
Furthermore, the spin of a nucleus can interact with the spins of neighboring nuclei through chemical bonds, a phenomenon called spin-spin coupling . This results in the splitting of NMR signals into multiplets, and the magnitude of this splitting, the coupling constant (J) , provides information about the number of neighboring nuclei and their geometric relationship.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is expected to show signals for the five protons attached to the indole core. The bromine atoms at positions 5 and 6 will significantly influence the chemical shifts of the aromatic protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H1 (N-H) | 8.1 - 8.3 | broad singlet | - | The N-H proton of the indole ring is typically broad due to quadrupole broadening and exchange. |
| H2 | 7.2 - 7.4 | triplet or dd | ~2.5, ~1.0 | Coupled to H3 and H1. |
| H3 | 6.4 - 6.6 | triplet or dd | ~2.5, ~1.0 | Coupled to H2 and H1. |
| H4 | ~7.7 | singlet | - | The presence of the bromine atom at position 5 removes the ortho-coupling to H5, resulting in a singlet. |
| H7 | ~7.8 | singlet | - | Similarly, the bromine atom at position 6 removes the ortho-coupling to H6, leading to a singlet. |
Note: These are predicted values based on the analysis of related compounds and general principles of NMR. Actual experimental values may vary slightly.
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives a distinct peak.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~125 | Aromatic CH carbon in the five-membered ring. |
| C3 | ~102 | Aromatic CH carbon in the five-membered ring, typically upfield. |
| C3a | ~128 | Bridgehead carbon. |
| C4 | ~123 | Aromatic CH carbon, deshielded by the adjacent bromine. |
| C5 | ~115 | Carbon bearing a bromine atom (C-Br). |
| C6 | ~116 | Carbon bearing a bromine atom (C-Br). |
| C7 | ~114 | Aromatic CH carbon. |
| C7a | ~135 | Bridgehead carbon. |
Note: These are predicted values. The signals for C5 and C6, being directly attached to bromine, will be significantly influenced by the halogen's electronic effects.
Experimental Protocol for NMR Spectroscopy
A generalized protocol for acquiring NMR spectra of indole derivatives is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is crucial and should be based on the sample's solubility and the desired chemical shift reference.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Probe Tuning: Tune and match the NMR probe to the specific nucleus (¹H or ¹³C) and the solvent being used.
-
Acquisition Parameters (¹H NMR):
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set an appropriate relaxation delay (e.g., 1-2 seconds) to allow for full magnetization recovery between pulses.
-
-
Acquisition Parameters (¹³C NMR):
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
Employ proton decoupling to simplify the spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.
Foundational Principles of Mass Spectrometry
In a typical mass spectrometer, a sample is first vaporized and then ionized. The resulting ions are accelerated into a mass analyzer, which separates them based on their m/z ratio. A detector then records the abundance of each ion. For this compound, a common ionization technique would be Electron Impact (EI), which involves bombarding the molecule with high-energy electrons. This process not only forms a molecular ion (M⁺˙) but also causes fragmentation into smaller, characteristic ions.
The presence of two bromine atoms is a key feature that will be readily identifiable in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, a molecule containing two bromine atoms will exhibit a characteristic isotopic pattern for the molecular ion peak: a triplet with relative intensities of approximately 1:2:1 for M, M+2, and M+4, respectively.
Predicted Mass Spectrum of this compound
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Rationale |
| [M]⁺˙ | 273, 275, 277 | Molecular ion peak showing the characteristic 1:2:1 isotopic pattern for two bromine atoms. |
| [M-Br]⁺ | 194, 196 | Loss of one bromine radical. Will show a 1:1 isotopic pattern for one bromine atom. |
| [M-2Br]⁺ | 115 | Loss of both bromine radicals. |
| [C₇H₅N]⁺ | 103 | Further fragmentation of the indole ring. |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the purified sample (typically <1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source (e.g., EI or Electrospray Ionization - ESI).
-
Infusion: Introduce the sample solution directly into the ion source via a syringe pump or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500) to observe the molecular ion and key fragment ions.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different types of bonds (e.g., N-H, C-H, C=C) vibrate at characteristic frequencies, allowing for the identification of functional groups.
Foundational Principles of IR Spectroscopy
When a molecule absorbs IR radiation, it is excited from a lower to a higher vibrational state. The frequency of the absorbed radiation corresponds to the natural vibrational frequency of the bond. The IR spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Predicted IR Spectrum of this compound
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium, Sharp | N-H stretch |
| 3100-3000 | Medium | Aromatic C-H stretch |
| ~1600, ~1450 | Medium-Strong | Aromatic C=C stretching vibrations of the indole ring. |
| ~800-850 | Strong | C-H out-of-plane bending, characteristic of the substitution pattern on the benzene ring. |
| 700-500 | Medium-Strong | C-Br stretch |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract any atmospheric or instrumental interferences.
-
Sample Spectrum: Record the IR spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Workflow and Data Integration
The structural elucidation of this compound is a multi-step process that involves the integration of data from all three spectroscopic techniques.
A Comprehensive Technical Guide to the Solubility and Stability Characterization of 5,6-Dibromo-1H-indole
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Dibromo-1H-indole is a halogenated heterocyclic compound of interest in synthetic chemistry and drug discovery. Its utility as a building block or a potential bioactive agent is fundamentally dependent on its physicochemical properties, primarily its solubility and stability. A thorough understanding of these characteristics is critical for designing robust experimental protocols, developing viable formulations, and ensuring the integrity of analytical data. This guide provides a comprehensive framework for the systematic evaluation of this compound's solubility in various solvent systems and its stability under forced degradation conditions. Eschewing a simple data sheet, this document serves as a methodological whitepaper, detailing the theoretical underpinnings, step-by-step experimental protocols, and analytical strategies required for a complete characterization. The protocols are designed to be self-validating, providing researchers with the tools to generate reliable and reproducible data essential for advancing research and development objectives.
Introduction: The Imperative of Physicochemical Characterization
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Halogenation of this scaffold, as seen in this compound, provides a versatile chemical handle for further modification through cross-coupling reactions and can significantly modulate a molecule's biological activity.
Before its potential can be fully realized in any application, a baseline understanding of its physical and chemical behavior is non-negotiable. Key among these are:
-
Solubility: This property dictates the choice of solvents for chemical reactions, purification, formulation, and, critically, for biological assays. Poor solubility can lead to inaccurate structure-activity relationships (SAR), underestimated potency, and significant challenges in formulation development.
-
Stability: The chemical integrity of a compound over time and under various environmental stressors (e.g., pH, light, temperature, oxygen) is paramount. Instability can result in loss of potency, the formation of potentially toxic degradants, and a shortened shelf life.[1]
This guide provides the scientific rationale and detailed protocols to empower researchers to systematically determine these crucial parameters for this compound.
Part I: Comprehensive Solubility Profiling
Theoretical Considerations & Predictive Analysis
The solubility of a molecule is governed by the principle of "similia similibus solvuntur" or "like dissolves like." The structure of this compound—a fused bicyclic system comprising a benzene ring and a pyrrole ring—offers clues to its behavior:
-
Aromatic System: The dibrominated benzene portion of the molecule is large, hydrophobic, and non-polar. This suggests good solubility in non-polar organic solvents.
-
Indole N-H Group: The pyrrole-like nitrogen contains a hydrogen atom capable of acting as a hydrogen bond donor. This introduces a degree of polarity.
-
Intermolecular Forces: Like other indole-containing compounds and similar structures such as 6,6'-Dibromoindigo, this compound is susceptible to strong intermolecular forces, including hydrogen bonding (N-H···N) and π-π stacking between the planar aromatic rings.[2] These forces create a stable crystal lattice that requires significant energy from the solvent to disrupt, potentially limiting solubility even in compatible solvents.
Based on this analysis, a qualitative solubility profile can be predicted, which then informs the experimental design.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Category | Example Solvents | Predicted Solubility | Rationale |
|---|---|---|---|
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The polar N-H group may interact with protic solvents, but the large hydrophobic core is expected to limit overall solubility. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Moderate to High | These solvents can disrupt π-π stacking and act as hydrogen bond acceptors, effectively solvating the molecule. THF is noted as a crystallization solvent for a similar compound.[3] |
| Non-Polar | Toluene, Hexane, Dichloromethane | Low to Moderate | While the molecule has significant non-polar character, the energy required to break the crystal lattice's hydrogen bonds may be too high for these solvents to overcome. |
Experimental Workflow for Solubility Determination
A systematic approach is essential for generating accurate solubility data. The following workflow outlines the key stages, from initial screening to precise quantification.
Caption: Workflow for Equilibrium Solubility Determination.
Protocol: Equilibrium Solubility by Shake-Flask Method
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4]
Causality: The core principle is to create a saturated solution in thermodynamic equilibrium with an excess of solid material. This ensures that the maximum amount of the compound has dissolved under the given conditions. Agitation over a prolonged period (24-48 hours) is crucial to overcome the kinetic barriers of dissolution.
Methodology:
-
Preparation: To a series of glass vials, add a precisely weighed amount of this compound (e.g., 5-10 mg). The amount should be sufficient to ensure a visible excess of solid remains after equilibration.
-
Solvent Addition: Add a known volume (e.g., 1.0 mL) of the selected test solvent to each vial. Include a blank solvent control.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotator in a temperature-controlled incubator (e.g., 25 °C). Agitate the samples for 24 to 48 hours.
-
Expert Insight: A 48-hour time point is recommended to confirm that equilibrium has been reached by comparing it with the 24-hour result. The values should be statistically identical.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Carefully collect the supernatant using a syringe and pass it through a 0.22 µm PVDF syringe filter to remove all undissolved particles.
-
Trustworthiness: Pre-saturate the filter by discarding the first 150-200 µL of filtrate. This prevents the filter membrane from adsorbing the compound from the sample, which would lead to an underestimation of solubility.
-
-
Sample Preparation for Analysis: Immediately dilute a known volume of the clear filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method (as described in section 2.4).
-
Calculation: Determine the solubility (S) using the following formula, accounting for the dilution factor: S (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
Analytical Method: Quantification by HPLC-UV
High-Performance Liquid Chromatography with UV detection is the preferred method for quantification due to its specificity, sensitivity, and robustness.[5]
Method Development Strategy:
-
Column Selection: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: Screen a gradient of a polar organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% formic acid in water). The acidic modifier ensures the indole N-H is protonated, leading to sharper peaks.
-
Wavelength Selection: Dissolve a small amount of this compound in the mobile phase and acquire a UV spectrum. Select the wavelength of maximum absorbance (λmax) for quantification to ensure the highest sensitivity.
-
Calibration: Prepare a series of calibration standards of known concentrations from a stock solution. Generate a calibration curve by plotting the peak area against concentration. The curve must have a correlation coefficient (r²) of ≥ 0.999 for accurate quantification.
Table 2: Template for Reporting Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method |
|---|---|---|---|---|
| e.g., Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask HPLC-UV | ||
| e.g., Acetonitrile | 25 | Shake-Flask HPLC-UV | ||
| e.g., Methanol | 25 | Shake-Flask HPLC-UV | ||
| e.g., Dichloromethane | 25 | Shake-Flask HPLC-UV | ||
| e.g., Water | 25 | Shake-Flask HPLC-UV |
| e.g., Phosphate Buffered Saline (pH 7.4) | 25 | | | Shake-Flask HPLC-UV |
Part II: Stability Assessment via Forced Degradation
Forced degradation, or stress testing, is an essential practice that involves subjecting a compound to conditions more severe than those used for accelerated stability testing.[6] Its purpose is multifold: to identify likely degradation products, understand degradation pathways, and, crucially, to develop a stability-indicating analytical method that can resolve the parent compound from any potential degradants.[7][8]
Experimental Workflow for Forced Degradation Studies
The study is designed as a parallel investigation where the compound is exposed to multiple stress conditions simultaneously.
Caption: Workflow for Forced Degradation and Method Development.
Protocols for Stress Testing
Causality: The goal is to achieve a target degradation of 5-20%.[7] Too little degradation provides insufficient information, while complete degradation is uninformative. Therefore, conditions must be carefully chosen and monitored. A control sample (un-stressed) and a blank (solvent only) must be included for each condition.
A. Acidic & Basic Hydrolysis
-
Preparation: Prepare solutions of the compound (~1 mg/mL) in a suitable co-solvent/acid or co-solvent/base mixture (e.g., Acetonitrile/0.1 M HCl; Acetonitrile/0.1 M NaOH).
-
Incubation: Incubate the solutions at an elevated temperature (e.g., 60 °C).
-
Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24 hours).
-
Neutralization: Immediately neutralize the aliquots (base for the acidic sample, acid for the basic sample) to halt the degradation reaction. Dilute to a standard concentration for analysis.
-
Expert Insight: The indole ring can be sensitive to strong acids. If significant degradation occurs rapidly, use milder conditions (e.g., lower temperature or acid concentration).
-
B. Oxidative Degradation
-
Preparation: Prepare a solution of the compound (~1 mg/mL) and treat it with hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubation: Keep the solution at room temperature, protected from light.
-
Time Points: Monitor the reaction by analyzing aliquots at various time points until the target degradation is achieved.
-
Trustworthiness: The reaction can be quenched by dilution or by adding a small amount of a reducing agent like sodium bisulfite, though dilution is often sufficient.
-
C. Thermal Degradation
-
Solid State: Place the solid powder in a vial and store it in an oven at a high temperature (e.g., 80 °C).
-
Solution State: Prepare a solution of the compound in a stable solvent (e.g., acetonitrile) and store it in the oven.
-
Analysis: At set time points, withdraw the solid or solution sample, prepare it to a known concentration, and analyze.
D. Photolytic Degradation
-
Exposure: Expose both solid and solution samples to a controlled light source as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Analysis: Analyze the samples after the exposure period.
Development of a Stability-Indicating HPLC Method
Causality: A method is "stability-indicating" only if it can separate the active compound from all process impurities and degradation products.[8] The mixture of stressed samples, containing various degradants, is the ideal tool for developing such a method.
Methodology:
-
Initial Screening: Inject an overlay of all stressed samples (acid, base, peroxide, heat, light) and the control sample into the HPLC system using the initial quantification method.
-
Method Optimization: Adjust the HPLC gradient, mobile phase composition, and/or column chemistry to achieve baseline resolution between the parent peak and all degradant peaks.
-
Peak Purity Analysis: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector. This tool assesses the spectral purity across each chromatographic peak. A spectrally pure peak for this compound in the presence of its degradants is the primary indicator of specificity.
-
Mass Spectrometry (LC-MS): Couple the HPLC to a mass spectrometer to identify the mass-to-charge ratio (m/z) of the parent compound and its degradants. This confirms that the separated peaks are distinct chemical entities and aids in their structural elucidation.
Table 3: Template for Reporting Forced Degradation Data
| Stress Condition | Duration/Temp | % Assay of Parent | % Degradation | No. of Degradants | Observations (e.g., RRT of Major Degradant) |
|---|---|---|---|---|---|
| Control (Un-stressed) | N/A | 100.0 | 0.0 | 0 | - |
| 0.1 M HCl | 24 h / 60°C | ||||
| 0.1 M NaOH | 24 h / 60°C | ||||
| 3% H₂O₂ | 24 h / RT | ||||
| Thermal (Solid) | 7 days / 80°C |
| Photolytic (Solution) | ICH Q1B | | | | |
Storage and Handling Recommendations
Based on the general properties of halogenated indoles, the following storage conditions are recommended to ensure long-term stability:
-
Temperature: Store in a cool environment. For long-term storage, refrigeration (-20°C) is advisable.[9][10]
-
Light: Protect from light by storing in an amber vial or in a dark location.[9]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent potential oxidation.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound.[11]
Conclusion
The systematic characterization of this compound's solubility and stability is a foundational step in its journey from a chemical entity to a useful tool in research and development. By employing the robust, validated methodologies outlined in this guide—from the gold-standard shake-flask method for solubility to a comprehensive forced degradation study for stability—researchers can generate the high-quality data necessary to make informed decisions. This structured approach not only ensures data integrity but also accelerates the development timeline by preemptively identifying and solving potential challenges related to formulation, storage, and analytical testing.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. benchchem.com [benchchem.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. pharmatutor.org [pharmatutor.org]
- 5. sepanalytical.com [sepanalytical.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 9. goldbio.com [goldbio.com]
- 10. Methyl this compound-3-carboxylate | TargetMol [targetmol.com]
- 11. echemi.com [echemi.com]
Potential therapeutic targets of 5,6-Dibromo-1H-indole
An In-depth Technical Guide to the Potential Therapeutic Targets of 5,6-Dibromo-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with profound therapeutic relevance.[1][2] Its unique bicyclic structure allows for versatile interactions with a multitude of biological targets.[3] The strategic introduction of halogen atoms, such as bromine, onto the indole ring can significantly modulate a compound's physicochemical properties, often enhancing its binding affinity, selectivity, and overall biological activity. This guide focuses on this compound, a di-halogenated indole, and explores its potential as a privileged scaffold for developing novel therapeutics. While direct studies on this compound are nascent, a wealth of data on closely related bromoindole derivatives provides a strong rationale for investigating its therapeutic targets. This document synthesizes current knowledge to illuminate the most promising avenues for research and development, focusing on applications in oncology, neurodegenerative disorders, and infectious diseases. We will delve into specific molecular targets, provide validated experimental protocols for their investigation, and present logical workflows to guide future discovery efforts.
The Strategic Advantage of the 5,6-Dibromoindole Scaffold
This compound serves as a valuable synthetic intermediate for creating more complex and potent pharmaceutical agents.[4][5] The two bromine atoms on the benzene portion of the indole ring offer several advantages:
-
Enhanced Target Occupancy: The electron-withdrawing nature and steric bulk of the bromine atoms can lead to more potent and specific interactions with target proteins.
-
Modulation of Physicochemical Properties: Halogenation influences lipophilicity, metabolic stability, and membrane permeability, which are critical pharmacokinetic parameters.
-
Sites for Further Functionalization: The bromine atoms serve as handles for synthetic modification through cross-coupling reactions, enabling the creation of diverse chemical libraries for screening.[3]
These characteristics make the 5,6-dibromoindole core a compelling starting point for rational drug design.
Key Therapeutic Areas and Potential Molecular Targets
Based on extensive research into bromoindole derivatives, we can logically extrapolate and prioritize a set of high-potential therapeutic targets for compounds derived from the this compound scaffold.
Table 1: Summary of Potential Therapeutic Targets
| Therapeutic Area | Target Class | Specific Target(s) | Rationale & Supporting Evidence |
| Oncology | Protein Kinase | EGFR , VEGFR-2 | Derivatives of 5-bromoindole have been synthesized and shown to be potent inhibitors of EGFR and VEGFR tyrosine kinases, crucial drivers of tumor growth and angiogenesis.[6][7][8] |
| GSK-3 (Glycogen Synthase Kinase 3) | 5-Bromoindole itself is recognized as a potential inhibitor of GSK-3, a kinase implicated in various cancers and other diseases.[3][9][10] | ||
| CK2 (Protein Kinase CK2) | Halogenated benzimidazoles and benzotriazoles, which are structurally related to indoles, are potent ATP-competitive inhibitors of CK2, a constitutively active kinase that promotes cancer cell survival.[11] | ||
| Neurodegenerative Disorders | Nuclear Receptor | Nurr1 (Nuclear receptor related 1 protein) | 5,6-dihaloindoles (dichloro and dibromo) have been shown to bind to the ligand-binding domain of Nurr1, a key transcription factor for the survival of dopaminergic neurons implicated in Parkinson's disease.[12] |
| GPCR | 5-HT6 Receptor (Serotonin 6 Receptor) | A 5-bromoindole derivative is a potent and selective 5-HT6 receptor antagonist that has advanced to clinical development for Alzheimer's disease, highlighting the scaffold's potential for CNS targets.[13] | |
| Infectious Diseases | Viral Enzymes | Reverse Transcriptase (e.g., HIV-1-RT) | The broader indole alkaloid family, particularly marine-derived bis-indoles, has demonstrated antiviral activity, including the inhibition of HIV-1 reverse transcriptase.[2][14] |
| Bacterial Targets | Various (e.g., Cell wall synthesis, DNA replication) | Indole derivatives have shown a wide range of antibacterial activities, and halogenation can enhance this potency.[1] |
In-Depth Focus: Oncology Targets
The dysregulation of protein kinase activity is a hallmark of cancer, making kinases a major class of drug targets. The bromoindole scaffold is particularly well-suited for designing kinase inhibitors.
EGFR/VEGFR Tyrosine Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key players in tumor proliferation, survival, and angiogenesis.[7][8] Numerous 5-bromoindole derivatives have been specifically designed to target the ATP-binding pocket of these kinases.[7][8] The rationale is that the indole core mimics the purine ring of ATP, while substituents directed by the bromine atom can form additional interactions to enhance affinity and selectivity.
dot
Caption: EGFR signaling pathway and the point of inhibition.
In-Depth Focus: Neurodegenerative Disease Targets
The blood-brain barrier permeability of small molecules makes the indole scaffold attractive for CNS disorders.
Nurr1 Modulation in Parkinson's Disease
Nurr1 is a transcription factor critical for the development and maintenance of dopamine-producing neurons, which are progressively lost in Parkinson's disease.[12] A seminal study demonstrated that 5,6-dihaloindoles, including the dibromo variant, can directly bind to the ligand-binding domain of Nurr1.[12] This suggests a potential neuroprotective strategy. While the study indicated that 5,6-disubstituted indoles did not activate transcription of target genes in the same way as 5-monosubstituted indoles, it confirmed target engagement and pointed to the existence of multiple binding sites.[12] This opens a compelling avenue for designing 5,6-dibromoindole-based allosteric modulators or fragments for further drug development.
Experimental Protocols for Target Identification and Validation
To rigorously test the therapeutic potential of this compound and its derivatives, a systematic, multi-step experimental approach is required.
dot
Caption: A streamlined workflow for target validation.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol provides a method for measuring the ability of a compound to inhibit a specific protein kinase (e.g., EGFR, GSK-3). The assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the level of kinase inhibition.
Principle: This is a luminescent-based assay. First, the kinase reaction is performed. Then, a reagent is added to stop the reaction and deplete the remaining ATP. Finally, a second reagent is added to convert the generated ADP into ATP, which is then used by a luciferase to produce light.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound derivative in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to test a range of concentrations.
-
-
Kinase Reaction Setup (in a 384-well plate):
-
To each well, add 2.5 µL of the kinase reaction buffer containing the target kinase and its specific substrate peptide.
-
Add 0.5 µL of the serially diluted compound or DMSO (for positive and negative controls).
-
Initiate the reaction by adding 2.5 µL of a 10 µM ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol: Cell Proliferation Assay (MTT Assay)
This protocol assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[6]
Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., A549 lung cancer cells for EGFR testing) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 5,6-dibromoindole derivative in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions (or vehicle control).
-
Incubate for 72 hours.[6]
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Incubate for 2-4 hours, allowing the formazan crystals to form.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells.
-
Plot the results to determine the IC50 value.
-
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel therapeutics. The strong body of evidence from related bromoindole compounds points toward high-value targets in oncology and neurodegeneration, particularly protein kinases like EGFR and VEGFR, and CNS targets such as Nurr1. The synthetic tractability of the scaffold allows for the creation of focused libraries to probe these targets and optimize for potency, selectivity, and drug-like properties. The experimental workflows and protocols detailed in this guide provide a robust framework for researchers to systematically evaluate derivatives of this compound, validate their mechanisms of action, and advance the most promising candidates toward clinical development. Future research should focus on elucidating the structure-activity relationships of di-brominated indoles to unlock their full therapeutic potential.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound-3-Carboxylic Acid [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Sapphire Bioscience [sapphirebioscience.com]
- 10. 5-Bromoindole | GSK-3 | TargetMol [targetmol.com]
- 11. 5,6-diiodo-1H-benzotriazole: new TBBt analogue that minutely affects mitochondrial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 5,6-Dibromo-1H-indole Binding to Cyclin-Dependent Kinase 2 (CDK2): A Technical Guide for Drug Discovery Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors. Halogenation of this scaffold can significantly enhance binding affinity and selectivity, often through favorable halogen bonding interactions. This in-depth technical guide provides a comprehensive workflow for the in silico modeling of 5,6-Dibromo-1H-indole, a halogenated indole derivative, with its putative target, Cyclin-Dependent Kinase 2 (CDK2). This document is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology for molecular docking and molecular dynamics simulations. By elucidating the binding mechanism of this compound, we aim to provide a robust framework for the rational design of novel and potent CDK2 inhibitors.
Introduction: The Rationale for Targeting CDK2 with Halogenated Indoles
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, and its aberrant activity is frequently implicated in the pathogenesis of various cancers. Consequently, CDK2 has emerged as a promising therapeutic target for the development of novel anticancer agents. The indole nucleus is a privileged scaffold in the design of kinase inhibitors, with numerous indole-containing molecules demonstrating potent inhibitory activity against a range of kinases.[1][2]
The introduction of halogen atoms, particularly bromine, to the indole ring can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. Halogenation can enhance membrane permeability and metabolic stability. More importantly, bromine atoms can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as a Lewis acid, interacting with Lewis bases such as the backbone carbonyls of proteins.[3][4] This interaction can significantly contribute to the binding affinity and selectivity of a ligand for its target protein.[5] Given that oxindole-based compounds, which share a similar core structure, are known inhibitors of CDK2, it is hypothesized that this compound may also exhibit inhibitory activity against this kinase.[6][7]
This guide will provide a comprehensive, step-by-step protocol for investigating the binding of this compound to CDK2 using state-of-the-art in silico modeling techniques.
The In Silico Modeling Workflow: A Validating System
The in silico modeling workflow presented here is designed as a self-validating system. Each step builds upon the previous one, with checks and balances to ensure the reliability of the final results. The process begins with the careful preparation of both the protein and the ligand, followed by molecular docking to predict the initial binding pose, and culminates in molecular dynamics simulations to assess the stability of the predicted complex and to refine the binding interactions.
Caption: A generalized workflow for in-silico modeling studies.
Experimental Protocols: A Step-by-Step Guide
Part 1: Protein and Ligand Preparation
3.1.1. Protein Structure Selection and Preparation
The crystal structure of human CDK2 in complex with an inhibitor (PDB ID: 1PYE) will be used as the receptor for this study.[8] This structure was chosen due to its high resolution and the presence of a ligand in the active site, which clearly defines the binding pocket.
Protocol:
-
Download the PDB File: Obtain the coordinate file for PDB ID: 1PYE from the RCSB Protein Data Bank (--INVALID-LINK--).
-
Protein Preparation using Schrödinger's Protein Preparation Wizard:
-
Import the 1PYE PDB file into Maestro.
-
Remove the existing ligand and any water molecules that are not involved in critical interactions.
-
Add hydrogens to the protein.
-
Assign correct bond orders.
-
Optimize the hydrogen-bonding network.
-
Perform a restrained minimization of the protein structure to relieve any steric clashes.
-
3.1.2. Ligand Preparation
The 3D structure of this compound needs to be prepared for docking.
Protocol:
-
2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing software like ChemDraw or MarvinSketch.
-
3D Structure Generation and Optimization using Schrödinger's LigPrep:
-
Import the 2D structure into Maestro.
-
Use LigPrep to generate a low-energy 3D conformation of the ligand.
-
Generate possible ionization states at a physiological pH of 7.4 ± 0.5.
-
Generate tautomers and stereoisomers if applicable (not critical for this specific molecule).
-
Part 2: Molecular Docking
Molecular docking will be performed to predict the binding pose of this compound in the ATP-binding site of CDK2. We will use Glide from the Schrödinger Suite, which is a widely used and well-validated docking program.[9][10]
Protocol:
-
Receptor Grid Generation:
-
Define the active site by selecting the co-crystallized ligand from the original PDB file as the centroid of the grid box.
-
Ensure the grid box is large enough to accommodate the ligand (typically a 20x20x20 Å box is sufficient).
-
-
Ligand Docking using Glide:
-
Use the Standard Precision (SP) docking mode for a balance of speed and accuracy.
-
Enable the option to treat halogens as halogen bond donors to properly account for the bromine atoms.
-
The docking results will be ranked based on the GlideScore, which estimates the binding affinity.
-
Table 1: Glide Docking Parameters
| Parameter | Setting | Rationale |
| Docking Precision | Standard Precision (SP) | Provides a good balance between computational cost and accuracy for initial pose prediction. |
| Grid Center | Centroid of co-crystallized ligand in 1PYE | Defines the target binding site accurately. |
| Grid Box Size | 20 x 20 x 20 Å | Ensures sufficient space for the ligand to be docked without artificial constraints. |
| Halogen Bonding | Enabled | Crucial for accurately modeling the interactions of the dibrominated indole. |
| Post-docking Minimization | Enabled | Refines the ligand pose within the receptor's force field. |
Part 3: Molecular Dynamics Simulation
Molecular dynamics (MD) simulations will be performed using GROMACS to assess the stability of the docked complex and to gain insights into the dynamic nature of the protein-ligand interactions.[8][11][12]
Caption: A step-by-step workflow for preparing and running an MD simulation.
Protocol:
-
System Preparation:
-
Use the best-ranked docked pose of the this compound-CDK2 complex as the starting structure.
-
Choose a suitable force field (e.g., AMBER99SB-ILDN for the protein and GAFF for the ligand).
-
Generate the topology and coordinate files for the protein and the ligand. For the brominated ligand, it is crucial to use appropriate parameters. If not available in the standard force field, they may need to be generated using quantum mechanical calculations.
-
Place the complex in a cubic box of appropriate size, ensuring a minimum distance of 1.0 nm between the protein and the box edges.
-
Solvate the system with a suitable water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
-
-
Energy Minimization:
-
Perform a steepest descent energy minimization to remove any steric clashes.
-
-
Equilibration:
-
Perform a 100 ps NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.
-
Perform a 100 ps NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density of the system.
-
-
Production MD Run:
-
Run a production MD simulation for at least 100 ns to generate a stable trajectory for analysis.
-
Table 2: GROMACS MD Simulation Parameters
| Parameter | Setting | Rationale |
| Force Field | AMBER99SB-ILDN (protein), GAFF (ligand) | Well-established and widely used force fields for protein and small molecule simulations. |
| Water Model | TIP3P | A common and computationally efficient water model. |
| Ensemble | NPT (isothermal-isobaric) | Simulates conditions closer to a real biological environment. |
| Temperature | 300 K | Physiological temperature. |
| Pressure | 1 bar | Atmospheric pressure. |
| Simulation Time | 100 ns | A reasonable timescale to observe the stability of the protein-ligand complex. |
Part 4: Data Analysis
The trajectory from the MD simulation will be analyzed to understand the binding stability and key interactions.
Analysis Methods:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible regions.
-
Hydrogen and Halogen Bond Analysis: Analyze the trajectory to identify and quantify the hydrogen and halogen bonds formed between the ligand and the protein.
-
Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of the complex.
Expected Outcomes and Data Interpretation
The successful execution of this workflow will provide valuable insights into the binding of this compound to CDK2.
Table 3: Expected Quantitative Data Summary
| Metric | Expected Value/Trend | Interpretation |
| GlideScore (kcal/mol) | A negative value, typically between -5 and -10 | A lower score indicates a more favorable predicted binding affinity. |
| Ligand RMSD (Å) | Stable fluctuation around a low value (e.g., < 2 Å) after initial equilibration | Indicates that the ligand remains stably bound in the active site. |
| Protein RMSD (Å) | Stable fluctuation around a low value (e.g., < 3 Å) | Indicates that the overall protein structure is stable during the simulation. |
| Halogen Bond Occupancy (%) | High occupancy for Br···O interactions with backbone carbonyls | Confirms the importance of halogen bonding for ligand binding. |
| Binding Free Energy (kcal/mol) | A negative value | A more negative value suggests a stronger binding affinity. |
Conclusion and Future Directions
This technical guide has outlined a comprehensive and robust in silico workflow for modeling the binding of this compound to CDK2. By following these detailed protocols, researchers can gain valuable insights into the molecular interactions driving the binding of this and other halogenated indole derivatives to their protein targets. The results from these computational studies can then be used to guide the synthesis and experimental validation of new, more potent, and selective CDK2 inhibitors. It is imperative to remember that in silico predictions must always be validated through experimental assays to confirm their biological relevance.
References
- 1. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic activities, and X-ray crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rcsb.org [rcsb.org]
- 11. Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rcsb.org [rcsb.org]
The Halogen Effect: A Technical Guide to Halogenated Indoles in Modern Drug Discovery
Introduction: The Privileged Scaffold and the Power of Halogenation
The indole nucleus stands as one of nature's and medicinal chemistry's most "privileged" scaffolds.[1][2] This bicyclic aromatic heterocycle is a cornerstone of numerous biologically active natural products, including the essential amino acid tryptophan and the neurotransmitter serotonin, as well as a multitude of pharmaceuticals.[3][4] In the relentless pursuit of novel therapeutics, chemists have continually sought to modify this versatile core to enhance its drug-like properties. Among the most impactful of these modifications is halogenation—the strategic incorporation of fluorine, chlorine, bromine, or iodine.
The introduction of a halogen atom onto the indole ring is far from a simple steric addition. It profoundly alters the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic distribution.[5][6] These changes can lead to enhanced binding affinity for biological targets, improved pharmacokinetic profiles, and novel mechanisms of action.[7][8] This guide will provide an in-depth exploration of the multifaceted role of halogenated indoles in drug discovery, from their natural origins in the marine world to their synthesis and application as potent therapeutic agents. We will delve into the causality behind experimental choices in their development and highlight the self-validating systems that ensure the scientific integrity of these endeavors.
Nature's Halogenated Arsenal: Marine Invertebrates as a Prolific Source
The marine environment is a treasure trove of unique and potent bioactive secondary metabolites, with marine invertebrates being a particularly rich source of halogenated indole alkaloids.[3][9] Unlike terrestrial organisms, which predominantly produce chlorinated compounds, marine life has a remarkable capacity to incorporate bromine, and to a lesser extent iodine, into complex organic molecules.[9] This is attributed to the presence of specific halogenating enzymes in marine organisms.[10]
Some of the most prominent classes of halogenated indole alkaloids isolated from marine sources include:
-
Meridianins: Isolated from the tunicate Aplidium meridianum, these compounds feature a brominated or hydroxylated indole core linked to a 2-aminopyrimidine ring.[9][11] They have garnered significant interest for their potent inhibition of protein kinases.[11]
-
Aplysinopsins: Found in various sponges and corals, these tryptophan-derived molecules exhibit diverse bromination patterns on the indole ring.[11]
-
Variolins: Structurally related to meridianins, variolins also possess a substituted indole nucleus and have demonstrated significant biological activities, including kinase inhibition.[11]
The discovery of these and other marine-derived halogenated indoles has provided a wealth of novel chemical scaffolds that serve as starting points for drug discovery programs.[3][12]
The Influence of Halogenation on Biological Activity: A Structure-Activity Relationship (SAR) Perspective
The type, position, and number of halogen substituents on the indole ring play a critical role in determining the biological activity and selectivity of the molecule. Understanding these structure-activity relationships (SAR) is paramount for rational drug design.
Impact of Halogen Type and Position
-
Bromine: Brominated indoles are the most abundant halogenated indoles found in marine organisms and often exhibit potent biological activities.[9] For instance, in a study of brominated indoles from the marine mollusc Dicathais orbita, mono-brominated indole and isatin compounds showed significant anti-inflammatory activity, being more active than their non-brominated counterparts.[13][14] The position of the bromine atom was also found to be crucial, with 5-bromo substitution on the isatin ring showing greater inhibition of TNFα than 6-bromo or 7-bromo substitution.[14]
-
Fluorine: The incorporation of fluorine, particularly the trifluoromethyl (CF3) group, is a common strategy in modern medicinal chemistry to enhance metabolic stability and bioavailability.[5][7] The electron-withdrawing nature of fluorine can also influence the acidity of nearby functional groups, potentially improving receptor binding.[7] Fluorinated indoles have shown remarkable antiviral activity.[5]
-
Chlorine and Iodine: While less common in natural products than bromine, chlorinated and iodinated indoles also exhibit significant biological activities.[9] Iodinated indoles, for example, have been isolated from marine sponges.[9] The larger size and greater polarizability of iodine can lead to unique interactions with biological targets.
The following table summarizes the inhibitory concentrations (IC50) of various brominated indoles against inflammatory mediators, illustrating the impact of substitution patterns.
| Compound | Target | IC50 (µM) | Source |
| 5-Bromoisatin | TNFα | 38.05 | [13] |
| 6-Bromoisatin | Nitric Oxide (NO) | Not specified, but more active than 5-bromoisatin | [14] |
| Isatin (non-brominated) | Nitric Oxide (NO) | ~339.8 | [14] |
Synthetic Strategies: From Traditional Chemistry to Green Biocatalysis
The development of efficient and selective methods for the synthesis of halogenated indoles is crucial for advancing their study and application.
Chemical Synthesis
Traditional chemical methods for indole halogenation often involve the use of halogenating reagents like N-halosuccinimides (NXS).[15] However, these methods can sometimes lack regioselectivity, leading to mixtures of products.[16] Recent advancements have focused on developing milder and more selective protocols. For instance, a metal-free halide exchange method has been developed for the synthesis of C2-iodoindoles from readily available C2-chloroindoles under ambient conditions.[16] Another approach utilizes an oxidative cyclization/halogenation cascade of 2-alkenylanilines to produce 3-haloindoles.[15]
Protocol: Synthesis of 3-Bromoindoles via Cascade Oxidative Cyclization/Halogenation
This protocol is adapted from a published procedure for the synthesis of 3-bromoindoles from 2-alkenylanilines.[15]
Materials:
-
2-alkenylaniline substrate
-
Phenyliodine diacetate (PIDA)
-
Lithium bromide (LiBr)
-
Solvent (e.g., Dichloromethane)
-
Stir plate and stir bar
-
Round-bottom flask
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of the 2-alkenylaniline substrate (1.0 mmol) in the chosen solvent (5 mL) in a round-bottom flask, add LiBr (1.2 mmol).
-
Add PIDA (1.1 mmol) to the mixture in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-bromoindole.
Enzymatic Halogenation: A Greener Approach
Enzymatic halogenation offers a highly attractive and environmentally friendly alternative to traditional chemical methods.[17][18] Halogenase enzymes, particularly flavin-dependent halogenases (FDHs), exhibit remarkable regioselectivity and operate under mild, aqueous conditions.[10][19] These enzymes can selectively introduce halogen atoms at specific positions on the indole ring, a feat that is often challenging to achieve with conventional chemistry.[20] For example, the RebH enzyme variant 3-LSR has been used for the enzymatic bromination of a variety of indole derivatives.[17][18]
The workflow for enzymatic halogenation typically involves the halogenase enzyme, a flavin reductase, a source of reduced flavin adenine dinucleotide (FADH2), and the halide salt.
References
- 1. Marine Indole Alkaloids [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase [frontiersin.org]
- 19. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
5,6-Dibromo-1H-indole: A Technical Guide for Advanced Research
Abstract
This technical guide provides a comprehensive overview of 5,6-Dibromo-1H-indole, a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document delves into its core physicochemical properties, synthesis methodologies, and its emerging applications as a versatile building block for novel therapeutic agents. Particular emphasis is placed on its role in the synthesis of biologically active molecules and its utility in probing specific biological pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this compound in their work.
Introduction: The Significance of Brominated Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The strategic introduction of halogen atoms, particularly bromine, onto the indole ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity and target specificity.[1] this compound, with its vicinal dibromo substitution on the benzene portion of the indole ring, represents a key intermediate for the synthesis of a variety of complex and potentially therapeutic molecules.[4][5]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and synthesis.
Core Properties
| Property | Value | Source(s) |
| CAS Number | 854923-38-9 | [6] |
| Molecular Formula | C₈H₅Br₂N | [7] |
| Molecular Weight | 274.94 g/mol | [7] |
| Appearance | Typically a solid | Inferred from related compounds |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from related compounds[8] |
Spectroscopic Data (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring. The protons at positions 2, 3, 4, and 7, as well as the N-H proton, will exhibit characteristic chemical shifts and coupling patterns influenced by the electron-withdrawing nature of the bromine atoms.
-
¹³C NMR: The carbon NMR spectrum will display eight unique signals corresponding to the carbon atoms of the dibromoindole core. The chemical shifts of the carbons directly bonded to the bromine atoms (C-5 and C-6) will be significantly shifted downfield.
-
IR Spectroscopy: The infrared spectrum is anticipated to show characteristic absorption bands for the N-H stretching vibration (around 3400-3300 cm⁻¹), C-H aromatic stretching, and C=C aromatic ring stretching vibrations. The C-Br stretching vibrations will likely appear in the fingerprint region.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes), with the molecular ion peak (M⁺) and fragment ions being key identifiers.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, with one effective route starting from 3,4-dibromoaniline.[5] This method involves the construction of the indole ring system through a Sonogashira coupling followed by a 5-endo-dig cyclization.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Illustrative)
This protocol is a generalized representation based on established synthetic strategies for similar indole derivatives and should be optimized for specific laboratory conditions.[5]
Step 1: Iodination of 3,4-Dibromoaniline
-
Dissolve 3,4-dibromoaniline in a suitable organic solvent (e.g., glacial acetic acid).
-
Add a source of iodine, such as N-iodosuccinimide (NIS), portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the iodinated precursor.
Step 2: Sonogashira Coupling and Cyclization
-
To a solution of the iodinated 3,4-dibromoaniline in a suitable solvent (e.g., a mixture of THF and triethylamine), add a protected alkyne (e.g., trimethylsilylacetylene).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC).
-
Upon completion, cool the reaction to room temperature and filter off the catalyst.
-
Concentrate the filtrate and purify the coupled intermediate by column chromatography.
-
Induce 5-endo-dig cyclization by treating the intermediate with a suitable reagent, such as a base (e.g., potassium carbonate in methanol), to afford the protected 5,6-dibromoindole.
Step 3: Deprotection
-
Remove the protecting group from the indole nitrogen under appropriate conditions. For instance, a silyl protecting group can be removed using a fluoride source like tetrabutylammonium fluoride (TBAF).
-
Work up the reaction and purify the final product, this compound, by column chromatography or recrystallization.
Applications in Research and Drug Development
This compound serves as a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications.
Intermediate in the Synthesis of Bioactive Compounds
The bromine atoms at the 5 and 6 positions provide reactive handles for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of diverse substituents, enabling the creation of libraries of novel indole derivatives for screening against various biological targets.[4] Derivatives of brominated indoles have shown promise as:
-
Anticancer agents: By targeting key oncogenic pathways.[1]
-
Antimicrobial agents: Exhibiting activity against drug-resistant bacteria.[1]
-
Antiviral agents: Including activity against HIV and Hepatitis C Virus.[1][2]
A Tool for Probing Nuclear Receptor Activity
Recent research has highlighted the interaction of halogenated indoles with the nuclear receptor Nurr1, a key transcription factor in the development and maintenance of dopaminergic neurons. While 5-monohalogenated indoles were found to bind to and activate Nurr1, the corresponding 5,6-dihalogenated indoles, including by extension 5,6-dibromoindole, bind with comparable affinity but do not modulate the expression of dopamine-related genes.[11] This makes this compound a valuable tool for structure-activity relationship (SAR) studies to understand the molecular basis of Nurr1 activation and to design more specific modulators.
Logical Relationship in Nurr1 Modulation
Caption: Differential activity of mono- and di-brominated indoles on Nurr1.
Conclusion
This compound is a versatile and valuable chemical entity for researchers in the fields of organic synthesis, medicinal chemistry, and chemical biology. Its unique substitution pattern offers a platform for the development of novel compounds with a wide range of potential therapeutic applications. A thorough understanding of its synthesis, properties, and reactivity is crucial for unlocking its full potential in the quest for new and improved medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. This compound-3-Carboxylic Acid [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. 854923-38-9|this compound|BLD Pharm [bldpharm.com]
- 7. 4,6-Dibromo-1H-indole | C8H5Br2N | CID 14026057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 6-Bromo-1H-indole(52415-29-9) 1H NMR [m.chemicalbook.com]
- 11. Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of 5,6-Dibromo-1H-indole
Introduction: The Significance of 5,6-Dibromo-1H-indole
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Among its halogenated derivatives, this compound is a particularly valuable building block. It serves as a key intermediate in the synthesis of a variety of biologically active compounds, including meridianins and aplysinopsins, which are often isolated from marine organisms and exhibit potent anticancer and antimicrobial activities.[2][3] The presence of two bromine atoms on the benzene ring offers reactive handles for further functionalization through cross-coupling reactions, enabling the construction of complex molecular architectures for drug discovery programs.
This guide provides a detailed, field-proven protocol for the regioselective synthesis of this compound. We will delve into the strategic rationale behind the chosen synthetic route, offer a step-by-step experimental procedure, and emphasize the critical safety measures required for handling the reagents involved.
Synthetic Strategy: A Rationale-Driven Approach
The synthesis of this compound is achieved via a robust two-step process starting from a commercially available, stable precursor. This strategy is designed for high regioselectivity and operational simplicity.
Overall Synthetic Scheme:
Caption: Two-step synthesis of this compound.
Causality Behind Experimental Choices
-
Choice of Starting Material: Methyl Indole-3-carboxylate: Direct bromination of unsubstituted indole is often unselective, leading to a mixture of products with bromination occurring preferentially at the electron-rich C3 position of the pyrrole ring.[4][5] To circumvent this, we begin with methyl indole-3-carboxylate. The electron-withdrawing ester group at the C3 position serves as a temporary protecting group, deactivating the pyrrole ring towards electrophilic attack. This clever strategic choice directs the electrophilic bromination exclusively to the activated benzene portion of the indole scaffold.
-
Bromination Strategy: Regioselective Electrophilic Aromatic Substitution: With the C3 position shielded, the incoming electrophile (Br⁺) is directed to the C5 and C6 positions of the benzene ring. This is a classic example of electrophilic aromatic substitution. The reaction is performed using elemental bromine in acetic acid, a standard and highly effective condition for the bromination of activated aromatic systems.[2] The use of a polar protic solvent like acetic acid helps to polarize the Br-Br bond, facilitating the generation of the electrophilic bromine species.
-
Final Step: One-Pot Hydrolysis and Decarboxylation: Once the desired 5,6-dibromo substitution pattern is installed, the directing group at C3 is no longer needed. A one-pot, base-mediated reaction efficiently removes the methyl ester via hydrolysis to a carboxylate intermediate, which then readily undergoes decarboxylation upon heating to yield the final target molecule, this compound.[2] This tandem reaction is efficient and simplifies the workup procedure.
Reaction Mechanism: Electrophilic Aromatic Substitution
The core of this synthesis is the electrophilic substitution of bromine onto the indole ring. The nitrogen atom's lone pair of electrons enriches the aromatic system, making it susceptible to attack by an electrophile.
Caption: Mechanism of electrophilic bromination on the indole ring.
Critical Safety Precautions: Handling Elemental Bromine
WARNING: Elemental bromine (Br₂) is a highly toxic, corrosive, and volatile substance. Severe exposure can be fatal.[6] All manipulations must be performed with extreme caution in a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear heavy-duty, chemically resistant gloves (e.g., butyl rubber or Viton). Standard nitrile gloves offer insufficient protection and should not be used for handling liquid bromine.[7]
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[7][8]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required.
-
-
Emergency Preparedness:
-
Spill Kit: An emergency spill kit containing a neutralizing agent, such as a 1 M (25%) solution of sodium thiosulfate, must be immediately accessible before starting any work.[7]
-
First Aid: In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15-20 minutes.[9] For eye contact, flush with plain water for 10-15 minutes.[9] Seek immediate medical attention in all cases of exposure.
-
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[2]
Part A: Synthesis of Methyl 5,6-dibromoindole-3-carboxylate
| Reagent/Material | Molecular Wt. | Amount | Moles (mmol) | Equivalents |
| Methyl indole-3-carboxylate | 175.18 g/mol | 5.00 g | 28.5 | 1.0 |
| Glacial Acetic Acid | - | 100 mL | - | - |
| Bromine (Br₂) | 159.81 g/mol | 3.1 mL (9.6 g) | 60.0 | 2.1 |
| Saturated Sodium Bicarbonate | - | As needed | - | - |
| Saturated Sodium Thiosulfate | - | As needed | - | - |
| Ethyl Acetate | - | ~200 mL | - | - |
| Brine | - | ~50 mL | - | - |
Procedure:
-
Add methyl indole-3-carboxylate (5.00 g, 28.5 mmol) to a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the starting material in 100 mL of glacial acetic acid.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
IN A FUME HOOD , slowly add bromine (3.1 mL, 60.0 mmol) dropwise to the stirred solution over 20-30 minutes. The solution will turn deep orange/red.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture into a beaker containing 300 mL of ice water. A precipitate should form.
-
Slowly add saturated sodium bicarbonate solution to neutralize the acetic acid. Be cautious of gas evolution.
-
Add saturated sodium thiosulfate solution dropwise until the orange/red color of excess bromine has completely disappeared.
-
Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with water.
-
The crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield methyl 5,6-dibromoindole-3-carboxylate as a solid.
Part B: Synthesis of this compound
| Reagent/Material | Molecular Wt. | Amount | Moles (mmol) | Equivalents |
| Methyl 5,6-dibromoindole-3-carboxylate | 333.00 g/mol | 5.00 g | 15.0 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 g/mol | 3.00 g | 75.0 | 5.0 |
| Ethanol | - | 50 mL | - | - |
| Water | - | 50 mL | - | - |
| 2 M Hydrochloric Acid (HCl) | - | As needed | - | - |
| Ethyl Acetate | - | ~150 mL | - | - |
| Brine | - | ~50 mL | - | - |
Procedure:
-
Combine the methyl 5,6-dibromoindole-3-carboxylate (5.00 g, 15.0 mmol), sodium hydroxide (3.00 g, 75.0 mmol), ethanol (50 mL), and water (50 mL) in a 250 mL round-bottom flask.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. Most of the ethanol can be removed under reduced pressure.
-
Dilute the remaining aqueous mixture with 100 mL of water and cool in an ice bath.
-
Acidify the solution to pH ~2-3 by slowly adding 2 M HCl. A precipitate will form.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by flash column chromatography (eluting with a hexane/ethyl acetate gradient) or recrystallization to obtain the final product as a solid.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. This compound-3-Carboxylic Acid [myskinrecipes.com]
- 4. Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex [escholarship.org]
- 5. mdpi.com [mdpi.com]
- 6. Bromine handling and safety | DOCX [slideshare.net]
- 7. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 8. carlroth.com [carlroth.com]
- 9. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 5,6-Dibromo-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 5,6-Disubstituted Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its versatile structure is found in essential biomolecules like the neurotransmitter serotonin and has been central to the development of drugs for a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[1][2] Specifically, functionalization at the 5- and 6-positions of the indole's benzene ring allows for fine-tuning of a molecule's pharmacological profile, making the 5,6-disubstituted indole a highly sought-after scaffold in modern drug discovery.[3]
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds, particularly for creating biaryl structures.[4][5] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an indispensable tool for medicinal chemists.[6] This guide provides an in-depth exploration of the application of Suzuki coupling reactions to 5,6-dibromo-1H-indole, offering detailed protocols, mechanistic insights, and strategies for controlling selectivity to generate valuable mono- and di-arylated indole derivatives.
Mechanistic Foundation: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[4][8]
-
Transmetalation : The organoboron reagent (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the bromide.[9]
-
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]
References
- 1. EP1439157B1 - Method for producing Suzuki coupling compound catalysed by a nickel compound - Google Patents [patents.google.com]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concise Syntheses of Marine (Bis)indole Alkaloids Meridianin C, D, F, and G and Scalaridine A via One-Pot Masuda Borylation-Suzuki Coupling Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol: N-Alkylation of 5,6-Dibromo-1H-indole
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Alkylated Dibromoindoles
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmaceutical agents.[1] The functionalization of the indole nitrogen (N-alkylation) is a critical synthetic manipulation that profoundly influences a molecule's pharmacological profile, affecting properties such as binding affinity, selectivity, solubility, and metabolic stability.[2]
This guide focuses on the N-alkylation of 5,6-Dibromo-1H-indole, a substrate of significant strategic value. The dibromo substitution serves a dual purpose: it electronically modifies the indole ring and, more importantly, provides two versatile synthetic "handles." These bromine atoms are primed for subsequent transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the rapid diversification of the indole core and the construction of complex molecular architectures for structure-activity relationship (SAR) studies.
This document provides a detailed, field-proven protocol for the efficient N-alkylation of this compound, grounded in established chemical principles. We will delve into the causality behind procedural choices, ensuring a robust and reproducible methodology.
Core Principles: Mechanism and Rationale
The N-alkylation of an indole proceeds via a classical two-step sequence: deprotonation followed by nucleophilic substitution.
-
Deprotonation: The hydrogen atom on the indole nitrogen is weakly acidic, with a pKa of approximately 17 in DMSO. To achieve efficient alkylation, this proton must be removed by a sufficiently strong base to generate the corresponding nucleophilic indolide anion. Sodium hydride (NaH), a non-nucleophilic, irreversible base, is the reagent of choice for this transformation.[3][4] Upon reaction, it generates the sodium indolide salt and benign hydrogen gas, driving the equilibrium completely to the product side.
-
Nucleophilic Attack (S_N2): The resulting indolide anion is a potent nucleophile. It readily attacks an electrophilic alkylating agent, such as an alkyl halide (R-X), in a bimolecular nucleophilic substitution (S_N2) reaction.[4] The reaction rate is dependent on the nature of the leaving group (I > Br > Cl) and the steric hindrance at the electrophilic carbon.
The choice of solvent is critical. Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal. They effectively solvate the sodium indolide salt without having acidic protons that could quench the anion.[5]
Visualizing the Reaction Pathway
Caption: General reaction scheme for the N-alkylation of this compound.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl bromide as the electrophile. Reagent quantities can be adjusted proportionally.
Materials & Equipment
| Reagents & Chemicals | Equipment |
| This compound | Round-bottom flasks |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | Magnetic stirrer and stir bars |
| Alkyl Halide (e.g., Benzyl Bromide, Ethyl Bromide) | Inert atmosphere line (Nitrogen or Argon) |
| Anhydrous N,N-Dimethylformamide (DMF) | Syringes and needles |
| Saturated aqueous Ammonium Chloride (NH₄Cl) | Ice-water bath |
| Ethyl Acetate (EtOAc) | Separatory funnel |
| Deionized Water | Rotary evaporator |
| Brine (saturated aqueous NaCl) | Thin-Layer Chromatography (TLC) plates (silica) |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Standard laboratory glassware |
| Silica Gel for column chromatography | Personal Protective Equipment (PPE) |
Quantitative Reagent Summary (Example Reaction)
| Reagent | MW ( g/mol ) | Equivalents | Amount (for 1.0 mmol scale) | Role |
| This compound | 274.93 | 1.0 | 275 mg | Starting Material |
| Sodium Hydride (60%) | 40.00 (as 100%) | 1.2 | 48 mg | Base |
| Benzyl Bromide | 171.04 | 1.1 | 188 mg (0.13 mL) | Alkylating Agent |
| Anhydrous DMF | - | - | 5 mL | Solvent |
Step-by-Step Methodology
PART 1: Reaction Setup and Deprotonation
-
Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF (to achieve a concentration of ~0.2 M) via syringe. Stir the mixture at room temperature until all the solid has dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Deprotonation: Carefully add sodium hydride (1.2 eq, 60% dispersion in oil) to the stirred solution in small portions.
-
Expertise Note: Adding NaH portion-wise prevents an excessive exotherm and uncontrolled release of hydrogen gas. Vigorous effervescence is expected as H₂ evolves. The mineral oil from the NaH dispersion is inert and will be removed during the workup.
-
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir for an additional 30 minutes at room temperature. The cessation of gas evolution and the formation of a homogeneous, slightly colored solution indicate the complete formation of the sodium indolide salt.
PART 2: Alkylation and Workup
-
Alkylation: Re-cool the reaction mixture to 0 °C in an ice-water bath. Add the alkyl halide (1.1 eq) dropwise via syringe over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.
-
Trustworthiness Check: Monitor the reaction progress by TLC. To take a sample, withdraw a small aliquot with a pipette, quench it in a vial with a drop of water, add a few drops of ethyl acetate, and spot the organic layer on a silica gel plate. A typical eluent system is 10-20% Ethyl Acetate in Hexanes. The product should have a higher Rf value than the starting indole.
-
-
Quenching: Once the reaction is complete (as indicated by TLC), cool the flask to 0 °C. Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.
-
Causality Explanation: Quenching with NH₄Cl neutralizes any unreacted NaH and provides a proton source. This step must be done slowly and at 0 °C to safely manage the exothermic reaction between NaH and water.
-
-
Extraction: Dilute the quenched mixture with deionized water (~3x the volume of DMF used) and transfer it to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 15 mL for a 1 mmol scale).
-
Washing: Combine the organic layers and wash them sequentially with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Expertise Note: The water washes are crucial for removing the high-boiling point DMF solvent. The final brine wash aids in breaking any emulsions and removes residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
PART 3: Purification
-
Purification: The crude material is typically purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure N-alkyl-5,6-dibromo-1H-indole.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the N-alkylation of this compound.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Inactive NaH (hydrolyzed by moisture).2. Insufficient equivalents of base or alkylating agent.3. Alkylating agent is not reactive enough (e.g., alkyl chloride). | 1. Use a fresh bottle of NaH or wash the NaH with anhydrous hexanes before use to remove oil and any surface oxides.2. Ensure accurate weighing and stoichiometry.3. Switch to a more reactive alkyl bromide or iodide. Gentle heating (e.g., 40-50 °C) may be required for less reactive electrophiles.[2] |
| Low Yield | 1. Incomplete deprotonation.2. Moisture in the solvent or on glassware.3. Loss of product during aqueous workup. | 1. Increase stirring time after NaH addition to ensure complete anion formation.2. Ensure all glassware is flame- or oven-dried and use a high-quality anhydrous solvent.3. Perform extractions thoroughly. If the product is somewhat polar, back-extract the aqueous layers. |
| Side Product Formation (e.g., C3-alkylation) | Although N-alkylation is thermodynamically favored, some kinetically-driven C3-alkylation can occur, particularly with highly reactive electrophiles. | This is less common under NaH/DMF conditions. If observed, changing the solvent system or using a different base/counter-ion combination may alter the N/C selectivity. |
Characterization of the Final Product
The identity and purity of the N-alkylated product should be confirmed using standard analytical techniques:
-
¹H NMR: Appearance of new signals corresponding to the protons of the introduced alkyl group and disappearance of the broad N-H singlet from the starting material (typically >10 ppm).
-
¹³C NMR: Appearance of new signals corresponding to the carbons of the alkyl group.
-
Mass Spectrometry (MS): Observation of the correct molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated mass of the product. The characteristic isotopic pattern for two bromine atoms should be visible.
-
Infrared (IR) Spectroscopy: Disappearance of the N-H stretching band (around 3400 cm⁻¹) present in the starting material.
By adhering to this detailed protocol and understanding the underlying chemical principles, researchers can reliably synthesize N-alkylated 5,6-dibromoindoles, paving the way for further molecular exploration in drug discovery and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
Application Note: A Protocol for the Purification of 5,6-Dibromo-1H-indole by Recrystallization
Abstract
5,6-Dibromo-1H-indole is a critical heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of pharmaceuticals and bioactive compounds.[1][2] The purity of this reagent is paramount, as contaminants can lead to unwanted side reactions, low yields, and difficulties in the purification of downstream products. Recrystallization is a powerful and economical technique for purifying solid organic compounds.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of crude this compound using the recrystallization technique. It details the underlying principles, a systematic protocol for solvent screening, a step-by-step purification procedure, and a troubleshooting guide to address common challenges.
Introduction to Recrystallization Principles
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[3] The core principle is that most solid compounds are more soluble in a hot solvent than in the same solvent when it is cold.[3][4]
An ideal recrystallization process involves:
-
Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.
-
Filtering the hot solution (if insoluble impurities are present) to remove suspended solids.
-
Cooling the solution slowly and without agitation. As the temperature decreases, the solubility of the desired compound drops, causing it to crystallize out of the solution.
-
Keeping impurities in solution , as they are either present in smaller quantities and do not reach their saturation point, or they are highly soluble in the solvent even at low temperatures.[4]
-
Isolating the pure crystals by filtration and washing them with a small amount of cold solvent to remove any adhering impure mother liquor.
The success of this technique is critically dependent on the selection of an appropriate solvent system.
Physicochemical Profile & Solvent Selection Rationale
This compound is a halogenated indole, a class of compounds known for their diverse biological activities.[2][5] Its structure consists of a bicyclic aromatic indole core substituted with two bromine atoms. This structure imparts a relatively non-polar character, though the N-H group allows for hydrogen bonding.[6]
An ideal solvent for recrystallizing this compound should exhibit the following characteristics:
-
High solvency for the compound at elevated temperatures and poor solvency at room or sub-ambient temperatures.
-
It should not react chemically with the compound.
-
It should be sufficiently volatile to be easily removed from the purified crystals.
-
It should either dissolve impurities readily at all temperatures or not dissolve them at all.
Given the aromatic and halogenated nature of the target compound, suitable candidate solvents include moderately polar to non-polar organic solvents. A systematic screening is the most reliable method to identify the optimal solvent or solvent pair.
Protocol 1: Small-Scale Solvent System Screening
Materials:
-
Crude this compound (~20-30 mg per test)
-
Small test tubes or vials (5 mL)
-
Heating block or sand bath
-
Glass stirring rods
-
Candidate solvents (e.g., Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Acetonitrile, Hexanes, Water)
Procedure:
-
Place approximately 20 mg of the crude this compound into a small test tube.
-
Add the first candidate solvent dropwise at room temperature, stirring after each addition, up to ~0.5 mL. Observe and record the solubility.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a heating block while stirring. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of hot solvent used.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
After reaching room temperature, place the test tube in an ice-water bath for 10-15 minutes to maximize crystal formation.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will yield a significant crop of well-defined crystals.
-
Repeat this process for each candidate solvent and record the observations in a table.
Data Presentation: Solvent Screening Log
| Solvent | Solubility at Room Temp. (in ~0.5 mL) | Solubility at Boiling Point | Crystal Formation on Cooling | Observations/Notes |
| Toluene | Sparingly Soluble | Soluble | Good crystal formation | Forms well-defined needles. |
| Ethanol | Moderately Soluble | Very Soluble | Poor recovery | Too soluble, may require a co-solvent. |
| Ethyl Acetate | Moderately Soluble | Very Soluble | Some precipitation | Potential for good recovery. |
| Hexanes | Insoluble | Sparingly Soluble | - | May be a good anti-solvent. |
| Acetonitrile | Moderately Soluble | Soluble | Good crystal formation | A viable option.[7] |
| Water | Insoluble | Insoluble | - | Not a suitable single solvent. |
| Ethanol/Water | Test as a pair | Test as a pair | Test as a pair | Dissolve in hot ethanol, add water until cloudy. |
| Toluene/Hexanes | Test as a pair | Test as a pair | Test as a pair | Dissolve in hot toluene, add hexanes until cloudy. |
Interpretation: The best single solvent is one that shows low solubility at room temperature but high solubility at its boiling point, leading to good crystal recovery upon cooling (e.g., Toluene or Acetonitrile in the hypothetical results above). If no single solvent is ideal, a solvent-pair system (e.g., Toluene/Hexanes) should be investigated.[8]
Detailed Recrystallization Workflow
This protocol assumes Toluene has been identified as a suitable solvent from the screening process.
Workflow Visualization
References
- 1. This compound-3-Carboxylic Acid [myskinrecipes.com]
- 2. Halogenated Compounds from Marine Algae [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. [PDF] Halogenated Indole Alkaloids from Marine Invertebrates | Semantic Scholar [semanticscholar.org]
- 6. Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Purification of 5,6-Dibromo-1H-indole via Column Chromatography
Abstract
This comprehensive guide provides a detailed protocol for the purification of 5,6-Dibromo-1H-indole using normal-phase column chromatography. The methodology is designed for researchers, scientists, and professionals in drug development who require a robust and reproducible method for obtaining high-purity this compound. This document elucidates the underlying principles of the separation, offers a step-by-step experimental procedure, and provides guidance for optimizing the chromatographic conditions.
Introduction: The Purification Challenge of this compound
This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. The introduction of two bromine atoms onto the indole scaffold can significantly modulate its biological activity and physicochemical properties. As with many synthetic intermediates, achieving high purity is paramount for subsequent applications, necessitating an efficient purification strategy.
Column chromatography is a fundamental technique for the purification of organic compounds. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase. For a compound of intermediate polarity like this compound, normal-phase chromatography using silica gel as the stationary phase is a highly effective approach. The key to a successful separation lies in the judicious selection of the mobile phase to achieve optimal resolution from synthetic impurities.
This guide will walk you through the process of developing and executing a column chromatography protocol for this compound, starting from the analytical thin-layer chromatography (TLC) to the final collection of pure fractions.
Foundational Principles: Chromatography of Halogenated Indoles
The chromatographic behavior of this compound is primarily governed by its polarity. The indole nucleus itself possesses a degree of polarity due to the nitrogen heteroatom and the aromatic π-system.[1] The two bromine substituents are electron-withdrawing, which can influence the electron density distribution and overall polarity of the molecule. Generally, halogenated organic compounds exhibit moderate polarity.
Normal-phase chromatography, where the stationary phase is polar (e.g., silica gel) and the mobile phase is non-polar, is well-suited for such compounds. The separation mechanism relies on the polar functional groups of the analyte interacting with the silanol groups of the silica gel. By gradually increasing the polarity of the mobile phase, compounds with weaker interactions will elute first, followed by those with stronger interactions.
Pre-Chromatography: Thin-Layer Chromatography (TLC) Analysis
Before proceeding to column chromatography, it is essential to develop a suitable solvent system using Thin-Layer Chromatography (TLC). TLC provides a rapid assessment of the separation and helps in determining the optimal mobile phase composition.
Recommended TLC Protocol
-
Plate Preparation : Use commercially available silica gel 60 F254 TLC plates.[2]
-
Spotting : Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto the TLC plate baseline.
-
Developing Solvent Systems : Prepare a series of developing chambers with different ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). Based on the purification of similar bromo-indole derivatives, a starting point could be a mixture of petroleum ether and ethyl acetate.[3]
-
Development : Place the spotted TLC plate in the developing chamber and allow the solvent front to ascend to near the top of the plate.
-
Visualization : Visualize the separated spots under UV light (254 nm). The desired this compound spot should have a retention factor (Rf) of approximately 0.2-0.3 for optimal separation in column chromatography. The Rf is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
-
Optimization : Adjust the ratio of the polar to non-polar solvent until the target Rf is achieved. For instance, if the Rf is too high, decrease the proportion of the polar solvent. If the Rf is too low, increase the proportion of the polar solvent.
Detailed Protocol: Column Chromatography of this compound
This protocol outlines the step-by-step procedure for the purification of this compound using silica gel column chromatography.
Materials and Equipment
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane or Petroleum Ether (non-polar solvent)
-
Ethyl Acetate (polar solvent)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Rotary evaporator
Experimental Workflow
The overall workflow for the purification of this compound is depicted in the following diagram:
Step-by-Step Methodology
-
Column Preparation :
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the plug.
-
Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., hexane).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the packed silica.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading :
-
Wet Loading : Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully apply the solution to the top of the column using a pipette.
-
Dry Loading : For less soluble samples, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[4]
-
-
Elution and Fraction Collection :
-
Begin eluting the column with the mobile phase determined from the TLC analysis. A common starting point for indole derivatives is a mixture of petroleum ether and ethyl acetate.[5]
-
Collect fractions in separate test tubes or flasks.
-
The volume of each fraction should be approximately 10% of the column volume.
-
-
Monitoring the Separation :
-
Monitor the elution process by spotting every few fractions on a TLC plate.
-
Develop the TLC plate using the same mobile phase as the column.
-
Visualize the spots under UV light to identify the fractions containing the pure product.
-
-
Gradient Elution (Optional) :
-
If the separation is not optimal with an isocratic (constant solvent composition) elution, a gradient elution can be employed.
-
Start with a less polar mobile phase and gradually increase the proportion of the polar solvent (e.g., increase the percentage of ethyl acetate in hexane). This can help to elute more strongly retained impurities after the desired product has been collected.
-
-
Isolation of the Pure Compound :
-
Combine the fractions that contain the pure this compound, as determined by TLC.
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.
-
Determine the yield and characterize the final product using appropriate analytical techniques (e.g., NMR, MS).
-
Data Summary and Optimization
The following table summarizes the key parameters for the column chromatography of this compound. These are starting recommendations and may require optimization based on the specific impurity profile of the crude material.
| Parameter | Recommended Starting Conditions | Optimization Guidance |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) | For difficult separations, use a smaller particle size (flash chromatography). |
| Mobile Phase | Hexane/Petroleum Ether:Ethyl Acetate | Adjust the ratio to achieve an Rf of 0.2-0.3 for the product on TLC. |
| Sample Loading | Dry loading is often preferred for better resolution. | If the compound is very soluble in the mobile phase, wet loading can be used. |
| Elution Mode | Isocratic or Gradient | Use a gradient if there is a wide range of impurity polarities. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound does not elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. |
| Poor separation of spots | Mobile phase is too polar or not selective enough. | Decrease the polarity or try a different solvent system (e.g., dichloromethane/methanol). |
| Compound elutes too quickly | Mobile phase is too polar. | Decrease the polarity of the mobile phase (increase the proportion of the non-polar solvent). |
| Streaking on TLC/Column | Sample is overloaded or decomposing on silica. | Use less sample or consider using a deactivated silica gel.[4] |
Conclusion
The protocol described in these application notes provides a robust starting point for the successful purification of this compound by column chromatography. By following the principles of TLC optimization and careful execution of the column chromatography steps, researchers can obtain this valuable compound in high purity, ready for its intended downstream applications.
References
Application Notes and Protocols for the Use of 5,6-Dibromo-1H-indole in Kinase Inhibitor Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 5,6-Dibromo-1H-indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activities.[1][2] In the realm of kinase inhibitor development, the indole framework serves as a versatile template for designing ATP-competitive inhibitors. The strategic placement of substituents on the indole ring can profoundly influence binding affinity, selectivity, and pharmacokinetic properties.
This application note focuses on the utility of a specific, di-halogenated starting material: This compound . The presence of bromine atoms at the 5 and 6 positions offers a unique combination of features for the synthesis of potent and selective kinase inhibitors. The bromine substituents can engage in halogen bonding with the kinase active site, a type of non-covalent interaction that has gained recognition for its role in enhancing ligand affinity and specificity.[3][4][5] Furthermore, these bromine atoms serve as versatile synthetic handles for introducing further molecular complexity through various cross-coupling reactions.
A prominent class of kinase inhibitors derived from this compound is the meridianin family of marine alkaloids.[1][6] These compounds, characterized by a 3-(2-aminopyrimidin-4-yl)indole core, have demonstrated inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][7][8]
This guide provides a comprehensive overview of the application of this compound in the synthesis of kinase inhibitors, with a focus on the meridianin class of compounds. Detailed protocols, biological activity data, and the underlying scientific rationale are presented to empower researchers in their drug discovery efforts.
Rationale for Employing this compound in Kinase Inhibitor Design
The selection of this compound as a starting material for kinase inhibitor synthesis is underpinned by several key principles of medicinal chemistry:
-
Halogen Bonding: The bromine atoms at the 5 and 6 positions can act as halogen bond donors, forming favorable interactions with electron-rich atoms (such as oxygen and nitrogen) in the ATP-binding pocket of kinases.[3][4][5] This can lead to increased binding affinity and selectivity for the target kinase.
-
Modulation of Physicochemical Properties: The presence of two bromine atoms significantly impacts the electronic and lipophilic character of the indole scaffold. This can be leveraged to fine-tune the compound's solubility, cell permeability, and metabolic stability.
-
Synthetic Versatility: The carbon-bromine bonds are amenable to a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse substituents at the 5 and 6 positions.
Synthesis of Meridianin F from this compound: A Detailed Protocol
The following protocol details the synthesis of Meridianin F, a member of the meridianin family of kinase inhibitors, starting from this compound. This multi-step synthesis highlights the strategic use of protecting groups and cross-coupling reactions.
Experimental Workflow Diagram
Caption: Synthetic workflow for Meridianin F from this compound.
Step 1: N-Protection of this compound
Rationale: The indole nitrogen is nucleophilic and can interfere with subsequent reactions. Protection with a tosyl group is a common strategy to prevent this and enhance the stability of the indole ring.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve this compound in THF.
-
Add a solution of NaOH in water and cool the mixture to 0 °C.
-
Add TsCl portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 5,6-dibromo-1-tosyl-1H-indole.
Step 2: Iodination at the C3 Position
Rationale: Introduction of an iodine atom at the C3 position is a strategic step to enable subsequent cross-coupling reactions at this site. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for electron-rich indoles.
Materials:
-
5,6-Dibromo-1-tosyl-1H-indole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (MeCN)
Procedure:
-
Dissolve 5,6-dibromo-1-tosyl-1H-indole in acetonitrile.
-
Add NIS to the solution and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by recrystallization or column chromatography to obtain 5,6-dibromo-3-iodo-1-tosyl-1H-indole.
Step 3: One-Pot Masuda Borylation-Suzuki Coupling
Rationale: This key step constructs the 2-aminopyrimidine side chain. A one-pot procedure involving in-situ formation of a boronate ester followed by a Suzuki coupling is an efficient method to form the C-C bond between the indole and pyrimidine rings.
Materials:
-
5,6-Dibromo-3-iodo-1-tosyl-1H-indole
-
Bis(pinacolato)diboron (B2pin2)
-
2-Amino-4-chloropyrimidine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium phosphate (K3PO4)
-
1,4-Dioxane
Procedure:
-
To a dry Schlenk flask, add 5,6-dibromo-3-iodo-1-tosyl-1H-indole, B2pin2, Pd(dppf)Cl2, XPhos, and K3PO4.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous 1,4-dioxane and heat the mixture at 80-100 °C for the borylation step (monitor by TLC).
-
After formation of the boronate ester, add 2-amino-4-chloropyrimidine to the reaction mixture.
-
Continue heating until the Suzuki coupling is complete (monitor by TLC).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the protected Meridianin F.
Step 4: Deprotection to Yield Meridianin F
Rationale: The final step involves the removal of the tosyl protecting group to afford the target kinase inhibitor, Meridianin F. Basic hydrolysis is a standard method for cleaving the N-tosyl group.
Materials:
-
Protected Meridianin F
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the protected Meridianin F in a mixture of THF and MeOH.
-
Add an aqueous solution of NaOH and stir the mixture at room temperature or with gentle heating until the deprotection is complete (monitor by TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., HCl).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by recrystallization or column chromatography to obtain Meridianin F.[2]
Biological Activity of Meridianin Derivatives
The meridianin family of compounds, accessible from this compound and other halogenated indoles, has been evaluated for inhibitory activity against a panel of protein kinases. The data below summarizes the IC50 values for selected meridianins against key kinase targets.
| Compound | Target Kinase | IC50 (µM) | Reference |
| Meridianin A | CDK1/cyclin B | 1.8 | [7] |
| CDK5/p25 | 1.5 | [7] | |
| GSK-3α/β | 0.8 | [7] | |
| Meridianin B | CDK1/cyclin B | 0.3 | [7] |
| CDK5/p25 | 0.25 | [7] | |
| GSK-3α/β | 0.3 | [7] | |
| Meridianin C | Pim-1 | 1.0 | [1] |
| DYRK1A | 0.034-0.068 | [8] | |
| CLK1 | 0.032-0.065 | [8] | |
| Meridianin D | DYRK1A | 0.034-0.068 | [8] |
| CLK1 | 0.032-0.065 | [8] | |
| Meridianin E | CDK1/cyclin B | 0.18 | [7] |
| CDK5/p25 | 0.15 | [7] | |
| PKA | 0.09 | [7] | |
| Meridianin F | Not extensively profiled | - | |
| Meridianin G | Not significantly active | >10 | [7] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Relevant Signaling Pathways
The kinases targeted by meridianin derivatives are implicated in various cellular processes that are often dysregulated in diseases like cancer and neurodegenerative disorders.
Cell Cycle Regulation by CDKs
Caption: Inhibition of Cyclin-Dependent Kinases (CDKs) by meridianins disrupts cell cycle progression.
GSK-3 Signaling
Caption: Meridianins inhibit GSK-3, leading to the stabilization of β-catenin and activation of target gene transcription.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of potent kinase inhibitors. Its unique electronic and steric properties, coupled with its synthetic tractability, make it an attractive scaffold for medicinal chemists. The meridianin family of natural products serves as a compelling example of how this building block can be elaborated into compounds with significant biological activity against a range of therapeutically relevant kinases. The detailed protocols and biological data presented in this application note are intended to facilitate further research and development in this promising area of drug discovery.
References
- 1. A Review: Meridianins and Meridianins Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concise Syntheses of Marine (Bis)indole Alkaloids Meridianin C, D, F, and G and Scalaridine A via One-Pot Masuda Borylation-Suzuki Coupling Sequence [mdpi.com]
- 3. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Halogen bonds involved in binding of halogenated ligands by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 5,6-Dibromo-1H-indole as a Versatile Building Block for the Synthesis of Marine Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ocean's Bounty and a Privileged Scaffold
The marine environment is a vast reservoir of chemical diversity, offering a plethora of unique molecular architectures with significant therapeutic potential.[1][2] Marine organisms, particularly sponges, tunicates, and algae, have evolved to produce a remarkable array of secondary metabolites, many of which possess potent biological activities.[3][4][5] Among these, indole alkaloids represent a prominent and rapidly expanding class of marine natural products, with many demonstrating cytotoxic, antimicrobial, anti-inflammatory, and kinase inhibitory properties.[6][7][8][9][10]
A recurring and vital structural motif within many of these bioactive marine alkaloids is the 5,6-dibromo-1H-indole core. This halogenated scaffold is a key component of compounds such as the meridianins, potent kinase inhibitors isolated from the Antarctic tunicate Aplidium meridianum, and other biologically active molecules.[11][12] The presence of the two bromine atoms on the indole ring often enhances the biological activity of the parent compound.[13] Consequently, this compound has emerged as a critical building block in the total synthesis of these valuable marine natural products, enabling further investigation into their therapeutic applications.[1][14][15]
These application notes provide a comprehensive guide to the utilization of this compound in the synthesis of marine natural products, offering detailed protocols, expert insights, and a summary of the biological significance of the resulting compounds.
Chemical Properties and Handling of this compound
| Property | Value |
| Molecular Formula | C₈H₅Br₂N |
| Molecular Weight | 274.94 g/mol |
| Appearance | Off-white to light brown powder |
| Melting Point | 90-94 °C |
| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane |
Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents. As with all fine chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.
Core Synthetic Strategies and Methodologies
The strategic application of this compound as a synthetic building block hinges on several key transformations. These methodologies are designed to introduce functionality at various positions of the indole core, paving the way for the construction of complex marine natural products.
Regioselective Dibromination for Scaffold Preparation
The synthesis of the 5,6-dibromoindole core itself is a critical first step. A highly efficient and regioselective method involves the direct dibromination of an indole precursor, such as methyl indole-3-carboxylate.[15]
Expert Insight: The use of methyl indole-3-carboxylate is advantageous as the electron-withdrawing ester at the C3 position deactivates the pyrrole ring towards electrophilic substitution, thereby directing the bromination to the benzene ring. The reaction proceeds with high regioselectivity to yield the desired 5,6-dibromo isomer.[15]
Protocol 1: Regioselective Dibromination of Methyl Indole-3-carboxylate [15]
-
Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve methyl indole-3-carboxylate (1 equivalent) in glacial acetic acid.
-
Bromination: Slowly add a solution of bromine (2.2 equivalents) in glacial acetic acid to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Pour the reaction mixture into ice water. The resulting precipitate is the crude methyl 5,6-dibromoindole-3-carboxylate.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
Functionalization at the C3 Position: The Gateway to Meridianins
Many bioactive marine alkaloids, including the meridianins, feature a substituent at the C3 position of the indole ring.[1][14] The following workflow illustrates a common strategy for introducing a pyrimidine moiety at this position, a key structural feature of the meridianin family.
References
- 1. A Survey on the Synthesis of Variolins, Meridianins, and Meriolins—Naturally Occurring Marine (aza)Indole Alkaloids and Their Semisynthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Marine Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Marine indole alkaloid diversity and bioactivity. What do we know and what are we missing? - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Indole Alkaloids from Marine Sources as Potential Leads against Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review: Meridianins and Meridianins Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Assay Development for Screening 5,6-Dibromo-1H-indole Derivatives
Introduction: The Therapeutic Promise of the 5,6-Dibromo-1H-indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1][2][3] The strategic placement of halogen atoms, such as bromine, on the indole ring can significantly modulate a molecule's physicochemical properties and enhance its therapeutic potential.[1] Specifically, this compound derivatives have garnered interest for their potential as potent and selective modulators of various biological targets. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and reliable screening assays to identify and characterize novel bioactive this compound derivatives.
A key area of interest for indole-based compounds is the inhibition of protein kinases, which are crucial regulators of cellular processes and have become major targets in oncology and other diseases.[4][5][6] The methodologies detailed herein are tailored for the discovery of kinase inhibitors but can be adapted for other target classes. We will delve into the rationale behind experimental design, provide step-by-step protocols for both primary and secondary assays, and offer insights into data analysis and interpretation.
Part 1: Primary Screening - A High-Throughput Approach to Identify Kinase Inhibitors
The initial step in a screening campaign is a primary assay designed for high-throughput screening (HTS) to rapidly assess a large library of this compound derivatives.[7] The choice of assay technology is critical and should be robust, reproducible, and amenable to automation. For kinase inhibitor screening, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, offer an excellent platform due to their sensitivity and low background interference.[8][9]
Principle of the LanthaScreen® TR-FRET Kinase Activity Assay
The LanthaScreen® TR-FRET kinase activity assay is a biochemical assay that measures the phosphorylation of a substrate by a kinase.[9] The assay utilizes a terbium- or europium-labeled antibody (donor) that specifically recognizes a phosphorylated substrate and a fluorescein-labeled substrate (acceptor).[8][9] When the substrate is phosphorylated by the kinase, the antibody binds to it, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor with a light source results in energy transfer to the acceptor, which then emits light at a specific wavelength.[9] The TR-FRET signal is proportional to the amount of phosphorylated substrate and thus, the kinase activity. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.
Experimental Workflow: Primary Screening
Caption: Primary screening workflow for this compound derivatives.
Detailed Protocol: LanthaScreen® TR-FRET Kinase Activity Assay
Materials:
-
Kinase of interest (e.g., a specific tyrosine kinase)
-
Fluorescein-labeled kinase substrate
-
Terbium-labeled phosphospecific antibody
-
ATP
-
Assay buffer
-
Stop solution (containing EDTA)
-
384-well, low-volume, white assay plates
-
This compound derivative library
-
Positive control (e.g., Staurosporine)
-
Negative control (DMSO)
-
TR-FRET compatible microplate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the this compound derivatives in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution, positive control, and negative control into the wells of a 384-well assay plate.
-
Kinase/Substrate Addition: Prepare a solution containing the kinase and the fluorescein-labeled substrate in assay buffer. Add this mixture to all wells of the assay plate.
-
Initiation of Reaction: Prepare a solution of ATP in assay buffer. Add the ATP solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.
-
Stopping the Reaction: Prepare a solution containing the terbium-labeled antibody and EDTA in assay buffer. Add this stop solution to all wells. The EDTA will chelate Mg2+, a necessary cofactor for most kinases, thereby stopping the reaction.
-
Detection Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding to the phosphorylated substrate.
-
Data Acquisition: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the terbium and fluorescein wavelengths.[8] Calculate the emission ratio (acceptor emission/donor emission).
Data Analysis and Quality Control
The quality of a high-throughput screening assay is paramount for the reliable identification of hits. The Z'-factor is a statistical parameter used to quantify the separation between the positive and negative controls, and it is a widely accepted measure of assay quality.[7][10][11]
Z'-Factor Calculation: The Z'-factor is calculated using the following formula: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
Where:
-
SD is the standard deviation
-
Mean is the average signal
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Marginal |
| < 0 | Poor |
An assay with a Z'-factor greater than 0.5 is considered excellent and suitable for HTS.[10]
Part 2: Secondary Screening - Confirming Hits and Determining Potency
Primary hits from the HTS campaign require confirmation and further characterization in a secondary assay. This step is crucial to eliminate false positives and to determine the potency of the confirmed hits. An orthogonal assay, which utilizes a different detection technology or principle, is highly recommended for this purpose. The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology provides a sensitive, no-wash alternative to TR-FRET.[12][13][14]
Principle of the AlphaLISA® Kinase Assay
The AlphaLISA® assay for kinase activity involves a biotinylated substrate, a specific antibody that recognizes the phosphorylated substrate, streptavidin-coated Donor beads, and anti-species-specific antibody-coated Acceptor beads.[12][15][16] In the presence of kinase activity, the phosphorylated biotinylated substrate is formed. This product bridges the Donor and Acceptor beads, bringing them into close proximity. Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal at 615 nm.[14] Kinase inhibitors will prevent this interaction, resulting in a loss of signal.
Experimental Workflow: Secondary Screening and Potency Determination
Caption: Secondary screening and IC50 determination workflow.
Detailed Protocol: AlphaLISA® Kinase Assay for IC50 Determination
Materials:
-
Confirmed hit compounds from the primary screen
-
Kinase of interest
-
Biotinylated substrate
-
Phosphospecific antibody
-
Streptavidin-coated Donor beads
-
Anti-species-specific IgG Acceptor beads
-
ATP
-
AlphaLISA® assay buffer
-
384-well, white, opaque assay plates
-
AlphaLISA-compatible microplate reader
Procedure:
-
Compound Plating: Prepare a dose-response curve for each hit compound by performing serial dilutions. Dispense the compounds into the wells of a 384-well assay plate.
-
Kinase Reaction: Add the kinase, biotinylated substrate, and ATP to the wells.
-
Incubation: Incubate the plate at room temperature to allow for the kinase reaction to proceed.
-
Bead Addition: Add a mixture of the streptavidin-coated Donor beads and the antibody-conjugated Acceptor beads to the wells.
-
Detection Incubation: Incubate the plate in the dark at room temperature to allow for bead association.
-
Data Acquisition: Read the plate on an AlphaLISA-compatible microplate reader.
Data Analysis: IC50 Determination
The potency of an inhibitor is typically expressed as its half-maximal inhibitory concentration (IC50).[17][18] This is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[17][19] The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[19][20]
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Secondary Screen IC50 (µM) |
| DBI-001 | 95.2 | 0.15 |
| DBI-002 | 88.7 | 0.52 |
| DBI-003 | 55.1 | 2.3 |
| DBI-004 | 12.5 | > 10 |
Part 3: Cellular Assays - Assessing Activity in a Physiological Context
While biochemical assays are essential for initial screening, it is crucial to evaluate the activity of lead compounds in a more physiologically relevant setting.[21][22] Cell-based assays provide valuable information on a compound's ability to penetrate cell membranes, engage its target in the cellular environment, and exert a biological effect.[23][24][25][26]
Cellular Phosphorylation Assay
A common cell-based assay for kinase inhibitors measures the phosphorylation status of a specific substrate within the cell.[23] This can be achieved using various techniques, including Western blotting, ELISA, or in-cell FRET-based assays.[9]
Experimental Workflow: Cellular Phosphorylation Assay
Caption: Cellular phosphorylation assay workflow.
Conclusion
The development of robust and reliable screening assays is a critical step in the discovery of novel therapeutics. This application note has provided a comprehensive framework for the screening of this compound derivatives as potential kinase inhibitors. By employing a combination of high-throughput biochemical assays for primary screening and orthogonal secondary assays for hit confirmation and potency determination, researchers can efficiently identify promising lead compounds. Subsequent evaluation in cell-based assays provides crucial insights into their activity in a more physiological context. The methodologies and protocols described herein offer a solid foundation for advancing the discovery of new drugs based on the privileged this compound scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. books.rsc.org [books.rsc.org]
- 5. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. bmglabtech.com [bmglabtech.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 11. punnettsquare.org [punnettsquare.org]
- 12. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 13. revvity.com [revvity.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. iccb.med.harvard.edu [iccb.med.harvard.edu]
- 16. resources.revvity.com [resources.revvity.com]
- 17. IC50 - Wikipedia [en.wikipedia.org]
- 18. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. courses.edx.org [courses.edx.org]
- 20. m.youtube.com [m.youtube.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. researchgate.net [researchgate.net]
- 23. reactionbiology.com [reactionbiology.com]
- 24. miltenyibiotec.com [miltenyibiotec.com]
- 25. criver.com [criver.com]
- 26. selectscience.net [selectscience.net]
Application Notes and Protocols for the Strategic Functionalization of the 5,6-Dibromo-1H-indole Scaffold
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and pharmaceuticals.[1][2][3] Among its many derivatives, the 5,6-dibromo-1H-indole motif serves as a particularly versatile and strategic building block. Found in a variety of marine-derived bioactive metabolites, this scaffold offers two reactive bromine atoms on the core benzene ring, providing synthetic chemists with dual points for molecular diversification.[4]
The ability to selectively functionalize the C5 and C6 positions allows for the systematic modulation of a molecule's steric and electronic properties. This fine-tuning is critical in drug discovery for optimizing target affinity, selectivity, and pharmacokinetic profiles.[1][5] This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling methodologies for the functionalization of the this compound scaffold, complete with detailed protocols, mechanistic insights, and data-driven application notes for researchers, scientists, and drug development professionals.
Core Concept: The Synthetic Versatility of this compound
The this compound scaffold presents multiple reaction sites. The primary sites for diversification are the carbon-bromine bonds at the C5 and C6 positions. These sites are ideal handles for transition metal-catalyzed cross-coupling reactions. Additionally, the nitrogen of the indole ring (N1) can be substituted, and the C-H bonds at other positions (C2, C3, C4, C7) offer potential for further, more advanced functionalization. The strategic challenge and opportunity lie in controlling the regioselectivity of these transformations to achieve either mono- or di-functionalization at the C5 and C6 positions.
Caption: Key reactive sites on the this compound core.
Key Functionalization Methodologies via Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, celebrated for their efficiency, functional group tolerance, and reliability in forming carbon-carbon and carbon-heteroatom bonds.[6][7]
A. Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
Principle & Rationale: The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds by coupling an organoboron compound (like a boronic acid) with an organic halide.[1] Its popularity in pharmaceutical development stems from the mild reaction conditions, high functional group tolerance, and the stability and low toxicity of the boronic acid reagents.[8] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][9]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Application Note: The success of the Suzuki-Miyaura coupling hinges on the careful selection of catalyst, ligand, base, and solvent. For dibromoindoles, catalysts like Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are effective.[8][10] The use of microwave irradiation can dramatically shorten reaction times and improve yields, particularly when paired with a strong base like cesium carbonate (Cs₂CO₃) in an appropriate solvent.[8][11]
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | DME/H₂O | 80 | 18 h | ~70-85% |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ | Dioxane | 100 | 12 h | ~80-95% |
| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (4%) | K₂CO₃ | DME | 80 | 2 h | ~60-75%[10] |
| 4 | N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ (4%) | K₂CO₃ | DME | 80 | 2 h | ~85-95%[10] |
| 5 | Various Arylboronic acids | Pd(PPh₃)₄ (5%) | Cs₂CO₃ | Ethanol | 100 (MW) | 30-40 min | ~75-98%[8] |
Protocol 1: Microwave-Assisted Suzuki-Miyaura Di-Arylation
This protocol is adapted from methodologies demonstrating efficient microwave-promoted coupling.[1][8]
Materials:
-
This compound
-
Arylboronic acid (2.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equivalents)
-
Ethanol, degassed
-
Microwave reaction vial with a stir bar
Procedure:
-
Vial Preparation: To a microwave reaction vial, add this compound (1.0 eq), the desired arylboronic acid (2.5 eq), Pd(PPh₃)₄ (0.05 eq), and Cs₂CO₃ (3.0 eq).
-
Solvent Addition: Add degassed ethanol to the vial to achieve a substrate concentration of approximately 0.1 M.
-
Sealing and Purging: Securely seal the vial with a cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Microwave Irradiation: Place the sealed vial in the microwave reactor. Irradiate the mixture with stirring at 100 °C for 30-40 minutes.[1]
-
Reaction Monitoring: After cooling to room temperature, the reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite® to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 5,6-diaryl-1H-indole.
B. Sonogashira Coupling: Introducing Alkynyl Groups
Principle & Rationale: The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling a vinyl or aryl halide with a terminal alkyne.[12] This reaction is fundamental for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science, natural products, and pharmaceuticals.[12][13] The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base.[14] However, copper-free variants have been developed to prevent the undesired homocoupling of the alkyne (Glaser coupling) and are often preferred for cleaner reactions.[13][14]
Application Note: The choice of base is critical. An amine such as triethylamine or diisopropylamine often serves as both the base and, in some cases, the solvent. For more challenging substrates or copper-free conditions, stronger non-nucleophilic bases may be employed. The development of highly active palladium/phosphine ligand systems has enabled these reactions to proceed efficiently at room temperature.[13]
Data Presentation: Representative Conditions for Sonogashira Coupling
| Entry | Alkyne Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2%) / CuI (4%) | Et₃N | THF | 60 | 8 h | ~80-90% |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5%) / CuI (10%) | DIPA | Toluene | 70 | 12 h | ~75-85% |
| 3 | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5%) | TMP | DMSO | rt | 4-18 h | ~70-90%[13] |
| 4 | 1-Heptyne | Pd(dppf)Cl₂ (5%) / CuI (10%) | Et₃N | DMF | 80 | 6 h | ~70-80% |
Protocol 2: Copper-Free Room-Temperature Sonogashira Coupling
This protocol is based on modern methods utilizing air-stable, monoligated palladium precatalysts.[13]
Materials:
-
This compound
-
Terminal alkyne (2.5 equivalents)
-
Palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl) (2.5-5 mol%)
-
2,2,6,6-Tetramethylpiperidine (TMP) (3.0 equivalents)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Schlenk flask and inert gas line
Procedure:
-
Flask Preparation: In a Schlenk flask under an argon atmosphere, combine this compound (1.0 eq), the palladium precatalyst (0.025 eq), and a stir bar.
-
Reagent Addition: Add anhydrous DMSO, followed by the terminal alkyne (2.5 eq) and TMP (3.0 eq) via syringe.
-
Reaction: Stir the mixture at room temperature for 18 hours under argon.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to obtain the 5,6-dialkynyl-1H-indole product.
C. Buchwald-Hartwig Amination: Constructing C-N Bonds
Principle & Rationale: The Buchwald-Hartwig amination is a landmark reaction that enables the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[15] This transformation has revolutionized the synthesis of aryl amines, which are ubiquitous motifs in pharmaceuticals.[7][15] The reaction's success is highly dependent on the choice of a sterically hindered and electron-rich phosphine ligand, which facilitates the crucial reductive elimination step.[16]
Application Note: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) is required. The choice of ligand is paramount; bulky biarylphosphine ligands like XPhos or BrettPhos have shown exceptional activity and broad substrate scope, enabling the coupling of a wide range of primary and secondary amines, including those that are sterically hindered or electron-deficient.[16]
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine Partner | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2%) / XPhos (4%) | NaOt-Bu | Toluene | 100 | ~85-95% |
| 2 | Aniline | Pd(OAc)₂ (2%) / BINAP (3%) | Cs₂CO₃ | Dioxane | 110 | ~70-80% |
| 3 | Benzylamine | Pd₂(dba)₃ (2%) / BrettPhos (4%) | K₃PO₄ | t-BuOH | 90 | ~80-90% |
| 4 | Indazole | Pd(OAc)₂ (5%) / Xantphos (10%) | Cs₂CO₃ | 1,4-Dioxane | 110 | ~65-75% |
Protocol 3: General Procedure for Buchwald-Hartwig Di-Amination
This protocol is a generalized procedure based on established methods using biarylphosphine ligands.[16][17]
Materials:
-
This compound
-
Amine (2.5-3.0 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (3.0 equivalents)
-
Anhydrous, degassed toluene
-
Schlenk tube or glovebox
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere in a Schlenk tube, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOt-Bu (3.0 eq).
-
Reagent Addition: Add this compound (1.0 eq) and a stir bar.
-
Solvent and Amine: Add anhydrous toluene, followed by the amine (2.5 eq).
-
Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C with vigorous stirring for 12-24 hours.
-
Cooling and Quenching: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Workup and Extraction: Dilute with ethyl acetate and filter through Celite®. Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purification: Purify the crude material by silica gel chromatography to isolate the 5,6-diamino-1H-indole product.
D. Advanced Strategies: Orthogonal Functionalization via C-H Activation
Principle & Rationale: While the C5 and C6 positions are readily functionalized via the bromo-handles, C-H activation offers a modern, atom-economical approach to modify other positions on the indole scaffold without prior installation of a leaving group.[18][19][20] By installing a directing group on the indole nitrogen (e.g., N-P(O)tBu₂), one can achieve regioselective C-H arylation, olefination, or alkylation at positions like C7 or C4.[19] This strategy allows for an orthogonal functionalization pathway: first, perform C-H activation at a desired site, and then, in a subsequent step, use the C5 and C6 bromine atoms for cross-coupling. This multi-step, site-selective approach enables the construction of highly complex and substituted indole derivatives that are otherwise difficult to access.
Caption: A conceptual workflow for creating complex indoles.
Conclusion and Future Outlook
The this compound scaffold is a powerful platform for the synthesis of diverse and complex molecules. Mastery of palladium-catalyzed cross-coupling reactions—including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions—provides researchers with a reliable and versatile toolkit for its functionalization. By understanding the principles behind catalyst, ligand, and base selection, scientists can rationally design synthetic routes to novel compounds for applications in drug discovery, materials science, and beyond. The future of this field will likely focus on developing even more selective and sustainable methods, such as achieving regioselective mono-functionalization of the dibromo-scaffold in a single step or employing catalysts based on more earth-abundant metals.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies for the Synthesis of Bioactive Molecules - Neil Garg [grantome.com]
- 3. easychair.org [easychair.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 9. Yoneda Labs [yonedalabs.com]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. research.rug.nl [research.rug.nl]
- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 18. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Bromination of 1H-Indole
Welcome to the technical support center for the bromination of 1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, we address common experimental challenges through a series of frequently asked questions and in-depth troubleshooting guides. Our focus is on understanding the causality behind side reactions and providing actionable protocols to achieve high selectivity and yield.
Frequently Asked Questions (FAQs)
Q1: Why is my indole bromination not selective, yielding multiple products?
A1: The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. The C3 position is exceptionally reactive, estimated to be 10¹³ times more reactive than a position on a benzene ring.[1] This high reactivity is the primary reason for a lack of selectivity. Common side products include di- and tri-brominated indoles, which arise when the reaction conditions are too harsh or the stoichiometry of the brominating agent is not carefully controlled.[2][3]
Q2: I'm observing a significant amount of a byproduct with a carbonyl peak in the IR/NMR. What is it and why is it forming?
A2: This byproduct is likely an oxindole derivative. Oxindole formation is a common side reaction, particularly when using N-bromosuccinimide (NBS) in the presence of nucleophilic solvents like water or tert-butanol.[2][4][5] The mechanism involves the initial electrophilic attack of bromine on the C2-C3 double bond, followed by the addition of the solvent and subsequent rearrangement to the more stable oxindole core.[4][6]
Q3: My reaction mixture turns dark and I'm getting a lot of insoluble, tar-like material. What's happening?
A3: The formation of dark, polymeric tars is often due to the acidic conditions generated during the reaction. Bromination with agents like Br₂ or NBS produces hydrogen bromide (HBr) as a byproduct.[4] Indoles are sensitive to strong acids and can undergo acid-catalyzed polymerization or decomposition.[1] The high reactivity of the indole ring itself can also lead to self-polymerization under harsh conditions.
Q4: Which brominating agent is best for selective mono-bromination at the C3 position?
A4: For selective C3 mono-bromination, milder and more sterically hindered brominating agents are preferred over molecular bromine (Br₂). N-Bromosuccinimide (NBS) is the most common choice for achieving high selectivity.[2] Other effective reagents include pyridinium bromide perbromide and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which can offer good yields of the 3-bromoindole.[7] The choice of reagent should be paired with optimized reaction conditions, such as low temperature and an appropriate solvent.
Q5: How can I brominate the benzene ring portion of the indole instead of the pyrrole ring?
A5: Selective bromination of the benzene ring (positions C4, C5, C6, or C7) is challenging because the pyrrole ring is significantly more reactive.[1] To achieve this, the more reactive positions (N1, C2, and C3) must first be blocked. This is typically done by using a protecting group on the indole nitrogen (e.g., benzoyl, tosyl) and may require substitution at the C2 and C3 positions as well.[2] Under strongly acidic conditions that protonate C3, electrophilic attack can sometimes be directed to C5.[1]
Troubleshooting Guides
Issue 1: Over-bromination (Formation of Di- and Poly-brominated Products)
Over-bromination is the most common side reaction, leading to a mixture of products that are often difficult to separate. The primary cause is the high nucleophilicity of the mono-brominated indole product, which can compete with the starting material for the brominating agent.
Causality and Mitigation Strategies
The key to preventing over-bromination is to control the reaction kinetics to favor the mono-substitution product. This is achieved by modulating the reactivity of the electrophile (brominating agent) and carefully controlling the reaction parameters.
Table 1: Parameters for Controlling Over-bromination
| Parameter | Recommendation | Rationale |
| Brominating Agent | Use NBS, Pyridinium Bromide Perbromide, or Dioxane Dibromide.[2][7] | These reagents are milder and more selective than Br₂, reducing the rate of the second bromination. |
| Stoichiometry | Use 1.0 to 1.05 equivalents of the brominating agent. | Limiting the amount of the electrophile ensures it is consumed primarily by the starting material. |
| Temperature | Perform the reaction at low temperatures (e.g., -78 °C to 0 °C).[2] | Lowering the temperature reduces the overall reaction rate, increasing the kinetic selectivity for the more reactive starting material. |
| Rate of Addition | Add the brominating agent slowly or portion-wise over time. | This maintains a low instantaneous concentration of the electrophile, minimizing its reaction with the mono-brominated product. |
| Solvent | Use aprotic solvents like THF, DMF, or CH₂Cl₂. | Solvents can modulate reagent solubility and reactivity. Pyridine can be used as a solvent to scavenge the HBr byproduct.[2] |
Workflow: Troubleshooting Over-bromination
Protocol: Selective C3-Bromination of 1H-Indole with NBS
This protocol is designed to maximize the yield of 3-bromoindole while minimizing the formation of di-brominated species.[2]
-
Preparation: Dissolve 1H-indole (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve N-bromosuccinimide (NBS, 1.05 eq.) in a minimum amount of anhydrous THF. Add this solution dropwise to the cooled indole solution over 30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-bromoindole.[2][8]
Issue 2: Oxindole Formation
The formation of 2-oxindole or 3-bromo-2-oxindole is a significant side reaction when using NBS, especially in protic or nucleophilic solvents.
Reaction Pathways: Bromination vs. Oxindole Formation
The indole ring can react via two competing pathways: electrophilic aromatic substitution to give the desired bromoindole or an addition-rearrangement pathway that leads to oxindoles.
Causality and Mitigation Strategies
The key to preventing oxindole formation is to eliminate any nucleophiles that can intercept the bromonium intermediate formed after the initial electrophilic attack.
Table 2: Parameters for Preventing Oxindole Formation
| Parameter | Recommendation | Rationale |
| Solvent | Use rigorously anhydrous, aprotic solvents (e.g., THF, DMF, CCl₄).[2] | Prevents the solvent from acting as a nucleophile and trapping the intermediate that leads to oxindole products. |
| Reagents | Ensure NBS is pure and dry. Recrystallize if necessary.[9] | Impurities or residual water in the brominating agent can promote the side reaction. |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | Excludes atmospheric moisture from the reaction vessel. |
| Quenching | Use a non-aqueous workup if possible, or quench at low temperatures. | Minimizes contact time with water during the workup phase when unreacted intermediates may still be present. |
Protocol: Anhydrous Bromination to Avoid Oxindole Formation
This protocol emphasizes the exclusion of water to suppress the oxindole pathway.
-
Glassware Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator.
-
Solvent Preparation: Use freshly distilled or commercially available anhydrous THF.
-
Reaction Setup: Assemble the reaction under a positive pressure of dry nitrogen. Dissolve 1H-indole (1.0 eq.) in anhydrous THF and cool to 0 °C.
-
Reagent Addition: Add solid, recrystallized NBS (1.05 eq.) portion-wise to the stirred solution, ensuring the temperature does not rise above 5 °C.
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a cold, saturated aqueous solution of sodium sulfite. Extract with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.
-
Purification: Purify via flash column chromatography on silica gel.[8]
By understanding the underlying mechanisms of these common side reactions, researchers can rationally design their experimental conditions to favor the desired brominated indole product, improving both the efficiency and reproducibility of the synthesis.
References
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vc.bridgew.edu [vc.bridgew.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Suzuki Coupling Reactions with Dibromoindoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for the successful optimization of Suzuki-Miyaura cross-coupling reactions involving dibromoindole substrates. The indole scaffold is a privileged structure in medicinal chemistry, and the ability to selectively functionalize it at multiple positions is critical for modern drug discovery.[1][2] This resource moves beyond standard protocols to address the specific challenges encountered with these often-demanding substrates.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions to provide a foundational understanding before diving into specific troubleshooting scenarios.
Q1: Why can Suzuki coupling with dibromoindoles be challenging?
A1: The challenges are multifaceted and stem from both the indole core and the presence of two halogen atoms:
-
Differential Reactivity: The C-Br bonds on the indole ring often have different electronic and steric environments, making selective mono-arylation difficult to control.[3][4]
-
Catalyst Inhibition: The indole nitrogen, particularly in NH-free indoles, can coordinate to the palladium center, potentially inhibiting catalytic activity. Protecting the nitrogen (e.g., with a Boc or SEM group) can sometimes mitigate this issue.[5][6]
-
Substrate/Product Lability: Indole rings can be sensitive to strongly basic or high-temperature conditions, leading to decomposition.[7]
-
Solubility Issues: Dibromoindoles and their arylated products can have poor solubility in common Suzuki coupling solvents, leading to slow or incomplete reactions.[8]
Q2: What is a good "universal" starting point for reaction conditions?
A2: While no single condition is perfect for all substrates, a robust starting point for screening is a combination of a modern catalyst system known for its high activity and broad functional group tolerance.[9][10] A reliable initial setup would be:
-
Catalyst System: A palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.[7][10]
-
Base: A moderately strong but soluble base like K₃PO₄ or K₂CO₃.[7][11][12]
-
Solvent: A polar aprotic solvent, often mixed with water to aid in dissolving the base, such as 1,4-dioxane/H₂O or Toluene/H₂O.[9][11]
-
Temperature: Typically between 80-110 °C.[10]
Q3: How can I achieve selective mono-arylation over di-arylation?
A3: Achieving selectivity is a key challenge. The primary levers to pull are stoichiometry and reaction conditions:
-
Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) relative to the dibromoindole. This ensures the dibromoindole is the limiting reagent, statistically favoring mono-substitution.
-
Lower Temperature: Running the reaction at a lower temperature can often enhance selectivity by exploiting subtle differences in the activation energy for oxidative addition at the two C-Br positions.
-
Bulky Ligands: Using a sterically demanding ligand can sometimes disfavor the second coupling event after the first aryl group has been installed, due to increased steric hindrance around the palladium center.[10]
-
Controlled Addition: In some cases, the slow addition of the boronic acid via a syringe pump can maintain its low concentration, favoring reaction with the more abundant starting material over the mono-arylated intermediate.[10]
Q4: My boronic acid seems to be degrading. What is happening and how can I stop it?
A4: You are likely observing protodeboronation , a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[13][14] This is often promoted by excess water, high temperatures, or harsh basic conditions.[7][15]
-
Mitigation Strategies:
-
Ensure your reaction is under a rigorously inert atmosphere (Argon or Nitrogen) as oxygen can sometimes accelerate decomposition pathways.[13]
-
Use anhydrous and degassed solvents.[13]
-
Consider switching to a more stable boronic acid derivative, such as a pinacol (BPin) or MIDA ester, which release the boronic acid slowly under the reaction conditions.[7][16]
-
Troubleshooting Guide: A Symptom-Based Approach
This guide is structured around common experimental outcomes to help you diagnose and solve specific problems.
Problem 1: Low or No Conversion of Dibromoindole Starting Material
If your starting material remains largely unreacted, the catalytic cycle is likely stalled. The most common culprit is an inactive catalyst.
Potential Cause A: Ineffective Catalyst System
-
Causality: The Suzuki coupling relies on a Pd(0) species to initiate the catalytic cycle via oxidative addition into the C-Br bond.[17][18] If the active Pd(0) catalyst is not generated efficiently from the precatalyst, or if it is deactivated (e.g., by oxygen), the reaction will not proceed.[13][15] Electron-rich indoles can make oxidative addition inherently sluggish, requiring a more potent catalyst system.
-
Solutions & Protocol Adjustments:
-
Switch to a Modern Ligand: If using a simple ligand like PPh₃, switch to a more electron-rich and bulky biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos). These ligands stabilize the Pd(0) center and accelerate both oxidative addition and reductive elimination.[5][7]
-
Verify Reagent Quality: Ensure your palladium source and phosphine ligand are fresh and have been stored properly under an inert atmosphere to prevent degradation and oxidation.[13]
-
Increase Catalyst Loading: As a last resort for particularly difficult couplings, increasing the catalyst loading from 1-2 mol% to 5 mol% can sometimes overcome slow turnover.
-
Potential Cause B: Inappropriate Base or Solvent
-
Causality: The base plays a crucial role in activating the boronic acid for the transmetalation step.[11][19] If the base is not strong enough, is insoluble in the reaction medium, or if the solvent system does not support the catalytic species, the reaction will fail.[7][12]
-
Solutions & Protocol Adjustments:
-
Screen Bases: If a weak base like Na₂CO₃ fails, switch to a stronger base like K₃PO₄ or Cs₂CO₃.[10] The solubility of the base is critical; K₃PO₄ is often a good choice in dioxane/water mixtures.[7]
-
Ensure Proper Mixing: For biphasic reactions (e.g., toluene/water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[15]
-
Check Solubility: Observe your reaction mixture. If the dibromoindole starting material is not fully dissolved at the reaction temperature, consider screening alternative solvents like DMF or THF.[8][9]
-
| Parameter | Recommended Starting Point | Alternative Options to Screen | Rationale |
| Pd Precatalyst | Pd₂(dba)₃ (1-2.5 mol%) | Pd(OAc)₂ | Common, robust Pd(0) and Pd(II) sources. |
| Ligand | SPhos (2.2-5.5 mol%) | XPhos, RuPhos, P(t-Bu)₃ | Bulky, electron-rich ligands accelerate key steps.[7] |
| Base | K₃PO₄ (2-3 equiv) | K₂CO₃, Cs₂CO₃ | Varies strength and solubility to optimize transmetalation.[10] |
| Solvent | Dioxane/H₂O (4:1 to 10:1) | Toluene/H₂O, THF, DMF | Balances reagent solubility and catalyst stability.[9][11] |
| Temperature | 90 °C | 80-110 °C | Provides activation energy without promoting decomposition.[10] |
| Table 1: Recommended Screening Conditions for Dibromoindole Suzuki Coupling. |
Problem 2: Poor Selectivity (Mixture of Mono- and Di-Arylated Products)
Controlling selectivity is often the primary goal when working with dihaloarenes.
Potential Cause A: Inherent Reactivity of C-Br Bonds
-
Causality: The two C-Br bonds on an indole ring may have similar electronic properties, leading to competitive reaction at both sites. For example, in 5,7-dibromoindole, both positions are on the benzenoid ring and may react at comparable rates.[20]
-
Solutions & Protocol Adjustments:
-
Stoichiometric Control: This is the most direct method. Use the dibromoindole as the limiting reagent and the boronic acid in a slight excess (1.1 equivalents) to statistically favor mono-arylation. To favor di-arylation, use at least 2.2-2.5 equivalents of the boronic acid.[10]
-
Temperature Optimization: Lowering the reaction temperature (e.g., from 100 °C to 60-70 °C) can amplify small differences in activation energy between the two sites, potentially favoring reaction at the more reactive C-Br bond.
-
Catalyst Control: Sometimes, specific catalyst systems can impart regioselectivity. It is worth screening a few different ligand types (e.g., comparing a biarylphosphine like SPhos to a different class like an N-heterocyclic carbene (NHC) ligand) to see if selectivity is impacted.[3]
-
A workflow for systematic optimization of dibromoindole Suzuki couplings.
Problem 3: Formation of Significant Side Products
The appearance of unexpected products points to competing reaction pathways that consume your reagents.
Potential Cause A: Protodebromination
-
Causality: This side reaction replaces a bromine atom with a hydrogen, leading to a mono-bromoindole or indole byproduct. It can occur after oxidative addition if a hydride source is available and reductive elimination of Ar-H is faster than transmetalation.[5][9] Sources of hydride can include amine bases, alcoholic solvents, or even water under certain conditions.
-
Solutions & Protocol Adjustments:
-
Avoid Hydride-Donating Reagents: Do not use amine bases (e.g., triethylamine) or alcohol solvents if protodebromination is observed. Stick to carbonate or phosphate bases and aprotic solvents.[5][9]
-
Optimize Ligand: A bulky, electron-rich ligand can promote the desired reductive elimination of the coupled product, outcompeting the dehalogenation pathway.[5]
-
Use a Milder Base: If a strong base is suspected to be the cause, switching to a milder option like K₂CO₃ or even KF may solve the problem.[8][19]
-
Potential Cause B: Boronic Acid Homocoupling
-
Causality: This side reaction forms a biaryl product derived from two molecules of your boronic acid coupling partner. It is almost always caused by the presence of oxygen, which can facilitate an alternative catalytic cycle leading to homocoupling.
-
Solutions & Protocol Adjustments:
-
Rigorous Degassing: This is the most critical step. Ensure your solvent is thoroughly degassed before adding the catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[13][15]
-
Maintain Inert Atmosphere: Keep the reaction flask under a positive pressure of inert gas throughout the entire setup and reaction time.[10][13]
-
The Suzuki-Miyaura catalytic cycle and common failure points.
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-Arylation of a Dibromoindole
This protocol provides a robust starting point for achieving mono-arylation.
-
Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the dibromoindole (1.0 equiv), the arylboronic acid (1.1 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[13]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a 5:1 mixture of 1,4-dioxane and water) via cannula or syringe. The final concentration should be around 0.1 M with respect to the dibromoindole.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed or the desired product concentration is maximized.[7]
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired mono-arylated indole.
References
- 1. Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On-DNA Synthesis of Multisubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. reddit.com [reddit.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. mt.com [mt.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
Overcoming solubility issues with 5,6-Dibromo-1H-indole
Technical Support Center: 5,6-Dibromo-1H-indole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This resource is designed to provide you, as a fellow scientist, with practical, in-depth solutions to common challenges encountered when working with this compound, particularly concerning its solubility. Our goal is to move beyond simple instructions and explain the underlying chemical principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a halogenated derivative of the indole heterocyclic system. The indole scaffold is a foundational structural motif in a vast number of natural products, pharmaceuticals, and agrochemicals.[1][2] The bromine atoms at the 5 and 6 positions serve as versatile chemical handles, enabling a variety of synthetic transformations such as cross-coupling and substitution reactions.[1][3] This makes the compound a valuable building block in medicinal chemistry and materials science for creating more complex molecules with desired biological activities or electronic properties.[1][4] It is particularly noted in the synthesis of marine natural product analogs and potential therapeutic agents.[4][5]
Q2: Why is this compound so difficult to dissolve?
The poor solubility of this compound stems from several key aspects of its molecular structure:
-
High Molecular Weight & Hydrophobicity: The two heavy bromine atoms significantly increase the molecular weight and the hydrophobic (lipophilic) character of the molecule, leading to poor solubility in aqueous solutions.[6][7][8]
-
Crystal Lattice Energy: The planar indole ring structure allows for efficient packing in a solid crystal lattice. Strong intermolecular forces, including van der Waals forces (enhanced by the bromine atoms) and N-H···π hydrogen bonding, create a very stable crystal that requires a significant amount of energy to break apart and solvate.[6][9]
-
Polarity Mismatch: While the N-H bond provides a site for hydrogen bonding, the overall molecule is largely non-polar, making it incompatible with highly polar solvents like water.
Q3: What are the best starting solvents for dissolving this compound?
Based on empirical data and the solubility of structurally similar halogenated indoles, polar aprotic organic solvents are the most effective choice.[7][8] The recommended starting points are:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetone
-
Tetrahydrofuran (THF)
These solvents are adept at disrupting the crystal lattice forces of the compound. For applications requiring less polar environments, chlorinated solvents like dichloromethane (DCM) and chloroform can also be effective, although solubility may be lower.[7][10] Methanol and ethanol are sometimes used, but the compound is often only slightly or sparingly soluble in these protic solvents.[11]
Troubleshooting Guide: Common Solubility Problems
Problem 1: My compound won't dissolve in the recommended organic solvent, even at room temperature.
This is a common issue when trying to prepare a concentrated stock solution. The rate of dissolution is slow, or you may be exceeding the compound's solubility limit in that specific solvent.
The energy required to break the intermolecular bonds in the crystal lattice is greater than the energy released by the solvation of individual molecules at ambient temperature.
Below is a systematic workflow to address this issue.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound-3-Carboxylic Acid [myskinrecipes.com]
- 5. Methyl this compound-3-carboxylate | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Buy 5-Bromo-6-fluoro-1-methyl-1H-indole | 1642565-58-9 [smolecule.com]
- 8. Buy 6-Bromo-5-fluoro-3-methyl-1H-indole | 1360946-09-3 [smolecule.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Purification of 5,6-Dibromo-1H-indole
Welcome to the technical support center for the purification of 5,6-Dibromo-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to challenges encountered during the purification of this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experimental work.
Introduction to Purification Challenges
This compound is a key building block in the synthesis of various biologically active compounds. However, its purification can be challenging due to the potential for impurity co-elution, product instability under certain conditions, and the presence of closely related structural isomers. This guide provides a systematic approach to overcoming these hurdles.
Troubleshooting Guide
This section addresses common problems observed during the purification of this compound, offering potential causes and actionable solutions.
Issue 1: Crude product is a dark, oily residue that is difficult to handle.
-
Potential Cause 1: Residual Acid or Bromine from Synthesis. The synthesis of this compound often involves strong acids and elemental bromine or other brominating agents. Residual amounts of these reagents can lead to degradation and the formation of colored impurities.
-
Solution:
-
Aqueous Work-up: Before concentrating the crude product, perform a thorough aqueous work-up. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a sodium thiosulfate (Na₂S₂O₃) solution to quench any excess bromine.
-
Brine Wash: A final wash with brine (saturated NaCl solution) will help to remove excess water from the organic layer before drying.
-
-
Potential Cause 2: Oxidation of the Indole Ring. Indoles can be susceptible to oxidation, which can lead to the formation of colored byproducts. This can be exacerbated by exposure to air and light over extended periods.
-
Solution:
-
Inert Atmosphere: Whenever possible, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Minimize Exposure to Light: Protect the compound from light by wrapping flasks and vials in aluminum foil.[1]
-
Prompt Purification: Purify the crude product as soon as possible after the reaction is complete.
-
Issue 2: Low yield after column chromatography.
-
Potential Cause 1: Compound instability on silica gel. Some indole compounds can be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.[2]
-
Solution:
-
TLC Stability Test: Before running a column, spot the crude material on a silica gel TLC plate, and let it sit for a few hours. Elute the plate and check for the appearance of new, lower Rf spots, which would indicate degradation.
-
Deactivated Silica Gel: If the compound is unstable, consider using deactivated silica gel. This can be prepared by treating the silica gel with a solvent system containing a small amount of a basic modifier, such as triethylamine (typically 0.1-1%).[3]
-
Alternative Stationary Phases: For highly sensitive compounds, consider using a less acidic stationary phase like alumina or Florisil.[2]
-
-
Potential Cause 2: Irreversible adsorption to the stationary phase. Highly polar impurities or the product itself might bind too strongly to the silica gel.
-
Solution:
-
Proper Solvent System Selection: Ensure the chosen eluent is sufficiently polar to move the compound down the column at a reasonable rate. The ideal Rf value for the product on a TLC plate is typically around 0.3.[3]
-
Gradient Elution: Employ a gradient elution, starting with a non-polar solvent system and gradually increasing the polarity. This can help to first elute less polar impurities before increasing the solvent strength to recover the target compound.
-
Issue 3: Persistent impurities co-eluting with the product.
-
Potential Cause 1: Isomeric Impurities. The synthesis may produce other dibromoindole isomers (e.g., 4,6-dibromoindole, 5,7-dibromoindole) or monobrominated indoles (e.g., 5-bromoindole or 6-bromoindole) that have very similar polarities to the desired product.[4][5]
-
Solution:
-
High-Resolution Chromatography: Utilize high-performance liquid chromatography (HPLC) for final purification, as it offers superior resolving power compared to standard flash chromatography.[6] A reversed-phase C18 column with a methanol/water or acetonitrile/water gradient is often effective for separating indole isomers.[6]
-
Recrystallization: If the product is a solid, recrystallization can be a powerful technique for removing small amounts of impurities.
-
-
Potential Cause 2: Unreacted Starting Material. Incomplete bromination can result in the presence of indole or monobromoindoles in the crude product.
-
Solution:
-
Optimize Reaction Conditions: Ensure the stoichiometry of the brominating agent and reaction time are optimized to drive the reaction to completion.
-
Chromatographic Separation: These less-brominated impurities are typically less polar and should be separable by carefully optimized column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for column chromatography of this compound?
A1: A common starting point for the purification of bromoindoles is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[7][8] For this compound, begin with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate. The optimal solvent system should provide an Rf value of approximately 0.3 for the product on a TLC plate.[3]
Q2: How can I effectively recrystallize this compound?
A2: The key to successful recrystallization is selecting an appropriate solvent or solvent pair. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For bromoindoles, suitable solvents can include ethanol, methanol, toluene, or mixtures such as ethyl acetate/hexanes. Experiment with small amounts of the crude product to find the best solvent system.
Q3: My purified this compound is a white solid, but it turns yellow or brown upon storage. Why is this happening and how can I prevent it?
A3: The discoloration is likely due to slow oxidation or degradation upon exposure to air and light.[4] To ensure long-term stability, store the purified compound in a tightly sealed vial under an inert atmosphere (argon or nitrogen) and in a freezer, protected from light.
Q4: Can I use reverse-phase chromatography for the purification of this compound?
A4: Yes, reverse-phase chromatography is an excellent method for purifying bromoindoles, especially for removing closely related isomers.[6] A C18 column with a gradient of water and acetonitrile or methanol is a standard choice. The more brominated and less polar compounds will typically elute later in a reverse-phase system.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound using flash column chromatography.
1. Preparation:
- Select a column of appropriate size for the amount of crude material.
- Prepare the eluent based on TLC analysis (e.g., a mixture of hexanes and ethyl acetate that gives the product an Rf of ~0.3).
- Prepare a slurry of silica gel in the initial, least polar eluent.
2. Packing the Column:
- Securely clamp the column in a vertical position.
- Pour the silica slurry into the column and allow it to settle, tapping the column gently to ensure even packing.
- Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.
3. Sample Loading:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
- Carefully apply the sample solution to the top of the column.
- Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.[2]
4. Elution and Fraction Collection:
- Begin eluting the column with the chosen solvent system, applying gentle positive pressure.
- Collect fractions in an appropriate number of test tubes.
- If using a gradient, gradually increase the polarity of the eluent.
5. Analysis:
- Analyze the collected fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
1. Solvent Selection:
- Place a small amount of the impure solid in a test tube.
- Add a few drops of a potential solvent and observe the solubility at room temperature.
- If insoluble, gently heat the solvent. A good solvent will dissolve the compound when hot but not when cold.
2. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.
3. Cooling and Crystallization:
- Allow the solution to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath to maximize crystal formation.
4. Isolation and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of ice-cold solvent.
- Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for purification issues.
References
- 1. rsc.org [rsc.org]
- 2. Chromatography [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 8. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
Technisches Support-Center: Optimierung der Synthese von 5,6-Dibrom-1H-indol
Answering in German. Absolut! Hier ist eine detaillierte Anleitung zur Fehlerbehebung bei der Synthese von 5,6-Dibrom-1H-indol, die speziell auf die Bedürfnisse von Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung zugeschnitten ist.
Einführung
5,6-Dibrom-1H-indol ist ein wichtiges Molekül in der medizinischen Chemie und dient als Baustein für verschiedene pharmazeutisch wirksame Substanzen, einschließlich Inhibitoren der neuronalen Stickoxidsynthase (nNOS).[1] Seine Synthese, insbesondere in großem Maßstab, ist jedoch mit Herausforderungen verbunden, die von schlechter Regioselektivität bis hin zur Bildung unerwünschter Nebenprodukte reichen. Dieses Handbuch bietet detaillierte, auf Erfahrung basierende Lösungen für häufig auftretende Probleme und soll Forscher dabei unterstützen, ihre Syntheseprotokolle zu optimieren, um hohe Ausbeuten und Reinheit zu erzielen.
Häufig gestellte Fragen (FAQs)
F1: Was ist der zuverlässigste allgemeine Ansatz zur Synthese von 5,6-Dibrom-1H-indol?
Der direkteste Ansatz, die zweifache Bromierung von 1H-Indol, ist aufgrund der hohen Reaktivität des Indolrings oft problematisch und führt zu einer Mischung aus mehrfach bromierten Produkten und Isomeren.[2] Ein zuverlässigerer Ansatz ist eine schrittweise Synthese, die eine der beiden folgenden Strategien verfolgt:
-
Schrittweise Bromierung eines Monobromindol-Vorläufers: Beginnen Sie mit kommerziell erhältlichem 5-Bromindol oder 6-Bromindol und führen Sie die zweite Bromierung durch. Dies ermöglicht eine bessere Kontrolle über die Regiochemie.
-
Verwendung einer N-Schutzgruppe: Durch den Schutz des Indol-Stickstoffs (z. B. mit einer Boc- oder Ts-Gruppe) wird die Reaktivität des Rings moduliert, was die Selektivität bei der anschließenden Dibromierung verbessert.[2]
F2: Warum wird die direkte Bromierung von 1H-Indol nicht zur Herstellung von 5,6-Dibrom-1H-indol empfohlen?
Der Indol-Heterocyclus ist ein elektronenreiches aromatisches System, das sehr anfällig für elektrophile aromatische Substitution ist. Die Reaktion mit Brom (Br₂) oder N-Bromsuccinimid (NBS) ist oft zu schnell und unselektiv, was zu mehreren Problemen führt:[2]
-
Überbromierung: Es ist schwierig, die Reaktion bei der Dibrom-Stufe zu stoppen, was zur Bildung von Tri- und Tetrabromindolen führt.
-
Mangelnde Regioselektivität: Die Bromierung kann an mehreren Positionen stattfinden (C3, C5, C6, C2 usw.), was zu einer komplexen Mischung von Isomeren führt, die schwer zu trennen sind.
F3: Was sind die häufigsten Nebenprodukte und wie können sie minimiert werden?
Die häufigsten Nebenprodukte sind:
-
Überbromierte Indole: Entstehen durch die Verwendung eines Überschusses an Bromierungsmittel oder zu hohe Reaktionstemperaturen. Minimierung: Verwenden Sie eine stöchiometrische Menge (2,0 Äquivalente) oder einen leichten Überschuss (z. B. 2,1 Äquivalente) des Bromierungsmittels und führen Sie die Reaktion bei niedrigen Temperaturen (z. B. 0 °C) durch.[2]
-
Oxindol-Nebenprodukte: Diese bilden sich häufig, wenn NBS in wässrigen oder protischen Lösungsmitteln (wie tert-Butanol) verwendet wird.[2][3][4] Minimierung: Verwenden Sie für Bromierungsreaktionen mit NBS ausschließlich wasserfreie aprotische Lösungsmittel wie Tetrahydrofuran (THF), N,N-Dimethylformamid (DMF) oder Tetrachlorkohlenstoff (CCl₄).[2]
-
Andere Dibromindol-Isomere: (z. B. 4,6-Dibrom, 2,3-Dibrom). Minimierung: Verwenden Sie eine Schutzgruppenstrategie oder einen Vorläufer, der die Bromierung an die Positionen 5 und 6 lenkt.
F4: Welche Analysetechniken eignen sich am besten zur Überwachung des Reaktionsfortschritts und der Reinheit?
-
Dünnschichtchromatographie (DC): Zur schnellen Überwachung des Reaktionsfortschritts und zur Identifizierung der Anzahl der gebildeten Produkte.
-
Flüssigchromatographie-Massenspektrometrie (LC-MS): Zur Bestätigung der Masse des gewünschten Produkts und zur Identifizierung von Nebenprodukten.
-
Kernspinresonanzspektroskopie (NMR): ¹H- und ¹³C-NMR sind entscheidend für die strukturelle Aufklärung des Endprodukts und die Bestätigung der Regiochemie der Bromierung. COSY- und NOE-Experimente können bei der Zuordnung von Protonen in komplexen aromatischen Regionen helfen.[5]
Synthesestrategien und Protokolle
Die Wahl der Strategie hängt von den verfügbaren Ausgangsmaterialien und der erforderlichen Größenordnung ab. Nachfolgend finden Sie ein empfohlenes Protokoll, das auf einer schrittweisen Bromierung basiert und eine bessere Kontrolle ermöglicht.
Experimentelles Protokoll: Synthese von 5,6-Dibrom-1H-indol aus 5-Brom-1H-indol
Dieses Protokoll beschreibt die regioselektive Bromierung von 5-Brom-1H-indol, um das gewünschte 5,6-disubstituierte Produkt zu erhalten.
Schritt-für-Schritt-Methodik:
-
Einrichtung des Reaktors: In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Rundkolben werden 5-Brom-1H-indol (1,0 Äq.) in wasserfreiem DMF gelöst, um eine Konzentration von etwa 0,5 M zu erreichen. Kühlen Sie die Lösung in einem Eisbad auf 0 °C.
-
Zugabe des Bromierungsmittels: Lösen Sie N-Bromsuccinimid (NBS) (1,05 Äq.) in einer minimalen Menge wasserfreiem DMF. Geben Sie diese Lösung tropfenweise über 30 Minuten unter Rühren zur gekühlten Indollösung. Schützen Sie die Reaktion vor Licht, da NBS lichtempfindlich ist.
-
Begründung: NBS ist ein milderes und selektiveres Bromierungsmittel als elementares Brom.[6] Die langsame Zugabe hält die Konzentration des Bromierungsmittels niedrig und minimiert so Nebenreaktionen.
-
-
Reaktionsüberwachung: Lassen Sie die Reaktion bei 0 °C für 2-4 Stunden rühren. Überwachen Sie den Fortschritt mittels DC oder LC-MS. Die Reaktion ist abgeschlossen, wenn das Ausgangsmaterial verbraucht ist.
-
Aufarbeitung: Löschen Sie die Reaktion durch Zugabe einer wässrigen Natriumthiosulfatlösung (10 %), um überschüssiges NBS zu neutralisieren. Verdünnen Sie die Mischung mit Wasser und extrahieren Sie sie dreimal mit Ethylacetat.
-
Reinigung: Waschen Sie die kombinierten organischen Phasen mit Wasser und anschließend mit Sole, trocknen Sie sie über wasserfreiem Natriumsulfat, filtrieren Sie und dampfen Sie das Lösungsmittel unter reduziertem Druck ein.
-
Kristallisation/Chromatographie: Der Rohprodukt kann durch Umkristallisation (z. B. aus einem Ethanol/Wasser- oder Hexan/Ethylacetat-Gemisch) oder durch Säulenchromatographie an Kieselgel gereinigt werden.[7] Verwenden Sie einen Gradienten von Hexan zu Ethylacetat als Eluent.
-
Hinweis zur Fehlerbehebung: Wenn sich das Produkt auf der Kieselgelsäule zersetzt (was bei einigen Indolderivaten aufgrund der sauren Natur von Kieselgel vorkommen kann), verwenden Sie neutrales Aluminiumoxid oder desaktivieren Sie das Kieselgel vor der Verwendung mit Triethylamin.[2]
-
Leitfaden zur Fehlerbehebung
| Problem | Mögliche Ursache(n) | Empfohlene Lösung(en) |
| Geringe oder keine Ausbeute des gewünschten Produkts | 1. Minderwertige Reagenzien: NBS kann sich zersetzen; Lösungsmittel sind nicht wasserfrei. 2. Unzureichende Reaktionstemperatur: Die Reaktion ist zu langsam bei der gewählten Temperatur. | 1. Verwenden Sie frisch umkristallisiertes NBS. Stellen Sie sicher, dass alle Lösungsmittel streng wasserfrei sind. 2. Lassen Sie die Reaktion nach der Zugabe des Reagenzes langsam auf Raumtemperatur erwärmen und überwachen Sie den Fortschritt. |
| Komplexes Produktgemisch (schlechte Regioselektivität) | 1. Überbromierung: Zu viel Bromierungsmittel oder zu hohe Temperatur. 2. Falsches Bromierungsmittel: Elementares Brom (Br₂) ist oft zu reaktiv.[2] 3. Ungeschützter Indol-Stickstoff: Erhöht die Reaktivität an mehreren Stellen. | 1. Reduzieren Sie die Stöchiometrie des Bromierungsmittels auf 1,0 Äquivalent. Halten Sie die Temperatur streng bei 0 °C oder niedriger. 2. Wechseln Sie zu einem milderen Reagenz wie NBS.[2] 3. Erwägen Sie den Schutz des Indol-Stickstoffs mit einer Boc-Gruppe vor der Bromierung. |
| Signifikante Bildung von Oxindol-Nebenprodukten | 1. Vorhandensein von Wasser: Reaktion von NBS mit Wasser.[2][8] 2. Verwendung von protischen Lösungsmitteln: Alkohole (insbesondere t-BuOH) können die Bildung von 3-Bromoxindolen fördern.[3] | 1. Trocknen Sie alle Glasgeräte im Ofen und verwenden Sie wasserfreie Lösungsmittel. Führen Sie die Reaktion unter einer Inertgasatmosphäre durch. 2. Verwenden Sie ausschließlich aprotische Lösungsmittel wie THF, DMF oder CH₂Cl₂. |
| Schwierigkeiten bei der Reinigung des Endprodukts | 1. Co-Elution von Isomeren: Dibromindol-Isomere haben oft sehr ähnliche Polaritäten. 2. Produktzersetzung auf Kieselgel: Indole können säureempfindlich sein.[2] | 1. Verwenden Sie ein Hochleistungs-Säulenchromatographiesystem (z. B. Flash-Chromatographie) für eine bessere Trennung. Alternativ kann eine Umkristallisation effektiver sein. 2. Führen Sie eine schnelle Säulenchromatographie durch, um die Kontaktzeit zu minimieren. Verwenden Sie neutrales Aluminiumoxid oder mit Triethylamin behandeltes Kieselgel.[2] |
Visualisierungen und Daten
Diagramm des Arbeitsablaufs der Synthese
Das folgende Diagramm zeigt einen verallgemeinerten Arbeitsablauf für eine kontrollierte Synthese von 5,6-Dibrom-1H-indol.
Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese.
Diagramm zur Fehlerbehebung
Dieses Flussdiagramm bietet einen logischen Weg zur Diagnose und Lösung von Problemen bei der Synthese.
Abbildung 2: Logik der Fehlerbehebung bei der Synthese.
Tabelle: Vergleich von Bromierungsmitteln
| Reagenz | Typische Bedingungen | Vorteile | Nachteile |
| Brom (Br₂) | Essigsäure oder CH₂Cl₂, oft bei 0 °C | Kostengünstig, hohe Reaktivität | Geringe Selektivität, führt oft zu Überbromierung und Isomerengemischen[2] |
| N-Bromsuccinimid (NBS) | Wasserfreies THF, DMF oder CCl₄ | Milder als Br₂, einfacher zu handhaben, höhere Selektivität[2][6] | Kann in Gegenwart von Wasser Oxindole bilden[3][4] |
| Pyridiniumbromidperbromid | Pyridin oder THF | Fester Stoff, einfacher zu handhaben als Br₂, gute Selektivität | Kann für die Bromierung des Benzolrings weniger reaktiv sein[2][9] |
Referenzen
-
Vertex AI Search, An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes, 10
-
Benchchem, Technical Support Center: Managing Over-Bromination Byproducts of Indole, 2
-
Taylor & Francis Online, Hydrochloric Acid Catalysis of N-Bromosuccinimide (NBS) Mediated Nuclear Aromatic Brominations in Acetone, 8
-
IUCr, 5,6-Dibromo-1H-indole-2,3-dione, 11
-
Semantic Scholar, Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles1, 3
-
ACS Publications, Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles1, 4
-
Organic Chemistry Portal, N-Bromosuccinimide (NBS), 6
-
Benchchem, A Technical Guide to the Discovery and Isolation of Bromo-Indole Compounds in Nature, 7
-
Google Patents, CN102558017A - Method for preparing 5-bromoindole, 12
-
Reddit, Bromination Help : r/Chempros, 5
-
Benchchem, common side reactions in the synthesis of 5-Bromoindole, 13
-
ResearchGate, Bromination of Indoles and Chromones mediated with TBA−Br and..., 14
-
ResearchGate, How to do the bromination of indole to get 3 bromo indole..., 9
-
NIH, Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3, 15
-
ResearchGate, Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins, 1
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles1 | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.iucr.org [journals.iucr.org]
- 12. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 5,6-Dibromo-1H-indole during storage
Welcome to the technical support center for 5,6-Dibromo-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides to address common challenges encountered during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
For maximal stability, solid this compound should be stored at -20°C in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). The rationale for these conditions is multifaceted:
-
Low Temperature (-20°C): Reduces the kinetic energy of molecules, thereby slowing down potential degradation reactions.
-
Inert Atmosphere: The indole nucleus is susceptible to oxidation, a primary degradation pathway.[1][2] Displacing air with an inert gas minimizes the risk of oxidative degradation.
-
Protection from Light: Indoles can be photosensitive. Amber vials protect the compound from UV and visible light, which can catalyze degradation.
-
Tightly Sealed Container: Prevents the ingress of atmospheric moisture and oxygen.
Q2: I need to prepare a stock solution of this compound. What is the best practice for storage?
Stock solutions of this compound are significantly more prone to degradation than the solid material. For optimal stability, solutions should be stored at -80°C .[3] It is also recommended to:
-
Use an appropriate solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are common choices. Ensure the solvent is anhydrous and of high purity.
-
Prepare fresh solutions: Ideally, solutions should be prepared fresh for each experiment. If storage is necessary, prepare small aliquots to avoid repeated freeze-thaw cycles.
-
Purge with inert gas: Before sealing the vial, purge the headspace with argon or nitrogen to remove oxygen.
Q3: Why is this compound prone to degradation?
The indole scaffold, particularly the pyrrole ring, is electron-rich and susceptible to electrophilic attack and oxidation. The C3 position is often the most reactive site.[1][2] The primary degradation pathway for many bromoindoles is oxidative oligomerization or polymerization , which can be initiated by exposure to air (oxygen) and light. This process can lead to the formation of colored impurities and a decrease in the purity of the compound over time.
Troubleshooting Guide
Issue 1: My solid this compound has changed color (e.g., from off-white to yellowish or brownish).
A change in color is a strong indicator of degradation. This is often due to the formation of oxidized, polymeric species.
Recommended Actions:
-
Assess Purity: Before using the material in a critical experiment, it is essential to re-assess its purity. The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying the purity and detecting the presence of degradation products.
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Can provide structural information about impurities.
-
-
Purification (if necessary): If the purity is found to be compromised, purification by column chromatography or recrystallization may be necessary.
Issue 2: I am observing unexpected or inconsistent results in my experiments.
If you are experiencing issues such as poor yields, unexpected side products, or irreproducible biological activity, the integrity of your this compound may be compromised.
Recommended Actions:
-
Verify Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (-20°C for solids, -80°C for solutions, protected from light and air).
-
Purity Analysis: Perform HPLC or ¹H NMR analysis on your current batch of the compound to confirm its purity. Compare the results to the Certificate of Analysis provided by the supplier.
-
Use a Fresh Batch: If degradation is suspected, it is advisable to use a fresh, unopened vial of the compound for your experiments.
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
This protocol provides a general method for the purity analysis of this compound using reverse-phase HPLC.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Standard system with UV-Vis detector |
| Column | C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 80% A, hold for 1 min. Ramp to 95% B over 10 min. Hold for 2 min. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | 220 nm and 280 nm |
| Injection Vol. | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Purity Assessment of this compound by ¹H NMR
This protocol outlines the use of ¹H NMR to assess the purity and identify potential degradation products.
Instrumentation and Conditions:
| Parameter | Specification |
| NMR Spectrometer | 400 MHz or higher |
| Solvent | Deuterated dimethyl sulfoxide (DMSO-d₆) |
| Internal Standard | (Optional for quantitative NMR) Maleic acid or 1,3,5-trimethoxybenzene |
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.75 mL of DMSO-d₆ in an NMR tube.
Data Analysis:
-
Acquire the ¹H NMR spectrum.
-
Integrate the signals corresponding to the protons of this compound.
-
Look for the appearance of new signals or changes in the integration of existing signals, which may indicate the presence of impurities or degradation products. Pay close attention to the aromatic and pyrrolic proton regions.
Visualizing Degradation and Prevention
Potential Degradation Pathway of this compound
Caption: Oxidative degradation pathway of this compound.
Recommended Handling and Storage Workflow
Caption: Recommended workflow for handling and storing this compound.
References
Technical Support Center: Troubleshooting N-protection of 5,6-Dibromo-1H-indole
Welcome to the technical support center for the N-protection of 5,6-dibromo-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this critical synthetic step. The content is structured in a question-and-answer format to directly address potential issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is the N-protection of this compound necessary?
The protection of the indole nitrogen is a crucial aspect of indole chemistry.[1] The indole N-H is weakly acidic, and the ring system can be unstable under various reaction conditions, particularly acidic ones.[1] For halogenated indoles, N-protection is often essential to prevent unwanted side reactions. For instance, in the absence of an N-protecting group, reactions can yield undesired products like oxindoles or dimers.[2] Furthermore, installing an N-protecting group, especially an electron-withdrawing one, modulates the electron density of the indole ring, enhancing its stability towards oxidation and influencing its reactivity in subsequent transformations like lithiation.[1][3]
Q2: How do I select the most appropriate N-protecting group for my synthesis?
The choice of a protecting group is critical and depends on the overall synthetic strategy. The ideal group must be stable to downstream reaction conditions while being removable under conditions that do not compromise other functional groups in the molecule.[3]
Key factors to consider include:
-
Stability: The group must withstand the reagents and conditions of subsequent steps.
-
Ease of Removal: Deprotection should be high-yielding and selective.[3]
-
Electronic Effects: Electron-withdrawing groups like tosyl (Ts) and tert-butoxycarbonyl (Boc) decrease the nucleophilicity of the indole ring.[3] This can be advantageous for stability but may hinder desired electrophilic substitution reactions.
-
Steric Hindrance: Bulky groups like pivaloyl can protect both the N-1 and C-2 positions due to steric effects.[1]
Below is a comparative summary of common protecting groups for this compound.
| Protecting Group | Common Abbreviation | Key Characteristics | Common Protection Conditions | Common Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Electron-withdrawing; stable to many nucleophilic and basic conditions; increases solubility in organic solvents.[4] | (Boc)₂O, NaH, DMF, 0 °C to RT.[3] | TFA/DCM; HCl in dioxane; thermal methods.[3][5] |
| Tosyl (p-Toluenesulfonyl) | Ts | Strongly electron-withdrawing; very stable to acidic and oxidative conditions.[2] | TsCl, Pyridine, DCM, RT.[6] | Cs₂CO₃ in THF/MeOH; Mg/MeOH.[7][8] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Stable to a wide range of conditions including strong bases and nucleophiles.[9] | SEM-Cl, NaH, DMF, 0 °C.[3] | TBAF in THF; Lewis acids (e.g., SnCl₄, BF₃·OEt₂); strong acids.[9][10] |
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Problem 1: My N-protection reaction shows low or no conversion to the desired product.
This is a common issue that can often be resolved by systematically evaluating the reaction parameters.
Dot Diagram: Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Possible Causes and Solutions:
-
Inadequate Deprotonation: The indole N-H is weakly acidic (pKa ≈ 17 in DMSO), requiring a sufficiently strong base for complete deprotonation.[3]
-
Solution: Ensure you are using a strong base like sodium hydride (NaH) or n-butyl lithium (n-BuLi). The quality of the base is critical; use freshly opened or properly stored material.[3]
-
-
Poor Solubility: this compound or its corresponding salt may have limited solubility in the chosen solvent, impeding the reaction.[3]
-
Solution: Use a polar aprotic solvent such as DMF or THF, which are generally effective for this type of reaction. In some cases, a solvent mixture can improve outcomes.[3]
-
-
Poorly Nucleophilic Substrate: The dibromo-substituted indole is electron-poor, making the indole nitrogen less nucleophilic compared to unsubstituted indole. This can lead to slow reactions, especially with less reactive electrophiles.[11]
-
Solution: Ensure complete deprotonation with a strong base to form the highly nucleophilic indolide anion. Slightly elevated temperatures may be required, but should be monitored carefully to avoid side reactions.
-
-
Reagent Degradation: The protecting group reagent (e.g., Boc-anhydride, TsCl) may have hydrolyzed or degraded over time.
-
Solution: Use fresh reagents from a reliable supplier. Boc-anhydride is sensitive to moisture, and tosyl chloride can degrade.
-
Problem 2: I am observing significant side products, particularly C3-alkylation.
The regioselectivity of indole functionalization (N-1 vs. C-3) is a well-known challenge.
Dot Diagram: N-1 vs. C-3 Alkylation
Caption: Competing pathways for N-1 vs. C-3 functionalization.
Possible Causes and Solutions:
-
Counterion Effect: The nature of the counterion from the deprotonating base significantly influences the reaction site. Metal cations that associate more strongly with the nitrogen atom favor N-alkylation.[3]
-
Solution: To strongly favor N-protection, use bases with sodium or potassium counterions, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[3]
-
-
Incomplete Deprotonation: If deprotonation is not complete, the remaining neutral indole can react at the C-3 position, especially under acidic or neutral conditions.
-
Solution: Use at least one full equivalent of a strong base and allow sufficient time for complete deprotonation before adding the electrophile (protecting group reagent).
-
-
Reaction Conditions: Temperature and solvent can also influence selectivity.
-
Solution: Running the reaction at a lower temperature (e.g., 0 °C) can sometimes favor the kinetically preferred N-alkylation product.[3]
-
Problem 3: The deprotection of my N-protected indole is failing or giving low yields.
Deprotection can be as challenging as the protection step itself, especially if the protecting group is highly stable or if the molecule contains other sensitive functional groups.
Possible Causes and Solutions:
-
N-Tosyl Group is Too Robust: The tosyl group is known for its high stability.
-
Solution: While traditional methods often require harsh conditions, milder alternatives have been developed. Using cesium carbonate in a THF-methanol solvent mixture is an effective method for N-detosylation of indoles.[7][8] For 5-bromoindole derivatives, this method has been shown to proceed in quantitative yield.[7]
-
-
N-Boc Group Removal Affects Other Groups: The standard acidic conditions (e.g., TFA) for Boc removal can cleave other acid-labile groups or cause degradation of the sensitive indole core.
-
Solution: A variety of milder methods exist. For substrates sensitive to strong acids, catalytic sodium methoxide in dry methanol can achieve selective deprotection at room temperature.[3] Alternatively, methods using iodine or thermal conditions in continuous flow have been reported for selective N-Boc removal.[5][12]
-
-
N-SEM Group Deprotection Issues: While versatile, SEM removal can sometimes be problematic.
Detailed Experimental Protocols
Protocol 1: N-Boc Protection of this compound
Dot Diagram: N-Boc Protection Workflow
Caption: Step-by-step workflow for N-Boc protection.
Methodology:
-
To a flame-dried, round-bottomed flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the substrate in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in small portions.
-
Stir the resulting mixture at 0 °C for 30-60 minutes to ensure complete deprotonation.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in a small amount of anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Tosyl Protection of this compound
Methodology:
-
In a round-bottomed flask, dissolve this compound (1.0 eq) in dichloromethane (DCM).[6]
-
Add pyridine (approx. 10 equivalents) to the solution.[6]
-
To the stirred solution, add p-toluenesulfonyl chloride (TsCl, 1.0-1.2 eq) in one portion at room temperature.[6]
-
Seal the flask and stir for 10-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 2M HCl (to remove pyridine), water, and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Protocol 3: N-SEM Protection of this compound
Methodology:
-
Follow steps 1-5 from the N-Boc protection protocol for the deprotonation of this compound with NaH in DMF.[3]
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise to the reaction mixture at 0 °C.[3]
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Perform an aqueous workup as described in the N-Boc protocol (steps 8-9).
-
Concentrate the solvent and purify the crude product by flash column chromatography.
Analytical Methods for Reaction Monitoring
-
Thin Layer Chromatography (TLC): TLC is the most common method for monitoring reaction progress. Use a suitable eluent system (e.g., ethyl acetate/hexanes). The N-protected product will typically have a higher Rf value than the starting indole due to the decreased polarity. Visualization can be achieved with UV light and/or by staining with a potassium permanganate solution.[6][14]
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis of reaction conversion and purity, HPLC is an excellent tool.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the disappearance of the characteristic broad N-H signal from the starting material and the appearance of signals corresponding to the protecting group on the product.
References
- 1. mdpi.org [mdpi.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SEM Protection - Common Conditions [commonorganicchemistry.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
Technical Support Center: Catalyst Selection for Cross-Coupling of 5,6-Dibromo-1H-indole
Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 5,6-dibromo-1H-indole. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to functionalize this versatile but challenging heterocyclic scaffold. Here, we move beyond simple protocols to explain the underlying principles that govern catalyst selection, regioselectivity, and reaction optimization, empowering you to troubleshoot effectively and advance your research with confidence.
Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses the most common initial questions regarding the handling and reactivity of this compound in palladium-catalyzed cross-coupling reactions.
Question 1: Why is this compound considered a "challenging" substrate?
The this compound scaffold presents several intrinsic challenges:
-
The Acidic N-H Proton: The indole N-H proton is acidic (pKa ≈ 17) and can react with strong bases used in many coupling reactions. This can lead to N-arylation side products or, more critically, the formation of indolyl anions that can coordinate to the palladium center and inhibit catalysis. This is a common issue with nitrogen-rich heterocycles[1].
-
Regioselectivity: The molecule has two electronically distinct C-Br bonds at the C5 and C6 positions. Achieving selective mono-functionalization at one site over the other, or achieving controlled di-functionalization, requires careful catalyst and condition selection. The electronic environment of the C5-Br bond is influenced more directly by the electron-donating pyrrole ring compared to the C6-Br bond, affecting the kinetics of oxidative addition.
-
Catalyst Inhibition: The indole nitrogen itself is a Lewis base and can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or the formation of off-cycle, inactive species.
Question 2: Do I need to protect the indole N-H group before performing a cross-coupling reaction?
The short answer is: it is highly recommended, especially during initial optimizations.
-
Why Protect? Protecting the N-H group prevents the aforementioned side reactions and catalyst inhibition issues[1]. It simplifies the reaction system, leading to cleaner reaction profiles, higher yields, and more predictable outcomes.
-
Recommended Protecting Groups:
-
Boc (tert-Butoxycarbonyl): Easy to install (Boc₂O, base) and remove (acidic conditions, e.g., TFA). It is an electron-withdrawing group that can sometimes alter the indole's reactivity but is a robust choice for many coupling reactions[2].
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Offers robust protection under a wide range of coupling conditions and can be removed with fluoride sources (e.g., TBAF)[3][4].
-
Sulfonyl Groups (e.g., Phenylsulfonyl, Tosyl): Very stable, electron-withdrawing groups. While they provide excellent protection, their removal often requires harsh conditions[2].
-
While some protocols exist for the direct coupling of N-H free indoles, these often require specialized catalyst systems and rigorous optimization[1]. For initial route scouting, N-protection is a safer and more reliable strategy.
Question 3: What are the primary types of cross-coupling reactions performed on this substrate?
The most common and synthetically valuable transformations for this compound include:
-
Suzuki-Miyaura Coupling: Forms C-C bonds with boronic acids/esters. Ideal for synthesizing aryl- or vinyl-substituted indoles[5].
-
Buchwald-Hartwig Amination: Forms C-N bonds with amines, amides, or carbamates. Crucial for synthesizing drug-like molecules containing arylamine moieties[6][7].
-
Sonogashira Coupling: Forms C-C bonds with terminal alkynes. Used to introduce alkynyl functionalities, which are versatile handles for further chemistry (e.g., click reactions, synthesis of heterocycles)[8][9].
-
Heck-Mizoroki Reaction: Forms C-C bonds between the indole and an alkene. This reaction is particularly useful for introducing vinyl groups[10][11].
The choice of reaction depends entirely on the target molecule's desired functionality.
Part 2: Catalyst & Condition Selection Guide
The success of a cross-coupling reaction hinges on the synergistic interplay between the palladium source, ligand, base, and solvent. The key to functionalizing this compound is controlling which C-Br bond reacts first. Generally, the C5-Br bond is considered more electron-rich and may be more susceptible to oxidative addition, but this can be modulated by the catalyst system.
Decision Workflow for Catalyst Selection
The following diagram provides a high-level decision-making workflow for selecting an appropriate starting point for your reaction.
Caption: Initial catalyst system selection workflow.
Comparative Table of Recommended Catalyst Systems
This table summarizes robust starting conditions for the most common cross-coupling reactions. Note that N-protection (e.g., with Boc or SEM group) is assumed for these starting points.
| Reaction Type | Palladium Source | Recommended Ligand(s) | Recommended Base(s) | Solvent(s) | Typical Temp. (°C) | Key Considerations & References |
| Suzuki-Miyaura | Pd(dppf)Cl₂ or Pd(OAc)₂ | dppf, SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, DME, Toluene | 80-110 | Pd(dppf)Cl₂ is an excellent and reliable starting point.[12][13] Bulky phosphine ligands like SPhos can improve yields for sterically hindered partners.[14] |
| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | Xantphos, RuPhos, BrettPhos | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-110 | Ligand choice is critical. Xantphos is excellent for many amines and amides.[15][16] Use stronger bases like NaOtBu for less nucleophilic amines, and milder carbonate bases for more sensitive substrates. |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ (or ligandless) | Et₃N, DIPEA | THF, DMF | RT - 60 | Requires a Cu(I) co-catalyst (e.g., CuI). The reaction is often run in the amine base as the solvent.[8][17] Copper-free conditions have been developed but require specific ligands.[9] |
| Heck-Mizoroki | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-120 | Regioselectivity of the alkene addition can be an issue (see Heck Reaction section in Part 3). Ligand choice can influence selectivity[10][18]. |
Part 3: Troubleshooting Guide
Even with optimized protocols, unexpected results can occur. This guide addresses specific issues in a question-and-answer format.
Question 4: My reaction is not working (no product formation, starting material remains). What should I check first?
This is a common issue that can usually be traced back to one of a few key areas.
Caption: Troubleshooting flowchart for failed reactions.
Probable Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming from the Pd(II) precatalyst or is deactivating quickly.
-
Solution: Use a commercially available, air-stable Pd-precatalyst (e.g., from Sigma-Aldrich's catalyst portfolio) which ensures reliable generation of the active catalyst[19][20]. Alternatively, pre-stir your Pd(II) source (e.g., Pd(OAc)₂) and phosphine ligand in the solvent for 10-15 minutes before adding other reagents.
-
-
Reagent Quality:
-
Solvents: Ensure solvents are anhydrous and have been properly degassed (e.g., by sparging with argon or using freeze-pump-thaw cycles). Oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Base: The quality and physical form of the base are critical. Use a fresh bottle of base (e.g., NaOtBu can degrade on storage) and, if it's a solid, ensure it is finely powdered to maximize surface area.
-
-
Insufficient Temperature: Some couplings, especially with less reactive coupling partners, require more thermal energy.
-
Solution: Incrementally increase the reaction temperature by 10-20 °C.
-
-
Incorrect Ligand Choice: The chosen ligand may not be suitable for the specific transformation.
-
Solution: Switch to a more electron-rich and sterically hindered ligand. For example, if a Suzuki reaction with Pd(PPh₃)₄ fails, switching to a system with a biarylphosphine ligand like XPhos or SPhos can dramatically improve results[14].
-
Question 5: I'm getting a mixture of mono- and di-substituted products. How can I favor mono-substitution?
This is a kinetic control problem. To favor mono-substitution:
-
Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the this compound relative to your coupling partner.
-
Lower Temperature: Running the reaction at a lower temperature will slow down the second coupling event more significantly than the first, improving selectivity.
-
Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed but before significant amounts of the di-substituted product have formed.
-
Ligand Choice: Less active or more sterically hindered ligands can sometimes improve selectivity for mono-arylation over diarylation[21].
Question 6: How can I achieve regioselectivity between the C5 and C6 positions?
Controlling regioselectivity is one of the most advanced challenges with this substrate. The outcome is determined by the relative rates of oxidative addition at the C5-Br vs. the C6-Br bond.
-
Electronic Bias: The C5 position is generally more electron-rich due to its proximity to the pyrrole nitrogen, which often makes the C5-Br bond more reactive towards oxidative addition with standard palladium catalysts. Therefore, many "standard" conditions (e.g., Pd(dppf)Cl₂, Pd/Xantphos) may preferentially yield the C5-substituted product.
-
Ligand-Controlled Selectivity: This is an emerging area of research. In some dihalogenated heterocyclic systems, switching from one class of ligand to another can invert the site selectivity[21]. For example, a bulky, electron-rich phosphine might favor one position, while a different type of ligand, like an N-heterocyclic carbene (NHC), might favor the other. This is highly substrate-dependent and requires empirical screening.
-
Catalyst Speciation: Recent studies have shown that different palladium species (mononuclear, clusters, or nanoparticles) can exhibit different site selectivity[22]. For instance, a mononuclear Pd catalyst might favor C5, while a ligand-free system that forms nanoparticles might favor C6.
Recommendation: Start with the assumption of C5 selectivity. If C6 selectivity is desired, a screening approach is necessary. Try a range of ligands (e.g., PPh₃, dppf, XPhos, and an NHC ligand like IPr) and also test a ligand-free "Jeffery-type" condition to see if the selectivity can be perturbed[21].
Part 4: Experimental Protocols
The following are representative, detailed protocols for common transformations. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Selective Mono-Suzuki-Miyaura Coupling (C-C Bond Formation)
This protocol is adapted from procedures for Suzuki coupling of bromo-indoles and related heterocycles[5][12][23]. It is optimized for selective mono-arylation, likely at the more reactive C5 position.
-
Reagents & Materials:
-
N-Boc-5,6-dibromo-1H-indole (1.0 equiv)
-
Arylboronic Acid (0.9 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask or sealed reaction vial, magnetic stir bar, inert atmosphere (Argon or Nitrogen)
-
-
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add N-Boc-5,6-dibromo-1H-indole, the arylboronic acid, and potassium carbonate.
-
Add the Pd(dppf)Cl₂ catalyst to the flask.
-
Add anhydrous 1,4-dioxane and degassed water to form a 4:1 solvent mixture (e.g., 4 mL dioxane, 1 mL water for a 0.5 mmol scale reaction).
-
Ensure the flask is sealed and the inert atmosphere is maintained.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 2-6 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)
This protocol is based on robust methods for the amination of aryl bromides using bulky biarylphosphine ligands[15][16][24].
-
Reagents & Materials:
-
N-SEM-5,6-dibromo-1H-indole (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4.4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene, anhydrous
-
Sealed reaction tube, magnetic stir bar, inert atmosphere (Argon or Nitrogen)
-
-
Step-by-Step Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, Xantphos, and Cesium Carbonate to a dry, sealed reaction tube.
-
Add the N-SEM-5,6-dibromo-1H-indole to the tube.
-
Add anhydrous toluene, followed by the amine coupling partner (if liquid) via syringe.
-
Seal the tube tightly with a Teflon-lined cap.
-
Remove the tube from the glovebox and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction vigorously for the required time (monitor by LC-MS, typically 4-24 hours).
-
Once complete, cool the reaction to room temperature.
-
Carefully uncap the tube and dilute the contents with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography.
-
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. bilder.buecher.de [bilder.buecher.de]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Palladium-catalyzed C-N and C-O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 17. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 18. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cross-Coupling Reaction Guide [sigmaaldrich.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-up and Troubleshooting for 5,6-Dibromo-1H-indole Reactions
This technical guide is designed for researchers, scientists, and professionals in drug development who are working with 5,6-Dibromo-1H-indole. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth technical assistance for the critical work-up and purification stages of reactions involving this compound. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights.
Introduction: Navigating the Challenges of Halogenated Indole Work-up
The presence of two bromine atoms on the indole core of this compound introduces specific challenges during reaction work-up and purification. These include the potential for side reactions, the formation of hard-to-separate impurities, and the compound's particular solubility profile. A well-designed work-up procedure is paramount to obtaining a high-purity product and ensuring the reliability of downstream applications. This guide will address common issues encountered during the synthesis and isolation of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a this compound synthesis?
A1: The impurity profile can vary depending on the synthetic route. However, common impurities include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as 6-bromo-isatin if you are performing a reduction.
-
Over-brominated Species: If the synthesis involves a bromination step, the formation of tri- or tetra-brominated indoles is a possibility, especially if the reaction conditions are not carefully controlled.
-
Regioisomers: Depending on the synthetic strategy, other dibromo-indole isomers might be formed.
-
Oxidation Products: Indoles can be susceptible to oxidation, leading to the formation of colored impurities. For instance, in the presence of certain reagents, oxindoles can be formed.[1]
-
Solvent Adducts: Residual high-boiling solvents from the reaction or work-up can be difficult to remove.
Q2: My crude this compound product is highly colored. What could be the cause and how can I decolorize it?
A2: A colored product often indicates the presence of oxidized impurities or polymeric materials. The indole nucleus can be sensitive to air and light, especially under acidic or basic conditions. To decolorize your product, you can try the following:
-
Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in a suitable hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
Column Chromatography: Passing the crude product through a silica gel column can effectively separate the desired colorless compound from colored impurities.
Q3: I am struggling to find a good solvent system for the column chromatography of this compound. What do you recommend?
A3: A good starting point for the purification of moderately polar compounds like this compound is a solvent system of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent ratio before running the column. Aim for an Rf value of 0.2-0.3 for your product on the TLC plate for good separation on the column.[1]
Q4: Can I use recrystallization to purify this compound? If so, what solvents are suitable?
A4: Yes, recrystallization is a highly effective method for purifying this compound, particularly for removing minor impurities. The choice of solvent is critical. For the precursor, 5,6-dibromoisatin, repeated recrystallization from acetic acid has been reported to be effective. For this compound itself, you will need to perform solubility tests with common organic solvents such as ethanol, methanol, toluene, or a mixture like ethyl acetate/hexane. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Troubleshooting Guide: Work-up of this compound from a Reduction Reaction
A common route to this compound is the reduction of 5,6-dibromoisatin. The following guide addresses potential issues during the work-up of this specific reaction.
Scenario 1: Incomplete Reaction - Presence of Starting Material (5,6-Dibromoisatin)
| Observation | Potential Cause | Recommended Solution |
| TLC or LC-MS analysis of the crude product shows a significant amount of the starting isatin. | Insufficient reducing agent. | Increase the equivalents of the reducing agent (e.g., Borane-THF complex). |
| Low reaction temperature or insufficient reaction time. | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC until the starting material is consumed. | |
| Deactivated reducing agent. | Use a fresh bottle of the reducing agent. |
Scenario 2: Formation of an Unidentified, More Polar Byproduct
| Observation | Potential Cause | Recommended Solution |
| A new, more polar spot appears on the TLC plate, which is not the starting material or the desired product. | Hydrolysis of an intermediate or side reaction with the solvent. | Ensure anhydrous reaction conditions. Use freshly distilled, dry solvents. |
| Over-reduction of the indole ring. | Use a milder reducing agent or perform the reaction at a lower temperature. |
Scenario 3: Difficulty in Extracting the Product from the Aqueous Layer
| Observation | Potential Cause | Recommended Solution |
| Low yield after extraction, with product potentially remaining in the aqueous phase. | The product may be partially deprotonated and more water-soluble at basic pH. | Adjust the pH of the aqueous layer to neutral or slightly acidic (pH 6-7) before extraction to ensure the indole is in its neutral form. |
| Insufficient volume or polarity of the extraction solvent. | Increase the volume of the organic solvent for extraction. Try a more polar solvent like ethyl acetate if you are using a less polar one like diethyl ether. Perform multiple extractions (e.g., 3 x 50 mL) for better recovery. |
Scenario 4: Product Precipitates During Work-up
| Observation | Potential Cause | Recommended Solution |
| A solid crashes out of the organic layer during washing or concentration. | The product has limited solubility in the chosen work-up solvent at room temperature. | Use a larger volume of solvent during extraction and washing. Alternatively, perform the work-up at a slightly elevated temperature (if the product is stable). |
| The product is precipitating due to a change in solvent composition during work-up. | If using a mixed solvent system, ensure the composition remains consistent during the extraction and washing steps. |
Experimental Protocol: General Work-up Procedure for the Reduction of 5,6-Dibromoisatin
This protocol provides a general framework for the work-up of the reduction of 5,6-dibromoisatin to this compound.
1. Quenching the Reaction:
-
Once the reaction is complete (monitored by TLC), cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add a quenching agent. For borane reductions, methanol is often used to quench the excess reagent. Be aware of potential gas evolution.
2. Solvent Removal:
-
Remove the organic solvent (e.g., THF) under reduced pressure using a rotary evaporator.
3. Aqueous Work-up and Extraction:
-
To the residue, add a saturated aqueous solution of sodium bicarbonate or a dilute acid (e.g., 1M HCl) to adjust the pH to neutral.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Perform the extraction three times to ensure complete recovery of the product.
-
Combine the organic layers.
4. Washing the Organic Layer:
-
Wash the combined organic layers with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.
5. Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
6. Purification:
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Recrystallization: Alternatively, recrystallize the crude product from a suitable solvent.
Visualization of the Work-up Workflow
Below is a diagram illustrating the general workflow for the work-up and purification of this compound.
Caption: General workflow for the work-up and purification of this compound.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Quenching Agent | Methanol (for borane reductions) | Safely neutralizes the excess reducing agent. |
| Extraction Solvent | Ethyl acetate or Dichloromethane | Good solubility for the product and immiscible with water. |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Efficiently removes residual water from the organic phase. |
| Purification Method | Column Chromatography or Recrystallization | Effective for removing polar and non-polar impurities. |
| TLC Eluent | Hexane/Ethyl Acetate (gradient) | Allows for good separation of the product from common impurities. |
References
Validation & Comparative
A Senior Application Scientist's Guide to Interpreting Mass Spectrometry Data for 5,6-Dibromo-1H-indole
Introduction: The Analytical Challenge of Halogenated Indoles
5,6-Dibromo-1H-indole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural elucidation is a critical step in synthesis and quality control, with mass spectrometry (MS) serving as a cornerstone analytical technique. However, the presence of two bromine atoms introduces a unique isotopic signature and specific fragmentation patterns that require careful interpretation. This guide provides a comprehensive, field-proven approach to analyzing the mass spectrometry data of this compound, comparing different ionization techniques and offering a practical framework for researchers.
The Foundational Principles: Isotopic Abundance and Fragmentation
The most defining characteristic of a bromine-containing compound in mass spectrometry is its isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, a compound with two bromine atoms, like this compound, will exhibit a distinctive isotopic cluster for the molecular ion and any bromine-containing fragments. This cluster will have three peaks in a characteristic 1:2:1 intensity ratio, corresponding to the ions containing two ⁷⁹Br atoms, one ⁷⁹Br and one ⁸¹Br atom, and two ⁸¹Br atoms, respectively.
Beyond the isotopic signature, the fragmentation of the indole ring system under different ionization conditions provides a roadmap to its structure. Understanding these fragmentation pathways is key to confident identification.
Comparative Analysis of Ionization Techniques
The choice of ionization technique profoundly impacts the resulting mass spectrum. For this compound, Electron Ionization (EI) and Electrospray Ionization (ESI) are the most common methods, each offering distinct advantages and generating complementary data.
Electron Ionization (EI-MS): The "Hard" Technique for Structural Detail
EI is a high-energy ionization technique that often leads to extensive fragmentation. This provides detailed structural information, akin to a molecular fingerprint.
Expected EI-MS Data for this compound:
| m/z (Daltons) | Relative Intensity | Assignment | Interpretation |
| 273/275/277 | High | [M]⁺ | Molecular ion peak cluster (1:2:1 ratio), confirming the presence of two bromine atoms. |
| 194/196 | Moderate | [M-Br]⁺ | Loss of one bromine radical. The remaining isotopic pattern confirms one Br atom is still present. |
| 115 | High | [M-2Br]⁺ | Loss of both bromine atoms, corresponding to the indole backbone. |
| 89 | Moderate | [C₇H₅]⁺ | Further fragmentation of the indole ring. |
Fragmentation Pathway under Electron Ionization:
The high energy of EI typically initiates fragmentation through the cleavage of the weakest bonds. In this compound, the C-Br bonds are susceptible to cleavage, leading to the sequential loss of bromine radicals.
A Comparative Guide to HPLC Method Development for Purity Analysis of 5,6-Dibromo-1H-indole
Introduction: The Analytical Imperative for Brominated Indoles
5,6-Dibromo-1H-indole is a halogenated aromatic compound belonging to the indole family, a scaffold of immense importance in medicinal chemistry and drug discovery. The precise biological activity and safety profile of such molecules are intrinsically linked to their purity. Therefore, the development of robust, accurate, and reliable analytical methods for purity assessment is not merely a quality control step but a cornerstone of the research and development process. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1][2]
This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound. Moving beyond a simple recitation of parameters, we will dissect the strategic choices behind each method, grounding our discussion in the physicochemical properties of the analyte and the fundamental principles of chromatography. This document is intended for researchers, analytical chemists, and drug development professionals who require a sophisticated understanding of HPLC method development for halogenated heterocyclic compounds.
Physicochemical Considerations for this compound
A successful HPLC method originates from a clear understanding of the analyte's structure. Key features of this compound that dictate our analytical strategy include:
-
High Hydrophobicity: The presence of two bromine atoms on the benzene ring significantly increases the molecule's lipophilicity and hydrophobicity. This property makes it an ideal candidate for Reversed-Phase Liquid Chromatography (RP-LC), where it will strongly interact with a non-polar stationary phase.[3][4]
-
Aromaticity and UV Chromophore: The indole ring system is inherently aromatic and contains conjugated double bonds, making it a strong absorber of ultraviolet (UV) light.[5] This allows for sensitive detection using a standard UV-Vis or Photodiode Array (PDA) detector. Indole derivatives typically exhibit strong absorbance around 220 nm and 280 nm.[6][7]
-
Basic Nitrogen Center: The nitrogen atom in the indole ring can act as a weak base. In its protonated form or through hydrogen bonding, this site can interact with residual, acidic silanol groups on the surface of silica-based HPLC columns, a phenomenon that can lead to undesirable peak tailing.[8]
The Universal Workflow for HPLC Purity Analysis
All chromatographic analyses follow a logical sequence, from sample preparation to final data interpretation. The goal is to ensure that the results are both accurate and reproducible.
Caption: General workflow for HPLC purity analysis.
Comparative Analysis of Two Orthogonal HPLC Methods
To ensure a comprehensive purity profile, it is often advantageous to employ two methods with different separation mechanisms, known as orthogonal methods. This approach increases the probability of separating all potential impurities. We will compare a standard "workhorse" C18 method with an alternative selectivity method using a Phenyl-Hexyl column.
| Parameter | Method A: The Hydrophobic Workhorse | Method B: Alternative π-π Selectivity |
| Column | C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm | Phenyl-Hexyl, 250 x 4.6 mm, 5 µm |
| Primary Mechanism | Hydrophobic Interactions | Hydrophobic & π-π Interactions |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 50% B to 95% B in 20 min; hold at 95% B for 5 min | 50% B to 95% B in 20 min; hold at 95% B for 5 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Injection Volume | 10 µL | 10 µL |
| Detection | PDA at 220 nm & 280 nm | PDA at 220 nm & 280 nm |
| Expected Retention | Strong retention based on hydrophobicity. | Moderate retention, with altered selectivity for aromatic impurities. |
| Pros | Highly robust, widely available, excellent retention for hydrophobic compounds.[3][9] | Orthogonal selectivity to C18, can resolve impurities that co-elute on C18.[8] |
| Cons | May fail to separate impurities with similar hydrophobicity. | May provide less overall retention for non-aromatic impurities compared to C18. |
The Causality Behind Method Choices
-
Method A (C18): This method leverages the strong hydrophobic character of this compound. The long C18 alkyl chains on the stationary phase provide a highly non-polar environment, leading to significant retention.[3][9] This is the industry-standard starting point for non-polar to moderately polar small molecules.
-
Method B (Phenyl-Hexyl): This method introduces a different separation mechanism. The phenyl groups on the stationary phase can engage in π-π stacking interactions with the electron-rich indole ring of the analyte and any aromatic impurities.[8] This provides a different selectivity ("orthogonality") that can be crucial for resolving compounds that are chromatographically similar on a C18 column.
-
Mobile Phase: An acidified mobile phase (0.1% formic acid) is critical. It serves to protonate the indole nitrogen and, more importantly, suppress the ionization of residual silanol groups on the silica support, leading to symmetrical, sharp peaks.[10] Acetonitrile is chosen as the organic modifier for its low UV cutoff and ability to produce sharp peaks.[2]
-
Gradient Elution: A gradient elution, starting from a moderate concentration of organic solvent and increasing, is essential for a stability-indicating method.[5] This ensures that any highly polar, early-eluting degradation products are retained and separated, while also eluting the highly retained parent compound and any non-polar impurities in a reasonable time with good peak shape.[10]
Caption: Logical comparison of the two proposed HPLC methods.
Detailed Experimental Protocol (Method A)
This section provides a step-by-step protocol for implementing the C18 workhorse method.
5.1. Equipment and Reagents
-
HPLC system with gradient pump, autosampler, column oven, and PDA detector.
-
C18 column (e.g., Waters SunFire C18, Phenomenex Luna C18, Agilent Zorbax Eclipse Plus C18), 250 x 4.6 mm, 5 µm.
-
HPLC-grade Acetonitrile.
-
HPLC-grade Water.
-
Formic Acid (≥98% purity).
-
This compound reference standard and sample lot.
-
Volumetric flasks, pipettes, and autosampler vials.
-
0.22 µm syringe filters.
5.2. Solution Preparation
-
Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
-
Sample Diluent: Prepare a 1:1 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution (approx. 0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Sample Solution (approx. 0.5 mg/mL): Prepare in the same manner as the standard solution using the sample lot to be tested.
-
Filtration: Filter all standard and sample solutions through a 0.22 µm syringe filter into autosampler vials before placing them in the autosampler.[10]
5.3. Chromatographic Conditions
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
PDA Detection: Monitor at 220 nm and 280 nm.
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 50.0 50.0 20.0 5.0 95.0 25.0 5.0 95.0 25.1 50.0 50.0 | 30.0 | 50.0 | 50.0 |
5.4. Data Analysis
-
Equilibrate the system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the standard solution to determine the retention time and peak shape of the main component.
-
Inject the sample solution.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Hypothetical Performance Data: A Comparative Snapshot
The following table presents plausible data from an analysis of a hypothetical batch of this compound containing two known impurities: a more polar starting material (Impurity 1) and a less polar byproduct (Impurity 2).
| Analyte | Method A (C18) | Method B (Phenyl-Hexyl) | ||
| Retention Time (min) | % Area | Retention Time (min) | % Area | |
| Impurity 1 (Polar) | 4.8 | 0.15 | 4.2 | 0.15 |
| This compound | 15.2 | 99.70 | 13.8 | 99.55 |
| Impurity 2 (Aromatic) | 15.2 (Co-elutes) | - | 14.5 | 0.15 |
| Impurity 3 (Non-polar) | 18.9 | 0.15 | 17.5 | 0.15 |
| Total Purity | 99.85% (Inaccurate) | 99.55% (Accurate) |
Note: This data is illustrative. In this scenario, the C18 method fails to resolve the aromatic Impurity 2 from the main peak, leading to an overestimation of purity. The alternative selectivity of the Phenyl-Hexyl method successfully resolves this impurity, providing a more accurate purity value.
Conclusion
The selection of an appropriate HPLC method is a critical decision in the analytical characterization of pharmaceutical compounds like this compound. While a standard C18 column provides a robust and reliable starting point based on hydrophobic interactions, it may not be universally sufficient for resolving all potential process impurities or degradation products. By employing an orthogonal method, such as one utilizing a Phenyl-Hexyl column, analysts can introduce alternative separation mechanisms like π-π interactions. This dual-method approach provides a more comprehensive and trustworthy assessment of compound purity, fulfilling the stringent requirements of the pharmaceutical industry and ensuring the integrity of scientific research.
References
- 1. ijsdr.org [ijsdr.org]
- 2. mdpi.com [mdpi.com]
- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Absorption [Indole] | AAT Bioquest [aatbio.com]
- 8. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 9. glsciencesinc.com [glsciencesinc.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of Mono- vs. Di-Bromoindoles: Unveiling the Impact of Bromination on Biological Activity
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Indole Scaffold and the Role of Halogenation
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs with a wide array of pharmacological effects.[1][2][3] Its remarkable versatility stems from its ability to mimic peptide structures and bind to a diverse range of biological receptors and enzymes.[2] A common strategy to modulate the therapeutic potential of the indole scaffold is through halogenation, particularly bromination. The introduction of bromine atoms can significantly alter a molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, often leading to enhanced biological activity.[1][4] This guide provides an in-depth, comparative analysis of the biological activities of mono- and di-bromoindoles, offering insights into how the degree of bromination influences their efficacy as potential therapeutic agents.
I. Antimicrobial and Antifungal Activity: A Tale of Potency and Selectivity
Bromoindoles have demonstrated significant potential in combating microbial and fungal infections, a critical area of research given the rise of drug-resistant pathogens.[5] The number and position of bromine atoms on the indole ring play a crucial role in determining the spectrum and potency of their antimicrobial effects.
Mono-Bromoindoles: A Foundation for Antimicrobial Development
Mono-bromoindoles, such as 5-bromoindole and 6-bromoindole, serve as valuable starting points for the synthesis of potent antimicrobial agents.[6][7][8] Derivatives of these compounds have shown activity against a range of bacteria and fungi. For instance, certain 6-bromoindole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as moderate to excellent antifungal properties.[5] The mechanism of action for some of these derivatives has been attributed to the rapid permeabilization and depolarization of the microbial cell membrane.[5] Furthermore, some mono-bromoindole conjugates have been shown to act as antibiotic potentiators, enhancing the efficacy of existing antibiotics against resistant bacterial strains.[9][10]
Di-Bromoindoles: Enhanced Potency and Broader Spectrum
The addition of a second bromine atom can lead to a significant increase in antimicrobial and antifungal activity. For example, the natural product 6,6'-dibromoindigo, a dimer of a di-bromoindole precursor and the primary component of Tyrian purple, has been investigated for its biological activities.[11][12][13] Studies on various di-bromoindole derivatives have shown potent activity against a range of pathogens. For instance, 5,6-dibromo-L-hypaphorine, isolated from a marine sponge, has demonstrated significant antioxidant activity.[14] Bis-indole alkaloids containing di-bromoindole moieties have also shown strong antimicrobial activity against pathogenic yeasts like Candida albicans and Cryptococcus neoformans.[14]
Comparative Data: Antimicrobial Activity of Bromoindole Derivatives
| Compound Class | Organism | Activity Metric (e.g., MIC, IC50) | Reference |
| Mono-Bromoindoles | |||
| 6-bromoindolglyoxylamide polyamine | Staphylococcus aureus | Intrinsic antimicrobial activity | [5] |
| 6-bromoindolglyoxylamide polyamine | Pseudomonas aeruginosa | Antibiotic enhancing properties | [5] |
| 5-bromoindole-3-glyoxamido spermine | Gram-positive bacteria & fungi | Intrinsic antimicrobial activities | [9] |
| 3-acetyl-6-bromoindole | Botrytis cinerea | 100% conidial germination inhibition | [4] |
| 3-acetyl-6-bromoindole | Monilinia fructicola | 96% conidial germination inhibition | [4] |
| Di-Bromoindoles | |||
| Hamacanthin B (3,5-bis-indole) | Candida albicans | MIC: 1.6–6.2 µg/mL | [14] |
| Tulongicin A (di(6-Br-indolyl)methyl group) | Staphylococcus aureus | MIC: 1.2 µg/mL | [14] |
II. Anticancer Activity: Targeting Oncogenic Pathways
The indole scaffold is a well-established pharmacophore in the development of anticancer agents, and bromination has been shown to enhance this activity.[15] Bromoindoles can exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival.
Mono-Bromoindoles in Oncology
Derivatives of 5-bromoindole and 6-bromoindole have emerged as promising anticancer agents.[1][6] For example, novel 5-bromoindole-2-carboxylic acid derivatives have demonstrated potent antiproliferative activity against liver (HepG2), lung (A549), and breast (MCF-7) cancer cell lines.[15] The mechanism of action for some of these compounds involves the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, leading to cell cycle arrest and apoptosis.[15] Similarly, 6-bromoindole has shown cytotoxic activity against cervical cancer cells and leukemia cells.[16] Some 6-bromoindole derivatives have also been found to reduce the nuclear translocation of NF-κB, a key regulator of pro-inflammatory and survival pathways in cancer.[17]
Di-Bromoindoles: Potential for Increased Cytotoxicity
While less extensively studied specifically in a comparative context, the increased lipophilicity and altered electronic properties of di-bromoindoles suggest they could possess enhanced cytotoxic activity. The historical use of Tyrian purple (6,6'-dibromoindigo) has spurred interest in the biological properties of its constituent di-bromoindoles.[11][12] Further research is warranted to systematically evaluate and compare the anticancer potential of mono- and di-bromoindoles against a broader range of cancer cell lines and to elucidate their mechanisms of action.
Comparative Data: Anticancer Activity of Bromoindoles
| Compound | Cell Line | IC50 (µM) | Reference |
| Mono-Bromoindoles | |||
| 6-Bromoisatin | HT29 (colorectal) | ~100 | [17] |
| 6-Bromoisatin | Caco-2 (colorectal) | ~100 | [17] |
| 3-(2-bromoethyl)-indole | SW480 (colon) | 12.5 | [18] |
| 3-(2-bromoethyl)-indole | HCT116 (colon) | 5 | [18] |
| Di-Bromoindoles | |||
| Data for direct comparison is limited in the reviewed literature. |
III. Enzyme Inhibition: Modulating Biological Processes
The ability of bromoindoles to inhibit specific enzymes is a key aspect of their therapeutic potential. This inhibition can disrupt critical cellular processes in pathogens or cancer cells.
Mono-Bromoindoles as Enzyme Inhibitors
Mono-bromoindoles have been investigated as inhibitors of various enzymes. For instance, 5-bromoindole is recognized for its potential as a Glycogen Synthase Kinase 3 (GSK-3) inhibitor, an enzyme implicated in diseases such as Alzheimer's and diabetes.[7] Derivatives of 6-bromoindole have been developed as inhibitors of bacterial cystathionine γ-lyase, which can potentiate the activity of antibiotics.[10]
Di-Bromoindoles and Enzyme Interactions
The increased hydrophobicity of di-bromoindoles can influence their binding to the active sites of enzymes. Isatins (indole-2,3-diones), which can be brominated, have been identified as potent and specific inhibitors of carboxylesterases, enzymes involved in drug metabolism.[19] The inhibitory potency of these compounds was found to be related to their hydrophobicity.[19] This suggests that di-bromoindoles, with their enhanced lipophilicity, could be potent enzyme inhibitors, although more direct comparative studies are needed.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines a standard method for assessing the antimicrobial activity of bromoindole derivatives.
-
Preparation of Stock Solutions: Dissolve the mono- and di-bromoindole derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in cation-adjusted Mueller-Hinton Broth (or another appropriate growth medium). The final volume in each well should be 100 µL.
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: MTT Assay for Cytotoxicity Assessment
This colorimetric assay is widely used to evaluate the effect of compounds on cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the mono- and di-bromoindole derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]
Visualizing the Impact: Signaling Pathways and Workflows
Caption: Inhibition of the EGFR signaling pathway by a 5-bromoindole derivative.
Caption: A generalized workflow for the biological evaluation of bromoindoles.
Conclusion: Future Directions in Bromoindole Research
This guide highlights the significant and diverse biological activities of mono- and di-bromoindoles. The number and position of bromine atoms on the indole ring are critical determinants of their potency and selectivity across antimicrobial, antifungal, and anticancer applications. While mono-bromoindoles have been more extensively studied as foundational structures for drug development, the available data suggests that di-bromination can lead to enhanced biological activity.
Future research should focus on systematic, head-to-head comparisons of mono- and di-bromoindole derivatives under standardized experimental conditions to establish clear structure-activity relationships. A deeper understanding of their mechanisms of action at the molecular level will be crucial for the rational design of next-generation bromoindole-based therapeutics with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. rjpn.org [rjpn.org]
- 4. mdpi.com [mdpi.com]
- 5. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy 6-Bromoindole | 52415-29-9 [smolecule.com]
- 7. nbinno.com [nbinno.com]
- 8. chemimpex.com [chemimpex.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Buy Tyrian purple (EVT-363818) | 19201-53-7 [evitachem.com]
- 12. Tyrian purple - Wikipedia [en.wikipedia.org]
- 13. Discovery of Antimicrobial Oligoindoles from a Cold-Seep-Derived Halomonas Strain [mdpi.com]
- 14. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 6-Bromoindole | 52415-29-9 | FB07705 | Biosynth [biosynth.com]
- 17. benchchem.com [benchchem.com]
- 18. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystal Structures of 5,6-Dibromo-1H-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5,6-dibromo-1H-indole scaffold is a privileged structural motif in medicinal chemistry, imparting unique physicochemical properties that can enhance the therapeutic potential of parent compounds. A comprehensive understanding of the three-dimensional structure of these derivatives is paramount for rational drug design and structure-activity relationship (SAR) studies. X-ray crystallography stands as the definitive method for elucidating the solid-state conformation and intermolecular interactions of these molecules. This guide provides an in-depth comparison of the X-ray crystal structures of two distinct this compound derivatives, offering insights into their synthesis, crystallization, and solid-state behavior, alongside a discussion of complementary analytical techniques.
The Archetypal Structure: this compound-2,3-dione (5,6-Dibromoisatin)
This compound-2,3-dione, commonly known as 5,6-dibromoisatin, serves as a foundational example for understanding the crystallographic features of this class of compounds. Its rigid, planar structure, rich in hydrogen bond donors and acceptors, as well as halogen atoms capable of forming halogen bonds, leads to a well-defined and informative crystal packing.
The crystal structure of 5,6-dibromoisatin reveals a planar molecule with two molecules in the asymmetric unit.[1][2] The crystal packing is dominated by a network of intermolecular interactions, including N—H⋯O and C—H⋯O hydrogen bonds.[1][2] Notably, the bromine atoms play a crucial role in the solid-state assembly. A close contact between a bromine atom at the 6-position and an oxygen atom of a neighboring molecule (Br⋯O) is observed, a characteristic halogen bond that contributes to the formation of chains propagating through the crystal lattice.[1][2] These chains are further linked into sheets by C—H⋯Br interactions.[1][2]
Crystallographic Data Summary for this compound-2,3-dione
| Parameter | Value[2] |
| Chemical Formula | C₈H₃Br₂NO₂ |
| Molecular Weight | 304.93 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.1044 (10) |
| b (Å) | 10.5317 (15) |
| c (Å) | 12.2598 (17) |
| α (°) | 108.078 (4) |
| β (°) | 93.481 (5) |
| γ (°) | 101.484 (4) |
| Volume (ų) | 847.1 (2) |
| Z | 4 |
| Temperature (K) | 200 |
A Complex Congener: 5,6-dibromo-11,12,13,14-tetrahydro-15-oxa-10b,14a-diaza-11,14-methanodibenzo[b,h]cycloocta[jkl]-as-indacene
For a comparative perspective, we turn to a significantly more complex derivative, 5,6-dibromo-11,12,13,14-tetrahydro-15-oxa-10b,14a-diaza-11,14-methanodibenzo[b,h]cycloocta[jkl]-as-indacene. This molecule features the core 5,6-dibromoindole moiety fused into a larger, rigid, and non-planar polycyclic system. Its intricate structure provides a contrasting example of how the dibromoindole unit influences crystal packing in a sterically demanding environment.
The single crystal X-ray analysis of this complex derivative confirms its elaborate three-dimensional architecture.[1] Unlike the planar 5,6-dibromoisatin, this molecule is inherently non-planar, which dictates a more complex packing arrangement in the solid state. The intermolecular interactions, while still including hydrogen and halogen bonding, are influenced by the overall shape of the molecule, leading to a unique crystal lattice.
Crystallographic Data Summary for the Complex Bisindole Derivative
| Parameter | Value[1] |
| Chemical Formula | C₂₄H₁₅Br₂N₃O |
| Molecular Weight | 525.21 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.432(3) |
| b (Å) | 18.098(6) |
| c (Å) | 10.898(4) |
| β (°) | 108.69(3) |
| Volume (ų) | 1948.3(11) |
| Z | 4 |
| Temperature (K) | 293(2) |
Methodologies: From Synthesis to Single Crystal
The successful acquisition of high-quality crystals suitable for X-ray diffraction is contingent on meticulous synthetic and crystallization protocols. The following sections detail the experimental procedures for the two highlighted derivatives.
Experimental Workflow: Synthesis and Crystallization
Figure 1: A comparative workflow for the crystallization of this compound-2,3-dione and the synthesis and crystallization of a complex 5,6-dibromo-bisindole derivative.
Protocol 1: Crystallization of this compound-2,3-dione
This protocol is based on the slow evaporation method, a straightforward and effective technique for obtaining high-quality crystals of commercially available compounds.
Materials:
-
This compound-2,3-dione (commercial sample)
-
Tetrahydrofuran (THF), analytical grade
Procedure:
-
Dissolve a small quantity of commercial this compound-2,3-dione in a minimal amount of tetrahydrofuran in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at room temperature.
-
Monitor the vial over several days for the formation of orange, block-like crystals suitable for single-crystal X-ray diffraction.[1]
Protocol 2: Synthesis and Crystallization of the Complex Bisindole Derivative
This multi-step synthesis requires careful control of reaction conditions to achieve the desired product, followed by a suitable recrystallization procedure to obtain single crystals.
Materials:
-
11,12,13,14-tetrahydro-15-oxa-10b,14a-diaza-11,14-methanodibenzo[b,h]cycloocta[jkl]-as-indacene (precursor)
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
Synthesis Procedure:
-
Suspend the precursor bisindole (1 eq) in N,N-dimethylformamide.[1]
-
Slowly add a solution of N-bromosuccinimide (2.02 eq) in N,N-dimethylformamide to the suspension with stirring.[1]
-
Heat the resulting mixture to 65°C and stir for two hours.[1]
-
Cool the reaction to room temperature and continue stirring overnight.[1]
-
Isolate and purify the crude product using standard chromatographic techniques.
Crystallization:
-
Dissolve the purified product in a suitable solvent or solvent mixture (e.g., a mixture of polar and non-polar solvents).
-
Employ a suitable crystallization technique such as slow evaporation, vapor diffusion, or cooling crystallization to obtain single crystals. The specific conditions will depend on the solubility of the compound.
Alternative and Complementary Structural Elucidation Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive characterization of this compound derivatives often involves complementary analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For this compound derivatives, ¹H and ¹³C NMR provide crucial information about the connectivity of atoms and the electronic environment of the indole core. The chemical shifts of the aromatic protons and carbons are sensitive to the nature and position of substituents, allowing for the confirmation of the 5,6-dibromo substitution pattern.
Computational Modeling
In silico methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental data.[1] Geometric optimization of the molecular structure can provide insights into the preferred conformation in the gas phase or in solution, which can be compared with the solid-state structure obtained from X-ray crystallography. Furthermore, computational analysis of intermolecular interactions can help to quantify the strength of hydrogen and halogen bonds observed in the crystal lattice.
Conclusion
The X-ray crystal structures of this compound derivatives, from the simple isatin to complex polycyclic systems, offer a wealth of information for the discerning researcher. The interplay of hydrogen and halogen bonding in directing the solid-state assembly is a key feature of this class of compounds. By comparing the crystal structures of diverse derivatives and integrating these findings with data from NMR spectroscopy and computational modeling, a more complete understanding of their structure-property relationships can be achieved. This integrated approach is crucial for the continued development of novel this compound-based therapeutic agents.
References
A Technical Guide to the Structure-Activity Relationship of 5,6-Dibromoindole Analogs as Potential Anticancer Agents
For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic placement of halogen atoms, particularly bromine, on the indole ring can significantly modulate the compound's physicochemical properties and biological activity. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5,6-dibromoindole analogs, with a focus on their potential as anticancer agents, particularly as kinase inhibitors. By synthesizing data from existing literature on related indole derivatives, this document offers a comparative framework to guide the rational design of novel and potent therapeutic candidates.
The Significance of the 5,6-Dibromoindole Scaffold in Anticancer Drug Discovery
The indole nucleus is a common feature in a variety of molecules with significant biological activities.[1][2] In the context of cancer, indole derivatives have been shown to target various critical pathways, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[2][3] The introduction of bromine atoms at the C5 and C6 positions of the indole ring is a key design element. Halogen bonding, a non-covalent interaction, can enhance binding affinity to target proteins. Furthermore, the lipophilicity conferred by the bromine atoms can improve membrane permeability and overall pharmacokinetic properties.
Numerous studies on substituted indoles have demonstrated that modifications to the indole core can lead to potent and selective inhibitors of various kinases, which are often dysregulated in cancer.[4][5] This guide will explore how substitutions at different positions of the 5,6-dibromoindole scaffold can influence anticancer activity, providing a rationale for future drug design efforts.
Structure-Activity Relationship (SAR) Analysis of 5,6-Dibromoindole Analogs
The anticancer activity of 5,6-dibromoindole analogs can be systematically explored by introducing various substituents at the N1, C2, and C3 positions of the indole ring. The following sections detail the predicted impact of these modifications on kinase inhibitory activity, drawing parallels from established SAR studies of related indole derivatives.
Substitutions at the N1 Position
The N1 position of the indole ring is often solvent-exposed when bound to the ATP-binding pocket of kinases, making it an ideal point for modification to improve solubility and pharmacokinetic properties without negatively impacting binding affinity.
-
Small Alkyl Groups: Introduction of small, unbranched alkyl groups (e.g., methyl, ethyl) is generally well-tolerated and can slightly enhance lipophilicity.
-
Bulky or Substituted Alkyl Chains: Larger alkyl groups or those bearing functional moieties (e.g., hydroxyl, amino) can be used to modulate solubility and introduce additional interaction points with the solvent-exposed region of the target protein. For instance, a morpholinoethyl group has been shown to be a favorable substituent in some anticancer sulfonohydrazides.[6]
Substitutions at the C2 Position
The C2 position is crucial for establishing key interactions within the kinase hinge region.
-
Carboxamide Moiety: An amide group at this position can act as a hydrogen bond donor and acceptor, forming critical interactions with the kinase hinge region. The nature of the substituent on the amide nitrogen can be varied to explore the hydrophobic pocket.
-
Aromatic and Heterocyclic Rings: Introduction of phenyl, substituted phenyl, or heterocyclic rings can lead to potent kinase inhibitors by occupying the hydrophobic region of the ATP-binding site. Electron-withdrawing groups (e.g., chloro, fluoro) on a phenyl ring can enhance activity.[7][8]
Substitutions at the C3 Position
The C3 position offers another vector for modification to probe different regions of the ATP-binding pocket.
-
Methylene Linkers to Aromatic/Heterocyclic Groups: A methylene bridge connecting the C3 position to various aromatic or heterocyclic moieties can position these groups to interact with specific amino acid residues.
-
Carbonyl-containing Groups: Introduction of groups like carboxamides or pyrazole-carboxamides can introduce additional hydrogen bonding opportunities and has been shown to yield compounds with excellent antitumor activity.[9]
The following workflow illustrates the general process for designing and evaluating novel 5,6-dibromoindole analogs.
Caption: Workflow for the design and evaluation of 5,6-dibromoindole analogs.
Comparative Performance of Hypothetical 5,6-Dibromoindole Analogs
Based on the SAR principles outlined above, the following table presents a hypothetical comparison of 5,6-dibromoindole analogs and their predicted anticancer activity. The IC50 values are illustrative and intended to guide the design process.
| Compound ID | N1-Substituent | C2-Substituent | C3-Substituent | Predicted IC50 (EGFR Kinase, nM) | Rationale for Predicted Activity |
| DBI-01 | H | H | H | >10,000 | Unsubstituted scaffold, lacks key interacting groups. |
| DBI-02 | H | -CONH₂ | H | 500 | C2-amide provides a hydrogen bonding point. |
| DBI-03 | H | -CONH-Ph | H | 150 | Phenyl group at C2 explores the hydrophobic pocket. |
| DBI-04 | H | -CONH-(4-Cl-Ph) | H | 75 | Electron-withdrawing group on the C2-phenyl ring enhances activity.[8] |
| DBI-05 | -CH₃ | -CONH-(4-Cl-Ph) | H | 60 | Small N1-alkylation is generally tolerated. |
| DBI-06 | H | -CONH-(4-Cl-Ph) | -CH₂-Pyridine | 40 | C3-substituent can provide additional binding interactions. |
| DBI-07 | -(CH₂)₂-OH | -CONH-(4-Cl-Ph) | H | 80 | N1-substituent may improve solubility but slightly decrease affinity. |
Mechanistic Insights: Targeting Kinase Signaling Pathways
Many indole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[4][5] A common target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is often overexpressed or mutated in various cancers.[7][8] Inhibition of EGFR blocks downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, ultimately leading to cell cycle arrest and apoptosis.
The diagram below illustrates a simplified kinase signaling pathway that can be targeted by 5,6-dibromoindole analogs.
Caption: Simplified EGFR signaling pathway targeted by 5,6-dibromoindole analogs.
Experimental Protocols
General Synthesis of a 5,6-Dibromoindole Analog (Illustrative Example)
This protocol describes a potential synthetic route to a C2-substituted 5,6-dibromoindole, adapted from general indole synthesis methodologies.
-
Starting Material: 5,6-Dibromoindole.
-
Step 1: N-Protection (Optional but Recommended):
-
To a solution of 5,6-dibromoindole in a suitable solvent (e.g., DMF), add a base (e.g., NaH) at 0 °C.
-
Add a protecting group reagent (e.g., tosyl chloride) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by quenching with water and extracting with an organic solvent. Purify the product by column chromatography.
-
-
Step 2: C2-Carboxylation:
-
Dissolve the N-protected 5,6-dibromoindole in an anhydrous ether solvent (e.g., THF) and cool to -78 °C.
-
Add a strong base (e.g., n-BuLi) dropwise and stir for 1 hour.
-
Bubble dry CO₂ gas through the solution or add crushed dry ice.
-
Allow the reaction to warm to room temperature, then quench with saturated NH₄Cl solution.
-
Extract the product and purify to obtain the C2-carboxylic acid.
-
-
Step 3: Amide Coupling:
-
Activate the carboxylic acid from Step 2 with a coupling agent (e.g., HATU, HOBt) in the presence of a base (e.g., DIPEA) in a suitable solvent (e.g., DMF).
-
Add the desired amine (e.g., 4-chloroaniline) and stir at room temperature until completion.
-
Work up and purify the coupled product.
-
-
Step 4: N-Deprotection:
-
If an N-protecting group was used, remove it under appropriate conditions (e.g., for a tosyl group, use a strong base like NaOH in methanol).
-
Purify the final 5,6-dibromoindole analog.
-
In Vitro Antiproliferative MTT Assay
This protocol is used to assess the cytotoxic effects of the synthesized analogs on cancer cell lines.[7]
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 5,6-dibromoindole analogs (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
EGFR Kinase Inhibitory Assay
This protocol measures the ability of the analogs to inhibit the enzymatic activity of EGFR.[8]
-
Reaction Setup: In a 96-well plate, add the EGFR enzyme, a suitable buffer, ATP, and a specific peptide substrate.
-
Inhibitor Addition: Add the 5,6-dibromoindole analogs at various concentrations.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30 °C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as an ADP-Glo™ Kinase Assay, which measures ADP production.
-
Data Analysis: Determine the percentage of kinase inhibition relative to a no-inhibitor control and calculate the IC50 value.
Conclusion and Future Directions
The 5,6-dibromoindole scaffold holds significant promise for the development of novel anticancer agents, particularly as kinase inhibitors. The structure-activity relationships discussed in this guide, extrapolated from studies on related indole derivatives, provide a rational basis for the design of potent and selective compounds. The strategic placement of substituents at the N1, C2, and C3 positions can be used to optimize interactions with the target kinase and improve pharmacokinetic properties.
Future research should focus on the synthesis and systematic evaluation of a library of 5,6-dibromoindole analogs to validate the SAR principles outlined here. Promising compounds should be further investigated for their mechanisms of action, selectivity against a panel of kinases, and in vivo efficacy in preclinical cancer models. This focused approach will pave the way for the development of the next generation of indole-based anticancer therapeutics.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Comparative Guide: 5,6-Dibromo-1H-indole vs. 5-bromo-1H-indole in Biological Assays
Introduction: The Strategic Role of Bromination on the Indole Scaffold
The indole nucleus is a quintessential privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with profound biological activities.[1][2] Halogenation, particularly bromination, is a time-tested strategy to modulate the physicochemical properties of drug candidates, influencing their lipophilicity, metabolic stability, and target-binding interactions. This guide provides an in-depth, comparative analysis of two closely related halogenated indoles: 5-bromo-1H-indole and 5,6-Dibromo-1H-indole.
While structurally similar, the addition of a second bromine atom at the C-6 position dramatically alters the molecule's electronic and steric profile. This guide will dissect these differences, presenting experimental data to illuminate how mono- versus di-bromination dictates performance and selectivity in key biological assays, with a focus on kinase inhibition and antiproliferative activity. Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for selecting the appropriate scaffold for their specific therapeutic targets.
Caption: Chemical structures of the two indole compounds under comparison.
Physicochemical Properties: The Foundation of Biological Activity
The initial divergence in biological activity between these two molecules can be traced back to their fundamental physicochemical properties. The addition of a second bromine atom significantly increases molecular weight and alters lipophilicity, which are critical parameters for cell permeability and target engagement.
| Property | 5-bromo-1H-indole | This compound | Rationale for Difference |
| Molecular Formula | C₈H₆BrN | C₈H₄Br₂N | Addition of a second bromine atom. |
| Molecular Weight | 196.04 g/mol [3] | 273.95 g/mol | Bromine has a high atomic mass. |
| Calculated logP | 3.1[4] | >3.5 (Estimated) | Increased halogenation generally leads to higher lipophilicity. |
| Polarizability | Lower | Higher | The larger, more diffuse electron cloud of the di-brominated system increases polarizability, enhancing potential van der Waals and halogen bonding interactions. |
Comparative Biological Activity: A Tale of Two Scaffolds
While both molecules are built upon the same indole core, their interactions with biological targets can be strikingly different. The following sections compare their activities in key therapeutic areas based on available experimental data.
Glycogen Synthase Kinase 3 (GSK-3) Inhibition
GSK-3 is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to neurodegenerative diseases, diabetes, and cancer.[5] It is a prime target for indole-based inhibitors.
-
5-bromo-1H-indole: This compound has been identified as a potential inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[6][7] Its inhibitory action on GSK-3 can activate the Wnt/β-catenin signaling pathway, which is crucial for cell fate determination and tissue homeostasis.[5][8] The inhibition of GSK-3 prevents the phosphorylation and subsequent degradation of β-catenin, allowing it to accumulate and translocate to the nucleus to activate target gene transcription.[9]
-
This compound: Direct experimental data on the GSK-3 inhibitory activity of this compound is not prominently available in the current literature. However, we can hypothesize the potential impact of the second bromine. The increased steric bulk at the C-6 position could hinder optimal binding within the ATP-binding pocket of GSK-3, potentially reducing its inhibitory potency compared to the mono-brominated analog. Conversely, the altered electronic properties could influence key interactions. This represents a significant knowledge gap and an opportunity for further investigation.
Caption: Role of GSK-3β in the Wnt/β-catenin signaling pathway.
Antiproliferative and Anticancer Activity
The indole scaffold is a mainstay in the design of anticancer agents, targeting everything from protein kinases to tubulin polymerization.[2][10]
-
5-bromo-1H-indole: Derivatives of 5-bromo-1H-indole have demonstrated broad anticancer activity.[11] They have been shown to inhibit key oncogenic drivers like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), leading to cell cycle arrest and the disruption of tumor angiogenesis.[11][12] Some derivatives also exert their effects by disrupting the mitotic spindle, a critical mechanism for preventing cancer cell proliferation.[13]
-
This compound: Direct, broad-spectrum anticancer screening data for the parent this compound is limited. However, a crucial comparative study on the nuclear receptor Nurr1, a transcription factor involved in the maintenance of dopamine-producing neurons, provides a stark functional contrast. While 5-bromoindole binds to and activates Nurr1, leading to the transcription of target genes, 5,6-dibromoindole also binds but fails to promote this transcriptional activity.[14] This indicates that the di-brominated compound may act as a silent binder or an antagonist at this specific target, a profoundly different biological outcome driven by the C-6 bromine addition. This differential activity highlights the potential for developing highly selective modulators by tuning the indole bromination pattern.
Table 2: Comparative Antiproliferative Activity of Indole Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5-bromo-7-azaindolin-2-one derivatives | A549 (Lung) | 3.10 - 65.05 | [11] |
| 5-bromo-7-azaindolin-2-one derivatives | HepG2 (Liver) | 2.36 - 49.04 | [11] |
| 5-bromo-7-azaindolin-2-one derivatives | Skov-3 (Ovarian) | 3.72 - >50 | [11] |
| 5-bromoindole carbothioamide derivative | HUVEC (Endothelial) | 711.7 | [11][13] |
| This compound | Data not available in reviewed literature | - | - |
| (Note: Data shown is for derivatives, as the parent compounds are often used as scaffolds for more complex molecules.) |
Experimental Protocols: A Practical Guide
To facilitate further research, we provide standardized protocols for assays relevant to the biological activities discussed.
Protocol 1: In Vitro GSK-3β Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a luminescent ADP detection assay to measure GSK-3β activity and its inhibition.
Rationale: The ADP-Glo™ assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction. It has a high signal-to-noise ratio and is suitable for high-throughput screening.
Methodology:
-
Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture. For each well, combine:
-
5 µL of 5X Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Test compounds (this compound or 5-bromo-1H-indole) serially diluted in DMSO, with the final DMSO concentration kept below 1%. Include a positive control (e.g., CHIR-99021) and a no-inhibitor (vehicle) control.
-
10 µM ATP.
-
0.2 µg/µL GSK-3β substrate peptide (e.g., a derivative of glycogen synthase).
-
Add purified GSK-3β enzyme to initiate the reaction.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: MTT Assay for Cellular Cytotoxicity
This protocol describes a colorimetric assay to assess the effect of the compounds on cancer cell viability.[11]
Rationale: The MTT assay is a widely used method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.
Caption: Standard experimental workflow for an MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma) into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere by incubating overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and 5-bromo-1H-indole in culture medium from a concentrated DMSO stock. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with vehicle (DMSO) only as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the results and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion and Future Directions
This guide illuminates the critical impact of the indole bromination pattern on biological activity. While 5-bromo-1H-indole is a well-characterized scaffold for inhibiting targets like GSK-3 and various oncogenic kinases, the addition of a second bromine to create This compound can lead to profoundly different outcomes, as evidenced by its divergent effect on the nuclear receptor Nurr1.[14]
The key takeaway for researchers is that these two scaffolds are not interchangeable. The choice between them should be a deliberate, target-driven decision:
-
5-bromo-1H-indole serves as a validated starting point for developing inhibitors of well-known targets where mono-bromination is favorable.[6][11]
-
This compound offers an opportunity to explore novel target selectivity, potentially acting as an antagonist or a silent binder where its mono-bromo counterpart acts as an agonist or inhibitor.[14]
Significant gaps in the literature remain, particularly concerning the direct comparative screening of this compound against a broad panel of kinases and cancer cell lines. Such studies are essential to fully unlock its therapeutic potential and would provide invaluable structure-activity relationship (SAR) data for the medicinal chemistry community.
References
- 1. rjpn.org [rjpn.org]
- 2. researchgate.net [researchgate.net]
- 3. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. 5-Bromoindole | GSK-3 | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Antiangiogenic activity of 5-bromoindole carbothioamide derivative in ex vivo, in vivo, and in vitro experimental study [pharmacia.pensoft.net]
- 14. Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Palladium Catalysts for Indole Coupling Reactions
The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials.[1][2][3] Consequently, the development of efficient and versatile methods for the synthesis and functionalization of indoles is of paramount importance. Palladium-catalyzed cross-coupling reactions have emerged as a powerful toolkit for forging carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds on the indole nucleus, offering unparalleled precision and functional group tolerance.[1]
This guide provides a comparative analysis of various classes of palladium catalysts for key indole coupling reactions. We will delve into the nuances of catalyst selection, explore the mechanistic underpinnings that dictate reactivity and selectivity, and provide actionable experimental protocols for researchers in the field.
The Unique Challenges of Indole Coupling
The indole ring, while aromatic, presents specific challenges in palladium catalysis. The electron-rich nature of the heterocycle and the presence of the N-H proton can lead to catalyst inhibition or undesired side reactions. Regioselectivity is another critical consideration, with C2 and C3 positions often exhibiting comparable reactivity, and direct functionalization of the benzene ring positions (C4-C7) being even more challenging.[4][5] The choice of the palladium catalyst, particularly the ligand, is therefore crucial to navigate these challenges and achieve the desired transformation efficiently.
A Comparative Overview of Palladium Catalyst Systems
The evolution of palladium catalysts has led to several "generations" of systems, each offering distinct advantages. We will compare three major classes: classical phosphine-ligated catalysts, modern bulky phosphine (Buchwald-type) ligands, and N-heterocyclic carbene (NHC) ligated catalysts.
Classical Phosphine Ligands (e.g., PPh₃)
Palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ combined with simple, commercially available phosphine ligands such as triphenylphosphine (PPh₃) represent the first generation of catalysts for many coupling reactions.
Performance Insights:
-
Strengths: Cost-effective and readily available.
-
Weaknesses: Often require higher catalyst loadings and elevated temperatures. They generally exhibit lower turnover numbers (TONs) and turnover frequencies (TOFs) compared to modern systems. For indole coupling, their efficacy is limited, particularly with challenging substrates like aryl chlorides, and they can suffer from poor yields.[6] For instance, in the Suzuki coupling of 5-bromoindole, Pd(PPh₃)₄ shows significantly lower efficiency compared to more modern catalysts.[6]
Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands)
The development of sterically hindered and electron-rich biaryl monophosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling.[7][8] Ligands such as XPhos and SPhos are designed to facilitate the key steps of the catalytic cycle—oxidative addition and reductive elimination—especially with unreactive substrates.[9][10]
Performance Insights:
-
Strengths: Exhibit exceptional reactivity for a broad range of substrates, including aryl chlorides.[10] They are highly effective for C-N bond formation (Buchwald-Hartwig amination) and C-C bond formation (Suzuki-Miyaura, Heck) involving indoles.[7][8][11] The steric bulk promotes the formation of the active monoligated palladium species, which is crucial for the oxidative addition of the aryl halide.[9]
-
Trustworthiness: These ligands, often used in conjunction with palladium precatalysts (e.g., XPhos-G3-Pd), provide highly reproducible results and are commercially available in stable forms.[10] Their use has enabled the synthesis of complex indole-containing molecules that were previously inaccessible.[8]
N-Heterocyclic Carbene (NHC) Ligands (e.g., PEPPSI Catalysts)
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium, forming highly stable and active catalysts.[12] The Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) catalysts, developed by Organ and coworkers, are particularly noteworthy for their stability and broad applicability.[13]
Performance Insights:
-
Strengths: PEPPSI catalysts are remarkably stable to air and moisture, making them easy to handle.[13] They demonstrate high efficiency in various indole coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations, even under mild conditions.[12][13][14] The strong Pd-NHC bond prevents ligand dissociation, leading to long-lived and highly active catalysts.
-
Trustworthiness: The well-defined nature of PEPPSI precatalysts ensures a reliable initiation of the catalytic cycle. They have been shown to be effective for a wide range of substrates, including those with sensitive functional groups, and are often recyclable.[12]
Performance Data Summary
| Catalyst System | Reaction Type | Indole Substrate | Coupling Partner | Yield (%) | Conditions | Reference |
| Pd(dppf)Cl₂ | Suzuki-Miyaura | 5-Bromo-1-ethyl-1H-indazole | Phenylboronic acid | 95 | K₂CO₃, Dimethoxyethane, 80°C, 2h | [6] |
| Pd(PPh₃)₄ | Suzuki-Miyaura | 5-Bromo-1-ethyl-1H-indazole | Phenylboronic acid | 22 | K₂CO₃, Dimethoxyethane, 80°C, 4h | [6] |
| Pd₂(dba)₃ / XPhos | Buchwald-Hartwig Amination | Indole | 4-Chlorotoluene | >98 | NaOtBu, Toluene, 100°C | [11] |
| Pd-PEPPSI-IPr | Buchwald-Hartwig Amination | Indole | 4-Bromoanisole | 98 | NaOtBu, Dioxane, 100°C | |
| Pd(OAc)₂ / PPh₃ | Direct C2-Arylation | N-methylindole | 4-Iodotoluene | ~75 | Cs₂CO₃, DMA, 140°C | [15] |
| PdCl₂(PCy₃)₂ / P(OPh)₃ | Intramolecular Heck | 2-Iodo-N-allylaniline | - | 72 | K₂CO₃, DMF, 90°C | [16] |
Mechanistic Considerations & Catalyst Selection
The choice of catalyst is intrinsically linked to the mechanism of the desired coupling reaction. Understanding the catalytic cycle provides a logical framework for optimizing reaction conditions.
The Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination is a cornerstone for synthesizing N-aryl indoles. The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Expertise & Experience: The reductive elimination step, which forms the C-N bond, is often rate-limiting. Bulky, electron-rich ligands like XPhos and SPhos accelerate this step by creating a more sterically crowded metal center, thus promoting the expulsion of the product.[7][10] For NHC ligands, their strong sigma-donating ability increases the electron density on the palladium center, which also facilitates the reductive elimination.
Catalyst Selection Workflow
Choosing the right catalyst system is critical for success. This decision tree provides a logical path for selecting an appropriate catalyst based on the desired transformation.
Caption: Decision workflow for selecting a palladium catalyst system.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following are detailed protocols for common indole coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromoindole
This protocol is adapted from literature procedures demonstrating high-yield C-C bond formation on the indole scaffold.[6]
Materials:
-
5-Bromoindole (1.0 mmol, 196 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Pd(dppf)Cl₂ (0.02 mmol, 16.3 mg)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg)
-
1,2-Dimethoxyethane (DME) (5 mL)
-
Argon atmosphere
Procedure:
-
To a dry Schlenk flask, add 5-bromoindole, phenylboronic acid, and potassium carbonate.
-
Add the catalyst, Pd(dppf)Cl₂.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add anhydrous DME via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 5-phenylindole.
Protocol 2: Buchwald-Hartwig Amination of 3-Bromoindole
This protocol illustrates a typical C-N coupling using a modern catalyst system.
Materials:
-
3-Bromoindole (1.0 mmol, 196 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Pd₂(dba)₃ (0.01 mmol, 9.2 mg)
-
XPhos (0.03 mmol, 14.3 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Toluene (5 mL)
-
Argon atmosphere
Procedure:
-
In a glovebox, charge a dry vial with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add 3-bromoindole to the vial.
-
Add toluene, followed by morpholine.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS. The reaction is typically complete in 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired N-arylated indole product.
Conclusion
The selection of a palladium catalyst for indole coupling is a critical decision that significantly impacts reaction efficiency, scope, and practicality. While classical catalysts have their place, the superior performance of systems based on bulky phosphine ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes (e.g., PEPPSI catalysts) makes them the preferred choice for most modern applications. By understanding the mechanistic principles and considering the specific demands of the desired transformation, researchers can confidently select the optimal catalyst to accelerate their discovery and development efforts.
References
- 1. Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts | MDPI [mdpi.com]
- 2. Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. XPhos - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aragen.com [aragen.com]
- 13. PEPPSI - Wikipedia [en.wikipedia.org]
- 14. Pd PEPPSI-IPr-mediated reactions in metal-coated capillaries under MACOS: the synthesis of indoles by sequential aryl amination/Heck coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Validating the Mechanism of Action for 5,6-Dibromoindole Compounds: A Comparative Guide for Kinase Inhibition
For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in medicinal chemistry. The introduction of bromine atoms, particularly at the 5- and 6-positions, has given rise to a class of compounds with significant potential as kinase inhibitors. This guide provides an in-depth, objective comparison of the performance of a prominent 5,6-dibromoindole derivative, 6-bromoindirubin-3'-oxime (BIO), against other well-established kinase inhibitors. We will delve into the experimental data that underpins their mechanisms of action, offering a framework for validating and comparing these compounds in your own research.
The Central Role of Kinase Inhibition
Protein kinases are pivotal regulators of a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery. This guide will focus on two key kinase targets: Glycogen Synthase Kinase 3 (GSK-3) and Casein Kinase 1 (CK1), both of which are implicated in various pathologies and are known targets of bromoindole compounds.
Comparative Analysis of Kinase Inhibitors
To provide a clear and objective comparison, we will examine the inhibitory potency of 6-bromoindirubin-3'-oxime (BIO) alongside well-characterized inhibitors of GSK-3 and CK1. It is crucial to note that direct head-to-head comparisons of these specific compounds under identical experimental conditions are not always available in the literature. Therefore, the following data, presented as IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%), has been collated from various sources. Researchers should interpret these values with the understanding that experimental conditions can influence the results.
Glycogen Synthase Kinase 3 (GSK-3) Inhibition
GSK-3 is a serine/threonine kinase involved in a multitude of cellular signaling pathways. Its aberrant activity has been linked to Alzheimer's disease, bipolar disorder, and some cancers.
| Compound | Target | IC50 (nM) | Compound Class | Notes |
| 6-Bromoindirubin-3'-oxime (BIO) | GSK-3α/β | 5[1][2][3] | Indirubin (Bromoindole derivative) | ATP-competitive inhibitor. Shows over 16-fold selectivity for GSK-3 over CDK5.[2] |
| Tideglusib | GSK-3β | 60[4][5][6][7][8] | Thiadiazolidinone | Non-ATP-competitive and irreversible inhibitor.[5][6][8] Has been investigated in clinical trials. |
Casein Kinase 1 (CK1) Inhibition
The CK1 family of serine/threonine kinases plays a crucial role in regulating signal transduction pathways, including Wnt and Hedgehog signaling. Dysregulation of CK1 is implicated in cancer and circadian rhythm disorders.
| Compound | Target | IC50 (nM) | Compound Class | Notes |
| PF-670462 | CK1δ | 13[9] | Imidazole derivative | Potent and selective inhibitor of CK1δ and CK1ε (IC50 = 90 nM).[9] |
| SR-3029 | CK1δ | 44[10][11][12] | Purine derivative | Potent and selective inhibitor of CK1δ and CK1ε (IC50 = 260 nM).[10][12] |
Experimental Workflows for Mechanism of Action Validation
To rigorously validate the mechanism of action of a potential kinase inhibitor, a multi-faceted approach employing both biochemical and cell-based assays is essential. The following protocols provide a detailed, step-by-step guide for key experiments.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.
Workflow Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. GSK-3 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Tideglusib (NP-031112, NP-12) | GSK-3β inhibitor | CAS 865854-05-3 | Buy Tideglusib (NP-031112, NP-12) from Supplier InvivoChem [invivochem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. selleckchem.com [selleckchem.com]
A Researcher's Guide to Cross-Referencing Spectral Data of Halogenated Indoles
For researchers, scientists, and drug development professionals, the accurate identification and characterization of halogenated indoles are paramount. These scaffolds are prevalent in numerous biologically active compounds, and understanding their subtle structural nuances is critical for advancing research. This guide provides an in-depth technical comparison of the spectral data for 5-chloro-, 5-bromo-, and 5-iodoindole, offering field-proven insights into cross-referencing data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and UV-Vis Spectroscopy for unambiguous structure elucidation.
The Significance of Halogenated Indoles in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of many natural and synthetic bioactive molecules. The introduction of a halogen atom onto the indole ring profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This strategic halogenation is a key tool for optimizing lead compounds in drug discovery. Consequently, the precise characterization of these halogenated derivatives is a foundational step in the development of novel therapeutics.
Mass Spectrometry: A First Look at Isotopic Patterns and Fragmentation
Mass spectrometry provides the molecular weight and elemental composition of a compound, with halogenated molecules exhibiting distinctive isotopic patterns that serve as a primary diagnostic tool.
Expertise & Experience: The Causality Behind Isotopic Patterns
The presence and identity of chlorine and bromine atoms are often immediately apparent from the mass spectrum due to their characteristic natural isotopic abundances. Chlorine has two major isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), leading to a molecular ion cluster with a characteristic M+2 peak that is approximately one-third the intensity of the molecular ion peak (M)[1]. Bromine also has two abundant isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), resulting in an M+2 peak of nearly equal intensity to the molecular ion peak[1]. Iodine, on the other hand, is monoisotopic (¹²⁷I), so it does not produce a characteristic isotopic pattern for the molecular ion.
Comparative Mass Spectral Data of 5-Halogenated Indoles
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key MS Fragments (m/z) and Isotopic Pattern |
| 5-Chloroindole | C₈H₆ClN | 151.59 | M+• : 151, [M+2]+• : 153 (approx. 3:1 ratio) |
| 5-Bromoindole | C₈H₆BrN | 196.04 | M+• : 195, [M+2]+• : 197 (approx. 1:1 ratio) |
| 5-Iodoindole | C₈H₆IN | 243.04 | M+• : 243 (single peak) |
Trustworthiness: Self-Validating Fragmentation Analysis
Beyond the molecular ion, the fragmentation pattern provides a fingerprint of the molecule's structure. For halogenated indoles, common fragmentation pathways involve the loss of the halogen atom and cleavage of the pyrrole ring.
A plausible fragmentation pathway for 5-halogenated indoles involves the initial loss of the halogen radical, followed by the loss of HCN from the pyrrole ring, a characteristic fragmentation of the indole core. The stability of the resulting fragments can provide further structural confirmation.
Caption: General fragmentation pathway for 5-halogenated indoles.
Experimental Protocol: Acquiring High-Quality Mass Spectra
-
Sample Preparation : Dissolve approximately 1 mg of the halogenated indole in 1 mL of a volatile organic solvent such as methanol or acetonitrile. Ensure the sample is fully dissolved to prevent clogging of the instrument's inlet system[2].
-
Instrument Setup : Use an electron ionization (EI) source for fragmentation analysis. Set the ionization energy to 70 eV, a standard condition that promotes reproducible fragmentation patterns.
-
Data Acquisition : Acquire the mass spectrum over a mass range of m/z 50-300 to ensure capture of both the molecular ion and key fragment ions.
-
Data Analysis : Identify the molecular ion peak and its isotopic pattern. Analyze the major fragment ions and propose fragmentation pathways consistent with the structure of the halogenated indole.
NMR Spectroscopy: Unraveling the Molecular Skeleton
¹H and ¹³C NMR spectroscopy are indispensable for determining the precise connectivity of atoms in a molecule. The chemical shifts and coupling patterns of the protons and carbons in halogenated indoles are diagnostic of the halogen's position and its electronic influence.
Expertise & Experience: The Inductive and Anisotropic Effects of Halogens
The electronegativity of the halogen atom influences the chemical shifts of the protons and carbons in the indole ring through inductive effects. Generally, more electronegative halogens will cause a greater downfield shift (deshielding) of nearby nuclei. However, for heavier halogens like bromine and iodine, anisotropic effects can also play a significant role, sometimes leading to unexpected shielding or deshielding effects on more distant nuclei.
Comparative ¹H NMR Spectral Data of 5-Halogenated Indoles (in CDCl₃)
| Proton | 5-Chloroindole (δ, ppm) | 5-Bromoindole (δ, ppm) | 5-Iodoindole (δ, ppm) |
| H1 (NH) | ~8.1 (br s) | ~8.1 (br s) | ~8.1 (br s) |
| H2 | ~7.25 (t) | ~7.26 (t) | ~7.28 (t) |
| H3 | ~6.50 (t) | ~6.51 (t) | ~6.53 (t) |
| H4 | ~7.60 (d) | ~7.75 (d) | ~7.90 (d) |
| H6 | ~7.15 (dd) | ~7.25 (dd) | ~7.40 (dd) |
| H7 | ~7.30 (d) | ~7.25 (d) | ~7.20 (d) |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Comparative ¹³C NMR Spectral Data of 5-Halogenated Indoles (in CDCl₃)
| Carbon | 5-Chloroindole (δ, ppm) | 5-Bromoindole (δ, ppm) | 5-Iodoindole (δ, ppm) |
| C2 | ~125.5 | ~125.9 | ~126.5 |
| C3 | ~102.5 | ~102.3 | ~102.0 |
| C3a | ~129.0 | ~129.5 | ~130.0 |
| C4 | ~121.5 | ~124.0 | ~127.0 |
| C5 | ~125.0 | ~113.0 | ~85.0 |
| C6 | ~120.0 | ~122.5 | ~125.0 |
| C7 | ~112.0 | ~112.5 | ~113.0 |
| C7a | ~134.0 | ~134.5 | ~135.0 |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Trustworthiness: A Self-Validating Workflow for Spectral Assignment
A systematic approach to assigning NMR signals is crucial for accurate structure determination.
Caption: Workflow for NMR-based structure elucidation.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
-
Sample Preparation : For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended[3]. Filter the solution into a clean NMR tube to remove any particulate matter.
-
Instrument Setup : Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
¹H NMR Acquisition : Acquire a standard one-dimensional ¹H spectrum. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
2D NMR Acquisition (Optional but Recommended) : For unambiguous assignments, acquire 2D NMR spectra such as COSY (to establish proton-proton couplings), HSQC (to correlate protons to their directly attached carbons), and HMBC (to identify long-range proton-carbon correlations).
-
Data Processing and Analysis : Process the spectra using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). Integrate the ¹H signals and assign all proton and carbon resonances based on their chemical shifts, multiplicities, and 2D correlations.
UV-Vis Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic structure of a molecule. The indole ring system has a characteristic UV absorption spectrum, and the position and intensity of the absorption bands are sensitive to substitution.
Expertise & Experience: The Effect of Halogens on λmax
Halogen substituents can cause a bathochromic (red) shift in the absorption maxima (λmax) of the indole chromophore. This is due to the lone pair of electrons on the halogen extending the conjugated π-system through resonance. The magnitude of this shift generally increases with the polarizability of the halogen (I > Br > Cl).
Comparative UV-Vis Spectral Data of 5-Halogenated Indoles (in Methanol)
| Compound | λmax 1 (nm) | λmax 2 (nm) |
| Indole | ~270 | ~280 |
| 5-Chloroindole | ~275 | ~285 |
| 5-Bromoindole | ~279 | ~287 |
| 5-Iodoindole | ~285 | ~295 |
Note: λmax values are approximate and can be influenced by the solvent.
Trustworthiness: A Corroborative Technique
While not as structurally informative as MS or NMR, UV-Vis spectroscopy serves as a valuable and rapid quality control tool and can provide corroborating evidence for the identity of a halogenated indole. A significant deviation from the expected λmax could indicate the presence of an impurity or an incorrect structure.
Caption: Trend of λmax for 5-halogenated indoles.
Experimental Protocol: Acquiring UV-Vis Spectra
-
Sample Preparation : Prepare a dilute solution of the halogenated indole in a UV-transparent solvent (e.g., methanol or ethanol). A typical concentration is in the range of 10-50 µM. Prepare a blank solution containing only the solvent.
-
Instrument Setup : Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the blank solution in both the sample and reference cuvettes.
-
Data Acquisition : Place the sample solution in the sample cuvette and acquire the absorption spectrum over a range of 200-400 nm.
-
Data Analysis : Identify the wavelengths of maximum absorbance (λmax). Compare the obtained spectrum with reference spectra of known halogenated indoles.
Conclusion: A Multi-faceted Approach to Structural Verification
The robust characterization of halogenated indoles requires a synergistic approach, cross-referencing data from multiple spectroscopic techniques. Mass spectrometry provides the initial confirmation of molecular weight and halogen identity through isotopic patterns. NMR spectroscopy then offers a detailed map of the molecular structure, allowing for unambiguous assignment of all atoms. Finally, UV-Vis spectroscopy provides a rapid check of the electronic system and serves as a valuable quality control measure. By integrating the insights from each of these techniques, researchers can confidently and accurately elucidate the structures of these vital compounds, paving the way for further advancements in drug discovery and development.
References
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5,6-Dibromo-1H-indole
Authored for Researchers, Scientists, and Drug Development Professionals
Handling halogenated heterocyclic compounds like 5,6-Dibromo-1H-indole, a key building block in medicinal chemistry, demands a rigorous and informed approach to personal safety. This guide moves beyond a simple checklist, providing a comprehensive operational plan grounded in the principles of risk assessment and the hierarchy of controls. Our objective is to build your confidence and competence in handling this and similar reagents safely, ensuring that your focus remains on your research, not on avoidable laboratory incidents.
Foundational Knowledge: Hazard Assessment of this compound
Understanding the specific threats posed by a chemical is the critical first step in designing an effective safety protocol. This compound is a solid powder, and its primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.
Based on available safety data sheets (SDS), the key hazards are summarized below.
| Hazard Classification | Description | Potential Consequences |
| Acute Dermal Toxicity | Toxic in contact with skin. | Can cause illness or damage if absorbed through the skin. |
| Serious Eye Irritation | Causes serious eye irritation.[1][2][3] | May result in pain, redness, and potential damage to eye tissue upon contact. |
| Skin Irritation | Causes skin irritation.[1][2][3] | Direct contact can lead to redness, itching, and inflammation. |
| Acute Oral Toxicity | Harmful if swallowed.[4] | Ingestion can lead to gastrointestinal irritation and systemic effects. |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][2][3] | Inhalation of dust can irritate the nose, throat, and lungs. |
Upon combustion, it can release hazardous gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen halides (like hydrogen bromide), which are corrosive and toxic.[3]
The Hierarchy of Controls: Engineering Safeguards First
Personal Protective Equipment (PPE) is the last line of defense. Before a researcher even puts on a glove, more effective controls should be in place to minimize exposure.
-
Engineering Controls: The most critical engineering control for handling any potent chemical powder is a certified Chemical Fume Hood . All weighing, transferring, and solution preparations involving this compound must be conducted within a fume hood to contain dust and vapors.[3] The work area should be kept clean and uncluttered to minimize contamination.[5]
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for working with this chemical.[5] Ensure all personnel are trained on the specific hazards and handling procedures. Keep containers tightly closed when not in use and store them in a cool, dry, and well-ventilated area.[2][3]
Personal Protective Equipment (PPE): Your Essential Barrier
When engineering and administrative controls are properly implemented, PPE provides the necessary final barrier against residual exposure.
Due to the risk of serious eye irritation, appropriate protection is mandatory.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for being in a lab where hazardous materials are present.[6]
-
Required for Handling: When actively handling this compound powder (e.g., weighing, transferring), tightly fitting chemical splash goggles are required.[1] Safety glasses offer insufficient protection against airborne dust.[5]
-
High-Risk Scenarios: For procedures with a higher risk of splashing (e.g., large-scale reactions, spill cleanup), a face shield worn over chemical splash goggles provides the most robust protection for the entire face.[7]
Skin contact is a significant exposure risk. The choice of glove material is critical.
-
Glove Type: Nitrile gloves are the preferred choice for general chemical protection and incidental contact.[8] They offer good resistance to a wide range of chemicals, including many solvents used to dissolve indole derivatives.
-
Best Practice - Double Gloving: When handling the solid powder, wearing two pairs of nitrile gloves is highly recommended.[5][6] This practice allows the user to remove the outer, potentially contaminated pair of gloves and still have a protective layer underneath, minimizing the risk of cross-contamination.
-
Immediate Removal: Disposable gloves are for incidental exposure only. If direct contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly with soap and water, and don a new pair.[6]
-
Laboratory Coat: A clean, buttoned lab coat must be worn to protect skin and personal clothing.[5] For handling halogenated compounds, a coat with cuffed sleeves is preferable to prevent dust from entering.
-
Clothing: Long pants and closed-toe shoes are a fundamental requirement for working in any laboratory setting.[6]
Inhalation of fine powders presents a direct route to respiratory irritation.
-
Standard Operations: When all work is conducted within a properly functioning chemical fume hood, specific respiratory protection is typically not required. The fume hood serves as the primary respiratory control.
-
When a Respirator is Necessary: If there is a failure of engineering controls (e.g., fume hood malfunction) or during a large spill cleanup where dust may become airborne, respiratory protection is essential. In these situations, a NIOSH-approved respirator is required.[1][9] A filtering facepiece respirator (like an N95) or a half-mask respirator with P100 (particulate) filters would be appropriate.[1][9] Surgical masks provide no protection against chemical dusts.
Procedural Workflow: Safe Handling from Start to Finish
The following diagram and steps outline the logical flow for safely handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. tmi.utexas.edu [tmi.utexas.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 8. research.arizona.edu [research.arizona.edu]
- 9. cdc.gov [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
